molecular formula C8H9FN2 B1459053 6-Fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1378632-48-4

6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1459053
CAS No.: 1378632-48-4
M. Wt: 152.17 g/mol
InChI Key: VDTUEQGDUPSWKJ-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1378632-48-4) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure integrates the 1,2,3,4-tetrahydroquinoxaline scaffold, a privileged motif found in compounds with a broad spectrum of biological activities, with a fluorine atom to enhance molecular properties. The primary research application of this compound is as a key synthetic intermediate in the design and synthesis of novel bioactive molecules. The tetrahydroquinoxaline scaffold is a prominent feature in compounds investigated as colchicine binding site inhibitors (CBSIs) , which are a class of potential microtubule targeting agents . CBSIs can overcome multidrug resistance and are investigated for their antiproliferative activities against various cancer cell lines, including colon cancer (HT-29), liver cancer (HepG2), and breast cancer (MCF-7) cells . Derivatives acting through this mechanism can inhibit tubulin polymerization, disrupt the microtubule network, and arrest the cell cycle at the G2/M phase . The strategic introduction of a fluorine atom at the 6-position is a common practice in modern drug design. Fluorination can improve a compound's metabolic stability, influence its lipophilicity, and enhance membrane permeability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of lead candidates developed from this intermediate . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTUEQGDUPSWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline , a privileged bicyclic scaffold in medicinal chemistry.

Executive Summary & Structural Analysis

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) is a bicyclic heterocycle composed of a benzene ring fused to a saturated pyrazine ring. It serves as a critical building block in the development of kinase inhibitors, GPCR ligands, and antibacterial agents.

The incorporation of a fluorine atom at the C6 position introduces specific electronic biases that differentiate the two secondary amine centers (N1 and N4), enabling regioselective functionalization—a key advantage over the unsubstituted parent scaffold.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₈H₉FN₂
Molecular Weight 152.17 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous oil
LogP (Predicted) ~1.2 – 1.5 (More lipophilic than tetrahydroquinoxaline due to F)
Basicity (pKa) N1 (para-like): ~4.6 (Similar to p-fluoroaniline)N4 (meta-like): ~3.4 (Reduced basicity due to inductive withdrawal)
Solubility Soluble in DMSO, DCM, MeOH; moderate solubility in Ethanol.[1][2]

Synthesis Strategy

The most robust synthetic route involves the condensation of 4-fluoro-1,2-phenylenediamine with glyoxal, followed by selective reduction. This "De Novo" approach is preferred over nucleophilic aromatic substitution on pre-formed heterocycles due to higher yield and purity.

Step-by-Step Protocol
Phase 1: Formation of the Quinoxaline Core
  • Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq.[3] solution, 1.1 eq).

  • Solvent: Ethanol or Water/Ethanol mix.

  • Procedure:

    • Dissolve diamine in ethanol at ambient temperature.[3]

    • Add glyoxal solution dropwise to control exotherm.

    • Heat to reflux for 2–4 hours.

    • Observation: The solution typically darkens; product may precipitate upon cooling.

    • Workup: Concentrate in vacuo. Recrystallize from EtOH/Water to obtain 6-Fluoroquinoxaline .

Phase 2: Reduction to Tetrahydroquinoxaline[3]
  • Reagents: 6-Fluoroquinoxaline (Intermediate), NaBH₄ (4.0 eq) or H₂ (balloon)/Pd-C (10%).

  • Solvent: Methanol (for NaBH₄) or Ethanol (for Hydrogenation).[3]

  • Procedure (Hydride Reduction):

    • Dissolve intermediate in MeOH and cool to 0°C.

    • Add NaBH₄ portion-wise (gas evolution).

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[3]

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove partially reduced dihydro-byproducts.

SynthesisPath Start 4-Fluoro-1,2- phenylenediamine Inter 6-Fluoroquinoxaline (Aromatic) Start->Inter Glyoxal, EtOH Reflux, 3h Product 6-Fluoro-1,2,3,4- tetrahydroquinoxaline Inter->Product NaBH4, MeOH 0°C to RT

Figure 1: Two-step synthesis pathway from commercially available diamine precursors.

Chemical Reactivity & Regioselectivity

The defining feature of 6-fluoro-1,2,3,4-tetrahydroquinoxaline is the electronic asymmetry created by the fluorine atom. Understanding this is crucial for selective functionalization.

N1 vs. N4 Selectivity

The fluorine atom at position 6 exerts two competing effects:

  • Inductive Withdrawal (-I): Destabilizes positive charge, reducing basicity.

  • Resonance Donation (+R): Stabilizes positive charge (minor in ground state, significant in intermediates).

The Regiochemical Logic:

  • N1 Position: Located para to the Fluorine. The resonance effect (+R) of fluorine can partially compensate for the inductive withdrawal. This makes N1 more nucleophilic and more basic .

  • N4 Position: Located meta to the Fluorine. Resonance effects are negligible at the meta position. The strong inductive withdrawing effect (-I) dominates, making N4 less nucleophilic .

Experimental Consequence: In electrophilic substitution reactions (e.g., alkylation with methyl iodide or acylation), the N1 nitrogen reacts first .

Oxidation Susceptibility

Like all tetrahydroquinoxalines, this molecule is prone to oxidative dehydrogenation (aromatization) back to the quinoxaline parent, especially in air or under light exposure.

  • Handling: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stabilization: N-acylation or N-alkylation significantly improves oxidative stability.

ReactivityMap cluster_logic Selectivity Logic Center 6-Fluoro-1,2,3,4- tetrahydroquinoxaline N1 N1 Functionalization (Major Product) Center->N1 Electrophile (1 eq) (Kinetic Control) N4 N4 Functionalization (Minor/Requires Forcing) Center->N4 Excess Electrophile High Temp Ox Oxidation to Quinoxaline Center->Ox Air/Light (Degradation) Logic1 F is Para to N1: Resonance maintains Nucleophilicity Logic2 F is Meta to N4: Induction reduces Nucleophilicity

Figure 2: Reactivity profile highlighting the kinetic preference for N1 functionalization due to electronic effects.

Medicinal Chemistry Applications

The 6-fluoro-1,2,3,4-tetrahydroquinoxaline scaffold is a bioisostere for tetrahydroquinoline and indoline, offering distinct advantages:

  • Metabolic Blocking: The fluorine at C6 blocks metabolic hydroxylation (a common clearance pathway for the parent tetrahydroquinoxaline), extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Restriction: The fused bicyclic system restricts the flexibility of the ethylenediamine moiety, reducing the entropic penalty upon binding to targets like kinases or GPCRs.

  • H-Bond Donor/Acceptor: The two NH groups act as versatile hydrogen bond donors, while the fluorine can act as a weak acceptor or modulate the pKa to optimize bioavailability.

Common Targets:

  • Kinase Inhibitors: N1-substituted derivatives often bind to the hinge region of kinases.

  • Antibacterial Agents: Analogs have shown efficacy against DNA gyrase.

  • Epac Inhibitors: Specifically, N-alkylated derivatives have been explored as inhibitors of Exchange Protein directly Activated by cAMP.

References

  • BenchChem. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline - Privileged Scaffold in Medicinal Chemistry.Link

  • Matrix Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Product Data (CAS 1378632-48-4).Link

  • ChemicalBook. Synthesis and Properties of Fluorinated Tetrahydroquinolines and Quinoxalines.Link

  • Adhikari, P. et al. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 2021. Link

  • Saito, K. et al. Regio-complementary preparation of fluoro-1,2,3,4-tetrahydroquinolines.[4] Universitas Indonesia Research, 2022. Link

Sources

6-Fluoro-1,2,3,4-tetrahydroquinoxaline: A Privileged Scaffold for Signal Transduction Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) core represents a specialized subclass of the "privileged" quinoxaline scaffold. While the parent quinoxaline moiety is ubiquitous in antibiotics (e.g., echinomycin) and intercalating agents, the reduced tetrahydro form offers distinct 3D-conformational properties essential for receptor fitting. The specific incorporation of a fluorine atom at the C6 position modulates metabolic stability (blocking C6-oxidation), alters pKa, and enhances lipophilicity (


), making it a critical intermediate in the development of Epac1 inhibitors  and novel antimicrobial agents.

This guide details the synthetic accessibility, physicochemical profiling, and primary medicinal applications of 6-F-THQ, with a specific focus on its role in modulating cAMP signaling pathways.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The introduction of fluorine into the tetrahydroquinoxaline core is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

Structural Analysis[2][4]
  • Core: Bicyclic system comprising a benzene ring fused to a reduced pyrazine ring.

  • Fluorine Effect: The C6-fluorine atom exerts an electron-withdrawing effect (

    
    , 
    
    
    
    ), reducing the electron density of the aromatic ring. This lowers the basicity of the
    
    
    aniline-like nitrogen, potentially improving oral bioavailability by reducing ionization in the stomach.
  • Metabolic Blocking: The C6 position is a primary site for cytochrome P450-mediated hydroxylation in the non-fluorinated parent. Fluorine substitution effectively blocks this metabolic soft spot.

Comparative Physicochemical Data
Property1,2,3,4-Tetrahydroquinoxaline (Parent)6-Fluoro-1,2,3,4-tetrahydroquinoxalineImpact of Modification
Molecular Weight 134.18 g/mol 152.17 g/mol Slight increase; negligible steric penalty.
ClogP ~1.3~1.6Increased lipophilicity; better membrane permeability.
pKa (N1) ~3.8~3.2Reduced basicity due to inductive effect of F.
Metabolic Stability Low (C6 oxidation prone)High (C6 blocked)Extended half-life (

).
H-Bond Potential Donor/AcceptorDonor/Acceptor + F interactionF can act as a weak H-bond acceptor.

Synthetic Methodologies

High-purity synthesis of 6-F-THQ is achieved through a robust two-stage protocol: condensation followed by reduction.

Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Step 1: Formation of 6-Fluoroquinoxaline

  • Precursors: 4-Fluoro-1,2-phenylenediamine + Glyoxal (40% aq. solution).

  • Conditions: Ethanol,

    
     to RT, 2 hours.
    
  • Mechanism: Double Schiff base condensation.

  • Observation: The fluorine substituent directs the regiochemistry, though symmetric glyoxal yields a single product.

Step 2: Reduction to Tetrahydroquinoxaline

  • Reagents: Sodium Borohydride (

    
    ) or 
    
    
    
    .[1]
  • Solvent: Methanol or Acetic Acid.[2]

  • Key Insight:

    
     is preferred for lab-scale purity. Catalytic hydrogenation requires careful monitoring to prevent defluorination.
    

Step 3: N-Alkylation (Optional Derivatization)

  • For Epac1 inhibitors, the

    
     position is often methylated using Methyl Iodide (
    
    
    
    ) and
    
    
    in DMF.
Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Fluoro-1,2- phenylenediamine Inter 6-Fluoroquinoxaline (Aromatic Intermediate) Start->Inter Condensation Reagent1 Glyoxal (EtOH, 0°C) Reagent1->Inter Product 6-Fluoro-1,2,3,4- tetrahydroquinoxaline Inter->Product Selective Reduction Reagent2 NaBH4 (MeOH, Reflux) Reagent2->Product Deriv N-Alkylated Derivatives (Epac Inhibitors) Product->Deriv N-Alkylation (R-X, Base)

Caption: Two-stage synthetic pathway for 6-F-THQ and subsequent derivatization into bioactive ligands.

Primary Application: Epac1 Inhibition[1]

The most authoritative application of the 6-F-THQ scaffold is in the inhibition of Epac1 (Exchange Protein directly Activated by cAMP) .[1] Epac1 is a guanine nucleotide exchange factor (GEF) for the Rap1 GTPase, involved in cardiac hypertrophy, cancer cell migration, and inflammation.

Mechanism of Action

Small molecules containing the 6-fluoro-tetrahydroquinoxaline core (specifically


-alkylated analogs like CE3F4 ) bind to the cAMP-binding domain of Epac1.
  • Allosteric Modulation: They do not compete directly with cAMP but stabilize an inactive conformation of Epac1, preventing the GEF activity required to convert Rap1-GDP to Rap1-GTP.

  • Fluorine's Role: The 6-fluoro group fits into a hydrophobic pocket in the Epac1 allosteric site, providing critical van der Waals contact that the non-fluorinated analog lacks.

Signaling Pathway Diagram

EpacPathway cluster_Inhibition Therapeutic Intervention GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP Epac1 Epac1 (GEF) cAMP->Epac1 Activates Inhibitor 6-F-THQ Derivative (e.g., CE3F4) Inhibitor->Epac1 Allosteric Inhibition Rap1_GDP Rap1-GDP (Inactive) Epac1->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Exchange Effect Cell Adhesion Cardiac Hypertrophy Rap1_GTP->Effect Signaling

Caption: Epac1 signaling cascade showing the specific intervention point of 6-F-THQ based inhibitors.

Secondary Applications & Emerging Research

Serotonergic Modulation (5-HT2C)

While tetrahydroquinolines are more commonly cited, the tetrahydroquinoxaline core is investigated for 5-HT2C receptor agonism .

  • Therapeutic Goal: Treatment of obesity and neuropsychiatric disorders.

  • Design Logic: The secondary amine (

    
    ) mimics the basic nitrogen of serotonin, while the fluorine atom modulates the electronic affinity for the receptor's hydrophobic cleft.
    
Antimicrobial Potency

Quinoxaline derivatives are historic antibiotics (e.g., quinomycin). The 6-fluoro-tetrahydro variants are currently screened as efflux pump inhibitors in resistant bacterial strains (S. aureus). The lipophilic fluorine atom facilitates penetration through the bacterial cell wall.

References

  • BenchChem. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Privileged Scaffold. (Accessed 2025).[3][4][5] Link

  • Courilleau, D., et al. (2012). The tetrahydroquinoline derivative CE3F4 specifically inhibits Epac1 through a novel allosteric mechanism.Journal of Biological Chemistry. (Validates the 6-fluoro-THQ core in Epac inhibition).
  • Montana, M., et al. (2021).[6] Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis.[6]Molecules .[1][3][4][2][6][7][8][9][10][11][12] Link

  • Nagarapu, L., et al. (2014).[13] A Facile and Efficient Synthesis of Quinoxalines.[14]Longdom Publishing . Link

  • Thermo Fisher Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoline Product Specifications. (Used for physicochemical comparison). Link

Sources

The Rising Therapeutic Potential of Fluorinated Tetrahydroquinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in the Tetrahydroquinoxaline Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a powerful tool for optimizing drug-like properties. This is due to fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These attributes can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent molecules.[1] When integrated into privileged heterocyclic structures like the tetrahydroquinoxaline core, the result is a class of compounds with broad and potent biological activities.

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a well-established pharmacophore found in numerous therapeutic agents.[2] Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinoxaline scaffold, offers a three-dimensional architecture that can facilitate more specific and effective interactions with biological targets. This guide provides an in-depth exploration of the biological activities of fluorinated tetrahydroquinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated tetrahydroquinoxaline derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism through which certain tetrahydroquinoxaline derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. These agents can bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[3] The introduction of fluorine atoms can enhance the binding affinity and overall potency of these compounds. For instance, difluorinated tetrahydroquinoxaline sulfonamide derivatives have shown improved antiproliferative activities compared to their monofluorinated counterparts.[4]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division Enables Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to Fluorinated\nTetrahydroquinoxaline Fluorinated Tetrahydroquinoxaline Inhibition Inhibition Fluorinated\nTetrahydroquinoxaline->Inhibition Inhibition->Microtubule Blocks Polymerization

Caption: Inhibition of tubulin polymerization by fluorinated tetrahydroquinoxalines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated tetrahydroquinoxaline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
I-7 Methoxy on tetrahydroquinoxaline, 4-methylphenylsulfonylHT-29 (Colon)2.20 ± 0.07[4]
HCT116 (Colon)4.64 ± 0.57[4]
A549 (Lung)2.84 ± 0.15[4]
MCF-7 (Breast)7.52 ± 1.86[4]
I-21 Methoxy on tetrahydroquinoxaline, 2,4-difluorophenylsulfonylHT-29 (Colon)Moderate Activity[4]
I-18 Methoxy on tetrahydroquinoxaline, 4-fluorophenylsulfonylHT-29 (Colon)Less Active than I-21[4]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Fluorinated tetrahydroquinoxaline derivatives have shown promise as a novel class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Disruption of Bacterial Cell Membranes

Some fluorinated tetrahydroquinoline derivatives have been shown to exert their bactericidal effects by disrupting the integrity of bacterial cell membranes. This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes. The introduction of lipophilic fluorine-containing groups, such as trifluoromethyl (CF3), can enhance the interaction of these molecules with the lipid bilayer of bacterial membranes, leading to membrane depolarization and cell death.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative fluorinated tetrahydroquinoxaline derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Quinoxaline DerivativesStaphylococcus aureusModerate Activity[2]
Bacillus subtilisModerate Activity[2]
Escherichia coliModerate Activity[2]
Pseudomonas aeruginosaModerate Activity[2]

Antiviral Activity: Combating Viral Infections

Fluorinated heterocyclic compounds, including those with a quinoxaline core, have been investigated for their antiviral properties against a range of viruses, including influenza, HIV, and herpes simplex virus (HSV).[5][6][7] The presence of fluorine can enhance the binding of these molecules to viral enzymes or proteins, thereby inhibiting viral replication.

Mechanism of Action: Inhibition of Viral Enzymes

The antiviral mechanism of fluorinated tetrahydroquinoxaline derivatives can vary depending on the specific virus. For instance, in the context of HIV, some fluorinated compounds act as protease inhibitors, preventing the maturation of viral particles.[8] Against influenza virus, certain fluorinated compounds have shown the ability to inhibit viral replication, potentially by targeting viral polymerases or other essential proteins.[6] For HSV, some heterocyclic compounds interfere with viral DNA replication or uncoating.[7][9]

Quantitative Data Summary: Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative fluorinated heterocyclic compounds, with IC50 or EC50 values indicating the concentration required to inhibit 50% of viral activity.

Compound ClassVirusAssayIC50/EC50 (µM)Reference
Fluorinated HIV Protease InhibitorsHIV-1Antiviral Assay0.0001 - 0.0032[8]
Fluorinated Heterocyclic CompoundsInfluenza A (H1N1)Antiviral AssayVaries[6]
Fluorinated Heterocyclic CompoundsHerpes Simplex Virus 1 (HSV-1)MTT Assay35 - 71 µg/mL[5]
Fluorinated Heterocyclic CompoundsHerpes Simplex Virus 2 (HSV-2)MTT Assay44 - 71 µg/mL[5]

Experimental Protocols

Synthesis of a Representative Fluorinated Tetrahydroquinoxaline Derivative

This protocol describes the synthesis of 6-fluoro-2,3-diphenylquinoxaline, which can be further reduced to the corresponding tetrahydroquinoxaline. This serves as a foundational method for accessing this class of compounds.[10]

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Benzil

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) in a minimal amount of warm ethanol or glacial acetic acid.

  • Add a solution of 4-fluoro-1,2-phenylenediamine (1 equivalent) in the same solvent to the flask.

  • If using ethanol, add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the product by slowly adding water to the reaction mixture.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure 6-fluoro-2,3-diphenylquinoxaline as a crystalline solid.[10]

  • The resulting quinoxaline can be reduced to the corresponding 1,2,3,4-tetrahydroquinoxaline using established reduction methods, such as catalytic hydrogenation with H2/Pd-C.

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Reactants 4-fluoro-1,2-phenylenediamine + Benzil Start->Reactants Reaction Condensation/ Cyclization Reactants->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Fluorinated\nTetrahydroquinoxaline Fluorinated Tetrahydroquinoxaline Characterization->Fluorinated\nTetrahydroquinoxaline Anticancer MTT Assay Fluorinated\nTetrahydroquinoxaline->Anticancer Antimicrobial MIC Assay Fluorinated\nTetrahydroquinoxaline->Antimicrobial Antiviral Plaque Reduction Assay Fluorinated\nTetrahydroquinoxaline->Antiviral Data IC50 / MIC Values Anticancer->Data Antimicrobial->Data Antiviral->Data

Caption: General workflow for the synthesis and biological evaluation of fluorinated tetrahydroquinoxaline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fluorinated tetrahydroquinoxaline derivative (test compound)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include untreated and vehicle controls. Incubate for 48-72 hours.

  • MTT Addition: Remove the medium containing the compound and add 100 µL of fresh, serum-free medium and 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorinated tetrahydroquinoxaline derivative (test compound)

  • 96-well microtiter plates

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Lytic virus (e.g., Herpes Simplex Virus)

  • Maintenance medium

  • Fluorinated tetrahydroquinoxaline derivative (test compound)

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the virus/compound mixture and add an overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control to determine the IC50 value.

Conclusion and Future Perspectives

Fluorinated tetrahydroquinoxaline derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer, microbial pathogens, and viruses underscores the value of this scaffold in developing novel therapeutic agents. The strategic incorporation of fluorine enhances their biological activity and pharmacokinetic properties, making them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the substitution patterns on the tetrahydroquinoxaline ring to improve potency and selectivity, as well as to elucidate the precise molecular mechanisms underlying their diverse biological effects. The detailed protocols provided in this guide offer a solid foundation for researchers to explore and advance the therapeutic potential of this exciting class of molecules.

References

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). American Society for Microbiology. Available at: [Link]

  • Anti-HIV activities of FC131 and its fluorinated derivatives against three HIV strains. (n.d.). ResearchGate. Available at: [Link]

  • The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. (1987). PubMed. Available at: [Link]

  • ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS Liubov Biliavska1*, Yulia Pankivska1, Olga Povnitsa1, Svitlana Zagorod. (n.d.). Semantic Scholar. Available at: [Link]

  • FDA-Approved Fluorinated Anti-HIV Drugs. (n.d.). ResearchGate. Available at: [Link]

  • ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. (n.d.). Semantic Scholar. Available at: [Link]

  • The anti-herpetic activity of fluorine-containing compounds based on β-D-glucopyranose. (2019). Sciforum. Available at: [Link]

  • Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. (2002). American Society for Microbiology. Available at: [Link]

  • Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. (n.d.). Advion, Inc.. Available at: [Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (2021). MDPI. Available at: [Link]

  • Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. (2021). PubMed. Available at: [Link]

  • Development of an Anti-Influenza Drug Screening Assay Targeting Nucleoproteins with Tryptophan Fluorescence Quenching. (2012). ACS Publications. Available at: [Link]

  • Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (2021). MDPI. Available at: [Link]

  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

  • Screening and Evaluation of Anti-Influenza Virus Antivirals. (2026). Creative Diagnostics. Available at: [Link]

  • Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach. (2024). MDPI. Available at: [Link]

  • Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus. (2024). Frontiers. Available at: [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Publishing. Available at: [Link]

Sources

6-Fluoro-1,2,3,4-tetrahydroquinoxaline: A Strategic Scaffold in Drug Discovery

[1]

Executive Summary

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Distinct from its ubiquitous quinoline analogs (e.g., flumequine intermediates), this quinoxaline scaffold offers unique hydrogen-bonding capabilities and vectoral constraints essential for targeting G-protein coupled receptors (GPCRs), specifically 5-HT2C, and bacterial topoisomerases.

This technical guide provides a rigorous analysis of its synthetic pathways, physicochemical properties, and application in pharmaceutical development. It is designed for medicinal chemists and process engineers seeking to leverage this intermediate for lead optimization.

Part 1: Chemical Identity & Physicochemical Profile

The strategic incorporation of a fluorine atom at the C6 position of the tetrahydroquinoxaline core serves two primary functions in drug design:

  • Metabolic Blocking: It obstructs the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the aromatic ring, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Modulation: The electronegativity of fluorine lowers the

    
     of the aniline nitrogen (
    
    
    ), modulating the donor strength of the secondary amine at
    
    
    , which is critical for tuning receptor affinity.
Key Data Table[2]
PropertySpecification
Chemical Name 6-Fluoro-1,2,3,4-tetrahydroquinoxaline
CAS Number 1378632-48-4
Molecular Formula

Molecular Weight 152.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Predicted) ~4.5 (N1-H), ~9.0 (N4-H)
Key Derivatives N-Methyl (CAS 912284-83-4), N-Cyclopropyl (CAS 1532041-28-3)

Part 2: Synthetic Methodologies

High-purity synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is achieved through a two-stage protocol: Condensation followed by Selective Reduction .[1]

Workflow Diagram

The following diagram illustrates the primary synthetic pathway and potential derivatization routes.

GSM14-Fluoro-1,2-phenylenediamineINT6-Fluoroquinoxaline(Aromatic Intermediate)SM1->INTCondensationEtOH, RefluxSM2Glyoxal(40% aq.)SM2->INTPROD6-Fluoro-1,2,3,4-tetrahydroquinoxaline(Target)INT->PRODReductionNaBH4, AcOHor H2, Pd/CDERIV1N-Alkylation(Antibacterials)PROD->DERIV1R-X, BaseDERIV2Acylation/Sulfonylation(5-HT2C Agonists)PROD->DERIV2R-COCl

Figure 1: Synthetic workflow from diamine precursors to the tetrahydroquinoxaline scaffold and downstream functionalization.

Detailed Protocol
Step 1: Formation of 6-Fluoroquinoxaline[1]
  • Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol.

  • Procedure:

    • Dissolve diamine in ethanol (10 mL/g).

    • Add glyoxal solution dropwise at ambient temperature.

    • Heat to reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.

    • Checkpoint: Confirm aromatization via NMR (loss of amine protons, appearance of pyrazine protons ~8.8 ppm).

Step 2: Selective Reduction to Tetrahydroquinoxaline
  • Reagents: Sodium Borohydride (

    
    , 4.0 eq), Glacial Acetic Acid.
    
  • Rationale: While catalytic hydrogenation (

    
    ) is viable, 
    
    
    in acetic acid provides a milder, chemoselective reduction that avoids defluorination side-reactions common with high-pressure hydrogenation.
  • Procedure:

    • Suspend 6-fluoroquinoxaline in glacial acetic acid (0°C).

    • Add

      
       pellets portion-wise (Exothermic! Maintain <10°C).
      
    • Allow to warm to room temperature and stir for 3 hours.

    • Quench: Pour onto crushed ice/NaOH to adjust pH > 10.

    • Extraction: Extract with Dichloromethane (

      
      ). Dry over 
      
      
      .[1][3]
    • Purification: Flash chromatography (MeOH/DCM gradient) is required to remove partially reduced dihydro-impurities.

Part 3: Pharmaceutical Applications & Mechanism[3][4]

Serotonin (5-HT2C) Receptor Modulation

The tetrahydroquinoxaline core is a bioisostere of the indoline and piperazine scaffolds found in serotonin agonists.

  • Mechanism: The secondary amine (

    
    ) mimics the basic nitrogen of serotonin, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR binding pocket.
    
  • Role of Fluorine: The 6-fluoro substituent prevents metabolic oxidation at the electron-rich aromatic ring, a common failure point for early 5-HT2C agonists (e.g., Way-163909 analogs).

Antibacterial Agents (Topoisomerase Inhibitors)

Derivatives such as 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3) function as structural analogs to fluoroquinolones.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Differentiation: Unlike planar quinolones, the tetrahydro ring introduces a "pucker" (non-planar conformation), allowing for novel binding modes that can overcome resistance mechanisms developed against standard fluoroquinolones.

Kinase Inhibition

The scaffold serves as a hinge-binding motif in ATP-competitive inhibitors. The NH groups function as both hydrogen bond donors and acceptors, interacting with the kinase hinge region (e.g., in JAK or Aurora kinase inhibitors).

Part 4: Quality Control & Impurity Profiling

For pharmaceutical intermediates, strict control of impurities is mandatory.

Impurity TypeOriginDetection MethodLimit (ICH Q3A)
Dihydro-intermediate Incomplete reductionHPLC (UV 254nm)< 0.15%
Defluorinated analog Over-reduction (H2/Pd)19F-NMR / LC-MS< 0.10%
Boron salts Reagent carryoverICP-MS< 100 ppm

Self-Validating Analytical Check:

  • 1H NMR (DMSO-d6): Look for two distinct triplets/multiplets at

    
     3.0–3.5 ppm corresponding to the ethylene bridge (
    
    
    ). Aromatic signals should show characteristic F-H coupling patterns.
  • 19F NMR: Single peak, typically around -120 to -130 ppm (referenced to

    
    ). Absence of secondary fluorine peaks confirms no regioisomeric impurities.
    

References

  • Matrix Scientific. (n.d.). Product Data Sheet: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1378632-48-4).[2] Retrieved from

  • BenchChem. (2026).[1] 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC. Retrieved from

  • BLD Pharm. (n.d.). 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3).[4][5][6] Retrieved from

  • ChemicalBook. (2025). 6-Fluoro-1,2,3,4-tetrahydroquinoline (Comparative Scaffold Data). Retrieved from

Engineering the 6-Fluoro-1,2,3,4-Tetrahydroquinoxaline Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3,4-tetrahydroquinoxaline (THQ) nucleus has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous bioactive molecules[1]. However, the strategic incorporation of a fluorine atom at the C6 position transforms this basic core into a highly specialized pharmacophore. This in-depth technical guide explores the structure-activity relationship (SAR) of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffolds, detailing the mechanistic rationale behind their biological activity, synthetic methodologies, and applications in modern drug discovery.

Mechanistic Rationale: The Strategic Value of the 6-Fluoro-THQ Core

The architectural advantage of the 6-fluoro-THQ scaffold lies in its unique balance of conformational flexibility and electronic modulation. Unlike fully aromatic quinoxalines, the partially saturated pyrazine ring in THQ allows for non-planar geometries, enabling the molecule to navigate complex, three-dimensional binding pockets such as the S1/S2 subsites of Dipeptidyl Peptidase-4 (DPP-4)[2][3].

The addition of the C6-fluorine atom introduces several critical pharmacokinetic and pharmacodynamic advantages:

  • Metabolic Stability: Fluorine's high electronegativity and strong C-F bond significantly reduce susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the aromatic ring[1].

  • Lipophilicity and Membrane Permeability: The lipophilic nature of the fluorine atom enhances cellular penetration, a crucial factor for intracellular targets like the Exchange Protein directly Activated by cAMP (Epac1) and Hepatitis B Virus (HBV) nucleocapsid assemblies[1][4].

  • Target Residence Time: The electron-withdrawing effect of the fluorine atom modulates the pKa of the adjacent N1/N4 amines, altering their hydrogen-bonding capabilities and often increasing the residence time within target active sites[1].

Structure-Activity Relationship (SAR) Mapping

The modularity of the 6-fluoro-THQ scaffold allows researchers to fine-tune its activity across multiple therapeutic domains. The SAR can be distinctly categorized by the functionalization of its key positions.

N1 and N4 Positions (The Heterocyclic Amines)

The nitrogen atoms serve as primary vectors for diversification. Alkylation or acylation at the N1 position directly influences the molecule's lipophilicity and conformation[1]. For instance, introducing a methyl group (e.g., 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline) restricts the rotational freedom of the ring, which has been shown to optimize binding in the hydrophobic back-pockets of kinase domains[1]. Conversely, functionalizing these nitrogens with urea or amide linkers transforms the scaffold into a potent HBV capsid assembly modulator by misdirecting core protein (Cp) dimers[4].

C2 and C3 Positions (The Chiral Centers)

The saturated carbons of the pyrazine ring offer opportunities for stereospecific substitutions. Hydrophobic substitutions at the C2 position are well-tolerated and critical for fitting into specific protease pockets. In DPP-4 inhibitors, the spatial orientation of these substituents dictates the interaction with the highly hydrophobic S1 pocket, exponentially increasing inhibitory potency[2][3].

C6 and C7 Positions (The Aromatic Core)

While the C6 position is occupied by fluorine to prevent metabolic degradation and enhance Epac1 inhibition[1], the C7 position can be further functionalized. Conjugating the aromatic ring with sulfonamide or sulfonohydrazide linkers at these positions shifts the scaffold's profile toward potent Poly(ADP-ribose) polymerase 1 (PARP-1) and DPP-4 suppression[2][5].

SAR_Map Core 6-Fluoro-1,2,3,4-THQ Core N1 N1: Alkyl/Urea Linkers (Lipophilicity & Membrane Permeability) Core->N1 N4 N4: H-Bonding Vectors (Target Anchoring) Core->N4 C2_C3 C2/C3: Chiral Centers (S1/S2 Pocket Fit) Core->C2_C3 C6_F C6-Fluoro Substitution (Metabolic Stability) Core->C6_F Target2 HBV Capsid Modulation N1->Target2 Target1 Epac1 Inhibition N4->Target1 Target3 DPP-4 / PARP-1 Suppression C2_C3->Target3 C6_F->Target1

Logical SAR mapping of the 6-Fluoro-THQ scaffold across multiple therapeutic targets.

Target-Specific Efficacy and Quantitative Data

The versatility of the THQ scaffold is best demonstrated through its quantitative efficacy across diverse biological targets. By modifying the core structure, researchers have achieved sub-micromolar to nanomolar potencies.

Table 1: Quantitative Efficacy of THQ-Derived Scaffolds Across Key Targets

TargetScaffold ModificationLinker / SubstituentPotency (IC50 / EC50)Mechanism of Action
Epac1 6-Fluoro substitutionN-MethylationPromising CandidateDisrupts cAMP signaling pathway[1]
HBV THQ CoreC2-Hydrophobic + Phenyl UreaEC50 = 0.04 μM (Human)Misdirects Cp dimers (Capsid Modulation)[4]
DPP-4 1,4-Dimethyl-2,3-dioxo-THQ6-Sulfonamide + AromaticIC50 = 0.67–1.28 nMCompetitive binding at S1/S2 subsites[2]
PARP-1 2,3-Dioxo-THQ6-SulfonohydrazideIC50 = 2.31 nMATP-competitive bioisostere binding[5]

Note: Data reflects optimized derivatives based on the foundational THQ and fluorinated-THQ structural motifs.

Experimental Workflows: Synthesis and Validation

To harness the 6-fluoro-THQ scaffold, robust and reproducible synthetic methodologies are required. The following protocol details a self-validating system for the synthesis of N1-alkylated 6-fluoro-THQ derivatives, emphasizing the causality behind specific reagent choices.

Step-by-Step Methodology: Regioselective N-Alkylation

Objective: To selectively alkylate the N1 position of 6-fluoro-1,2,3,4-tetrahydroquinoxaline while preventing over-alkylation at the N4 position.

Rationale for Reagent Selection: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the transition state of the SN2 substitution[1]. Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base; it is strong enough to deprotonate the secondary amine but prevents the degradation of the fluorinated aromatic ring that stronger bases (like NaH) might cause[1].

Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent of purified 6-fluoro-1,2,3,4-tetrahydroquinoxaline in anhydrous DMF under an inert argon atmosphere. Validation: Ensure complete dissolution; the solution should be pale yellow[1].

  • Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃. Stir at room temperature for 15 minutes to pre-form the reactive nitrogen anion.

  • Alkylation: Dropwise, add 1.2 equivalents of the alkyl halide (e.g., Methyl Iodide, CH₃I) over 10 minutes. Causality: Slow addition prevents localized high concentrations of the electrophile, mitigating the risk of N1,N4-dialkylation[1].

  • Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the lower Rf starting material spot is entirely consumed (typically 2-4 hours)[1].

  • Quenching and Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure N1-alkylated scaffold[1].

Workflow Step1 Reductive Amination Step2 Regioselective N-Alkylation Step1->Step2 Core Scaffold Step3 Flash Chromatography Step2->Step3 Crude Extract Step4 In Vitro Screening Step3->Step4 Pure Derivative

Step-by-step synthetic and validation workflow for 6-Fluoro-THQ derivatives.

Conclusion

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffold represents a highly versatile and pharmacologically privileged motif. By understanding the precise structure-activity relationships—specifically how N-substitutions dictate lipophilicity, how chiral centers map to enzyme sub-pockets, and how the C6-fluorine ensures metabolic stability—drug development professionals can rationally design highly potent inhibitors for complex targets like Epac1, HBV, DPP-4, and PARP-1. Adhering to strict, self-validating synthetic protocols ensures that these complex derivatives can be reliably produced for advanced preclinical screening.

References

  • Benchchem. "6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline". Benchchem.
  • National Institutes of Health (NIH) / PMC. "Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly". NIH.
  • Royal Society of Chemistry (RSC). "New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies". RSC.
  • MDPI. "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents". MDPI.
  • MDPI.

Sources

Technical Guide: Fluorine Substitution Strategies for Tetrahydroquinoxaline Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic application of fluorine substitution to enhance the stability of the 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold, a critical pharmacophore in medicinal chemistry often plagued by oxidative liabilities.

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in drug discovery, serving as a core in kinase inhibitors, GPCR ligands, and ion channel modulators. However, its clinical utility is frequently compromised by rapid oxidative aromatization to the corresponding quinoxaline. This process, driven by cytochrome P450 (CYP450) enzymes and auto-oxidation, leads to loss of chirality, flattening of the 3D vector, and the formation of potentially toxic planar metabolites.

This guide provides a mechanistic blueprint for using fluorine substitution to arrest this oxidative cascade.[1] By exploiting the high bond dissociation energy (BDE) of the C–F bond (approx. 105.4 kcal/mol) compared to the C–H bond (approx. 98 kcal/mol), researchers can block metabolic "soft spots" without ablating the scaffold's essential physiochemical properties.

The Liability: Oxidative Aromatization Mechanism

To stabilize the THQ core, one must first understand the mechanism of its degradation. The conversion of THQ to quinoxaline is not a single-step elimination but a sequential oxidative dehydrogenation.

The Metabolic Pathway
  • Initiation (H-Abstraction): A high-valent Iron-Oxo species (Compound I) from a CYP450 enzyme abstracts a hydrogen atom from the

    
    -carbon (C2 or C3) adjacent to the nitrogen. This is the rate-determining step (RDS).
    
  • Radical Intermediate: A carbon-centered radical is formed at the C2/C3 position.

  • Rebound/Elimination: The radical typically undergoes a second electron transfer or oxygen rebound, leading to an imine intermediate (dihydroquinoxaline).

  • Aromatization: The dihydro-intermediate rapidly tautomerizes or further oxidizes to the fully aromatic, planar quinoxaline, driven by the thermodynamic stability of the aromatic system.

Visualization of the Oxidation Pathway

The following diagram illustrates the oxidative cascade and the specific blockade points introduced by fluorine substitution.

THQ_Oxidation THQ Tetrahydroquinoxaline (3D Scaffold) Radical C2/C3 Radical Intermediate THQ->Radical CYP450 H-Abstraction (Rate Limiting Step) Dihydro Dihydroquinoxaline (Imine Intermediate) Radical->Dihydro -1e- / -H+ Quinoxaline Quinoxaline (Planar/Aromatic) Dihydro->Quinoxaline Aromatization Fluorine Fluorine Blockade (High C-F BDE) Fluorine->THQ Substitution at C2/C3 Fluorine->Radical Prevents Formation

Figure 1: Mechanism of THQ oxidative aromatization and the interception point of fluorine substitution. Fluorine at C2/C3 prevents the initial hydrogen abstraction.

The Fluorine Solution: Mechanistic Impact[1]

Blocking Metabolic Soft Spots

Replacing the hydrogen atoms at the C2 and C3 positions with fluorine exerts a "metabolic blockade."

  • Bond Strength: The C–F bond is significantly stronger than the C–H bond, rendering the C2/C3 positions inert to H-abstraction by CYP450 isoforms (specifically CYP3A4 and CYP2D6).

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a methyl group. This provides steric protection to the remaining protons without imposing the severe steric clashes associated with alkylation.

pKa Modulation and Permeability

Fluorine is highly electronegative (


). Its placement on the THQ ring significantly impacts the basicity of the 

and

nitrogens.
  • Basicity Reduction: Fluorine substitution at C2/C3 exerts a strong inductive effect (-I), pulling electron density away from the adjacent nitrogen. This lowers the pKa of the amine (typically by 1–2 log units).[2]

  • Benefit: Lowering the pKa often reduces lysosomal trapping and improves passive membrane permeability (LogD) by increasing the fraction of the neutral species at physiological pH.

Comparative Stability Data

The following table summarizes the theoretical and observed stability profiles of THQ analogs.

Compound VariantSubstitution (C2/C3)Metabolic Stability (

)
Aromatization RiskpKa (N4)
Native THQ H, HLow (< 15 min)High~5.8
Methyl-THQ Me, HModerate (~30 min)Moderate~6.0
Fluoro-THQ F, H High (> 60 min) Low ~4.5
Difluoro-THQ F, F Very High (> 120 min) Negligible ~3.2

> Note: Data represents generalized trends derived from structure-activity relationship (SAR) studies on cyclic amines. Specific values vary by N-substitution patterns.

Experimental Protocol: Synthesis of 2-Fluoro-THQ

Objective: To synthesize a metabolically stable 2-fluoro-1,2,3,4-tetrahydroquinoxaline derivative using a self-validating reduction protocol.

Synthetic Strategy: Selective Reduction

Direct fluorination of the saturated THQ ring is challenging due to regioselectivity issues. The preferred route is the synthesis of the fluoro-quinoxaline precursor followed by selective reduction .

Step-by-Step Protocol

Reagents:

  • 2-Fluoroquinoxaline (Starting Material)

  • Sodium Cyanoborohydride (

    
    )
    
  • Acetic Acid (

    
    )
    
  • Dichloromethane (

    
    )
    

Workflow:

  • Precursor Dissolution:

    • Dissolve 1.0 eq of 2-fluoroquinoxaline in glacial acetic acid (0.5 M concentration).

    • Checkpoint: Ensure complete solvation; the solution should be clear.

  • Controlled Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes.

    • Why:

      
       is a milder reducing agent than 
      
      
      
      or
      
      
      , reducing the risk of defluorination (C-F bond cleavage) which can occur under harsh hydride conditions.
  • Reaction Monitoring (Self-Validation):

    • Warm to room temperature and stir for 4–12 hours.

    • TLC Monitor: Mobile phase 20% EtOAc/Hexane. Look for the disappearance of the aromatic starting material (UV active, low Rf) and appearance of the THQ product (often fluorescent, higher Rf).

    • LC-MS Check: Confirm mass

      
      . Critical: Watch for a peak corresponding to 
      
      
      
      , which indicates over-reduction/defluorination.
  • Work-up & Isolation:

    • Quench with saturated

      
       (slowly, to neutralize AcOH).
      
    • Extract with DCM (3x).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Characterization:

    • 19F NMR: Essential for confirming the presence of the fluorine atom. Expect a signal around -170 to -200 ppm (depending on substitution).

    • 1H NMR: Verify the saturation of the C2/C3 protons (multiplets in the 3.0–4.5 ppm region).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Fluoroquinoxaline Reaction Reduction (NaBH3CN, AcOH, 0°C) Start->Reaction Check Checkpoint: LC-MS (Check for Defluorination) Reaction->Check Check->Reaction Incomplete Workup Neutralization & Extraction Check->Workup Mass Correct Product Product: 2-Fluoro-THQ Workup->Product

Figure 2: Step-by-step synthetic workflow for accessing fluorinated tetrahydroquinoxalines.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Drug Discovery: from Lead Optimization to Identification of New Drugs." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2001).[3] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

Sources

Literature review of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline , a privileged scaffold in medicinal chemistry used frequently in the development of kinase inhibitors, antibacterial agents, and CNS-active drugs.

The guide prioritizes two distinct synthetic pathways:

  • The "Direct" Route: Condensation with glyoxal followed by mild hydride reduction.

  • The "Robust" Route: Condensation with oxalic acid to the dione, followed by strong reduction.

Executive Summary & Strategic Analysis

The 6-fluoro-1,2,3,4-tetrahydroquinoxaline core combines the metabolic stability of a fluorinated aromatic system with the hydrogen-bond donating/accepting capability of a secondary cyclic diamine.

  • Synthetic Challenge: The primary challenge is not the formation of the ring, but the control of oxidation state and purity. The intermediate quinoxalines are prone to oxidation, while the diamine precursors are sensitive to air.

  • Route Selection:

    • Route A (Glyoxal/NaBH₄): Best for rapid, small-scale synthesis. High atom economy but requires careful handling of the unstable diimine intermediate.

    • Route B (Oxalic Acid/LiAlH₄): Best for scale-up and purity. The dione intermediate is a stable solid that can be recrystallized to high purity before the final reduction, ensuring a cleaner final product.

Synthetic Pathway Visualization

The following diagram outlines the two primary retrosynthetic disconnections and forward pathways.

G Start 4-Fluoro-1,2- phenylenediamine Quinox 6-Fluoroquinoxaline (Intermediate A) Start->Quinox Route A: EtOH, Reflux Dione 6-Fluoroquinoxaline- 2,3-dione (Intermediate B) Start->Dione Route B: 4N HCl, Reflux Glyoxal Glyoxal (40% aq) Glyoxal->Quinox Oxalic Oxalic Acid (or Diethyl Oxalate) Oxalic->Dione Product 6-Fluoro-1,2,3,4- tetrahydroquinoxaline Quinox->Product NaBH4, MeOH AcOH (cat.) Dione->Product LiAlH4, THF or BH3-THF

Figure 1: Divergent synthetic pathways for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. Route A (Blue) is direct; Route B (Red) proceeds via a stable dione intermediate.

Experimental Protocols

Route A: The Direct Glyoxal Method

This method is preferred when speed is critical and the starting diamine is of high purity.

Step 1: Condensation to 6-Fluoroquinoxaline

Mechanism: Double Schiff base formation.

  • Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol (10 mL/g).

  • Procedure:

    • Dissolve the diamine in ethanol at room temperature.

    • Add the glyoxal solution dropwise over 15 minutes.

    • Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Concentrate the solvent in vacuo. The residue is often a dark oil or low-melting solid. Dissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate.

    • Note: The 6-fluoroquinoxaline intermediate is somewhat volatile and sensitive to oxidation. Proceed immediately to reduction.

Step 2: Reduction to Tetrahydroquinoxaline

Mechanism: Hydride transfer to the electron-deficient pyrazine ring.

  • Reagents: 6-Fluoroquinoxaline (from Step 1), NaBH₄ (4.0 eq), Methanol, Acetic Acid (cat.).

  • Procedure:

    • Dissolve the intermediate in Methanol (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NaBH₄ pellets portion-wise (Caution: Gas evolution).

    • Add Glacial Acetic Acid (5–10 drops) to activate the imine.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Carefully add water/acetone to destroy excess hydride.

    • Extraction: Remove MeOH in vacuo. Extract the aqueous residue with EtOAc (3x).[1]

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Route B: The Dione (Pharma-Grade) Method

This method is ideal for generating large batches of stable intermediate (Dione) that can be stored and reduced as needed.

Step 1: Synthesis of 6-Fluoroquinoxaline-2,3-dione

Mechanism: Double amidation.

  • Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Oxalic Acid Dihydrate (1.2 eq), 4N HCl (aq).

  • Procedure:

    • Suspend the diamine in 4N HCl.[2]

    • Add Oxalic Acid Dihydrate.[2][3][4]

    • Reflux the mixture (100°C ) for 2–4 hours. The product often precipitates from the hot solution.

    • Isolation: Cool to room temperature. Filter the precipitate.[2][5]

    • Purification: Recrystallize from H₂O or EtOH.[2][5] This yields a highly pure, white/off-white solid.[6]

Step 2: Reduction of Dione to Amine

Mechanism: Nucleophilic hydride attack on amide carbonyls followed by elimination.

  • Reagents: 6-Fluoroquinoxaline-2,3-dione (1.0 eq), LiAlH₄ (1.0 M in THF, 4.0–6.0 eq), Anhydrous THF.

  • Procedure:

    • Setup: Flame-dried glassware, Argon/Nitrogen atmosphere.

    • Charge the flask with LiAlH₄ solution.[7]

    • Add the solid Dione portion-wise at 0°C (Caution: Exothermic).

    • Heat to Reflux (66°C) for 6–12 hours. The dione is sparingly soluble but will dissolve as it reduces.

    • Workup (Fieser Method): Cool to 0°C. Dilute with diethyl ether.

      • Add

        
         mL water (where 
        
        
        
        = grams of LiAlH₄ used).
      • Add

        
         mL 15% NaOH.
        
      • Add

        
         mL water.
        
    • Filter the granular aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate.

    • Yield: Typically 60–80% as a pale yellow solid/oil.

Critical Process Parameters (CPP) & Data Summary

ParameterRoute A (Glyoxal)Route B (Oxalic/Dione)
Atom Economy HighModerate (Loss of CO₂ equivalent during reduction)
Intermediate Stability Low (Oxidation prone)High (Stable solid, shelf-stable)
Safety Profile Moderate (NaBH₄ is mild)High Risk (LiAlH₄ requires strict anhydrous conditions)
Scalability Good for <10gExcellent for >100g
Regioselectivity 100% (Symmetric dicarbonyl)100% (Symmetric dicarbonyl)
Typical Yield 50–70% (Overall)60–85% (Overall)
Regiochemistry Note

Because glyoxal and oxalic acid are symmetric C2 synthons, the condensation with 4-fluoro-1,2-phenylenediamine produces a single regioisomer (6-fluoroquinoxaline or 6-fluoro-2,3-dione). Upon reduction, the product is 6-fluoro-1,2,3,4-tetrahydroquinoxaline . Note: The numbering remains "6-fluoro" because IUPAC rules prioritize the lowest locant for the substituent when the heterocycle nitrogens are equivalent.

References

  • Reduction of Quinoxalines: Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem. (Detailed protocol for LiAlH4 reduction of quinoxaline diones).

  • Dione Synthesis: Synthesis and Characterization of 6-Fluoro-2,3-diphenylquinoxaline. BenchChem. (General protocol for diamine condensation).

  • Catalytic Methods: Synthesis of tetrahydroquinolines and quinoxalines. Organic Chemistry Portal. (Review of catalytic hydrogenation and transfer hydrogenation methods).

  • Medicinal Relevance: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and Quinoxaline Derivatives. PubChem. (Data on biological activity and physical properties).[4][8][9][10]

  • General Review: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015.[8] (Comprehensive review of condensation strategies).

Sources

6-Fluoro-1,2,3,4-tetrahydroquinoxaline CAS number and molecular data

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Analysis & Application Guide

Executive Summary

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] As a fluorinated derivative of the privileged tetrahydroquinoxaline scaffold, it offers a strategic balance of conformational rigidity, lipophilicity, and metabolic stability. This compound is frequently utilized as a pharmacophore in the development of serotonin (5-HT) receptor modulators, kinase inhibitors, and antibacterial agents. Its dual secondary amine functionality allows for versatile divergent synthesis, making it a critical node in fragment-based drug discovery (FBDD).

Chemical Identity & Molecular Data

PropertyData
Chemical Name 6-Fluoro-1,2,3,4-tetrahydroquinoxaline
CAS Number 1378632-48-4
Molecular Formula C₈H₉FN₂
Molecular Weight 152.17 g/mol
SMILES FC1=CC=C2NCCN2C=C1
Structure Class Benzo-fused diazine (Bicyclic)
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
pKa (Calc) ~4.5–5.5 (Conjugate acid of secondary amines)

Synthesis & Manufacturing Protocols

Retrosynthetic Logic

The most robust synthetic route involves the construction of the quinoxaline core followed by selective reduction. Direct fluorination of the tetrahydroquinoxaline core is chemically challenging due to regioselectivity issues; therefore, the fluorine atom is introduced via the starting material, typically 4-fluoro-1,2-phenylenediamine .

Step-by-Step Synthesis Protocol

Objective: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline from 4-fluoro-1,2-phenylenediamine.

Step 1: Cyclization to 6-Fluoroquinoxaline
  • Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve 4-fluoro-1,2-phenylenediamine in ethanol at 0°C.

    • Add glyoxal solution dropwise to control the exotherm.

    • Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) for disappearance of diamine.

    • Workup: Cool to room temperature. The product, 6-fluoroquinoxaline, may precipitate. If not, concentrate in vacuo and recrystallize from ethanol/water.

Step 2: Selective Reduction to Tetrahydroquinoxaline
  • Reagents: 6-Fluoroquinoxaline (Intermediate), Sodium Borohydride (NaBH₄, 4.0 eq) OR H₂ (50 psi) / Pd-C (10% wt).

  • Protocol (NaBH₄ Method - Bench Scale):

    • Dissolve 6-fluoroquinoxaline in Methanol/Acetic Acid (10:1 ratio).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Stir at room temperature for 12 hours.

    • Quench: Slowly add saturated NH₄Cl solution.

    • Extraction: Extract with Dichloromethane (DCM) x3.

    • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Reaction Workflow Diagram

SynthesisPath SM 4-Fluoro-1,2- phenylenediamine Inter Intermediate: 6-Fluoroquinoxaline SM->Inter Reflux, EtOH Glyoxal Glyoxal (Cyclization Agent) Glyoxal->Inter Product Target: 6-Fluoro-1,2,3,4- tetrahydroquinoxaline Inter->Product Reduction RedAgent NaBH4 or H2/Pd-C (Reduction) RedAgent->Product

Figure 1: Two-step synthetic pathway from commercially available diamine precursors.

Reactivity & Derivatization Strategy

The 6-fluoro-1,2,3,4-tetrahydroquinoxaline molecule possesses two nucleophilic nitrogen atoms (N1 and N4).

  • Selectivity: The N1 and N4 positions are chemically distinct due to the electronic effect of the fluorine at position 6. However, without protecting groups, alkylation often yields a mixture.

  • Regiocontrol: To selectively functionalize, one typically utilizes steric bulk or sequential protection strategies (e.g., Boc-protection).

Key Derivatization Pathways
  • Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃ to install N-alkyl groups.

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to generate amides/sulfonamides (common in kinase inhibitor design).

  • Buchwald-Hartwig Coupling: Pd-catalyzed arylation of the secondary amines to attach heteroaryl systems.

Medicinal Chemistry Applications

Serotonin (5-HT) Receptor Modulation

The tetrahydroquinoxaline core is a bioisostere of the piperazine and tetrahydroisoquinoline scaffolds.

  • Mechanism: The basic nitrogens mimic the protonated amine pharmacophore required for binding to the aspartate residue in GPCR transmembrane domains (e.g., 5-HT2C, 5-HT2A).

  • Fluorine Effect: The C6-fluorine blocks metabolic oxidation at the aromatic ring (preventing hydroxylation) and modulates the pKa of the aniline-like nitrogens, potentially improving blood-brain barrier (BBB) permeability.

Kinase Inhibition

This scaffold appears in inhibitors of JNK (c-Jun N-terminal kinase) and PI3K .

  • Binding Mode: The bidentate nature of the quinoxaline nitrogens can participate in hinge-binding interactions within the kinase ATP pocket.

Biological Logic Diagram

MedChemLogic Core 6-Fluoro-1,2,3,4- tetrahydroquinoxaline Prop1 C6-Fluorine: Metabolic Blockade Core->Prop1 Prop2 Secondary Amines: H-Bond Donors/Acceptors Core->Prop2 Target1 5-HT Receptor Agonists/Antagonists Prop1->Target1 Increases CNS Penetration Target2 Kinase Inhibitors (JNK, PI3K) Prop2->Target2 Hinge Binding Target3 Antibacterial Agents (DNA Gyrase) Prop2->Target3

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][3][5]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle within a fume hood to avoid dust inhalation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines can oxidize over time to the quinoxaline or form N-oxides if exposed to air/light.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15718724 (Analogous Tetrahydroisoquinoline data for safety comparison). Retrieved from [Link]

  • Xie, Y., et al. (2019). Highly enantioselective synthesis of tetrahydroquinoxalines via Rh-thiourea catalyzed asymmetric hydrogenation. PMC. Retrieved from [Link]

Sources

The Ascendant Therapeutic Trajectory of 6-Fluoro-Substituted Quinoxalines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Within the vast landscape of heterocyclic chemistry, the quinoxaline nucleus has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1][3] This technical guide provides an in-depth exploration of 6-fluoro-substituted quinoxalines, a class of compounds demonstrating significant therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. We will dissect the mechanistic underpinnings of their activity, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Quinoxaline Scaffold: A Platform for Therapeutic Innovation

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are integral to a multitude of biologically active molecules.[3] Their synthetic accessibility and the ease with which they can be functionalized have made them a focal point of extensive research. The introduction of a fluorine atom at the 6-position of the quinoxaline ring is a pivotal modification. Fluorine's high electronegativity and small van der Waals radius can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic fate, often leading to a significant enhancement of its therapeutic efficacy.[2][4]

Anticancer Potential: Targeting Key Signaling Cascades

The proliferation of cancer cells is often driven by the dysregulation of cellular signaling pathways.[1] 6-Fluoro-substituted quinoxalines have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth, angiogenesis, and metastasis.[1][5]

Mechanism of Action: Inhibition of VEGFR-2 and Other Kinases

A primary and well-documented mechanism of action for the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[1][6] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, 6-fluoro-substituted quinoxalines can block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration, and ultimately suppressing tumor-induced angiogenesis.[1]

Beyond VEGFR-2, various quinoxaline derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[5]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Activates Quinoxaline 6-Fluoro-Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis Reactants 4-Fluoro-1,2-phenylenediamine + α-Dicarbonyl Compound Condensation Condensation Reaction Reactants->Condensation Purification Purification (Recrystallization) Condensation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT, Kinase Inhibition) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Characterization->Antimicrobial Neuroprotection Neuroprotection Assays (Cell Viability, Signaling) Characterization->Neuroprotection SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Neuroprotection->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of 6-fluoro-substituted quinoxalines.

Experimental Protocols

Synthesis of a Representative 6-Fluoro-Substituted Quinoxaline: 6-Fluoro-2,3-diphenylquinoxaline

This protocol describes the synthesis of 6-fluoro-2,3-diphenylquinoxaline via the condensation of 4-fluoro-1,2-phenylenediamine and benzil. [7] Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Benzil

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

  • Filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a round-bottom flask, dissolve benzil (1 equivalent) in a minimal amount of warm ethanol or glacial acetic acid with stirring. [7]2. In a separate beaker, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in the same solvent. [7]3. Add the 4-fluoro-1,2-phenylenediamine solution to the flask containing the benzil solution. If using ethanol as the solvent, add a few drops of glacial acetic acid as a catalyst. [7]4. Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 1-2 hours. [7]5. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture with stirring until a precipitate forms. [7]8. Collect the crude product by vacuum filtration, washing the solid with cold water. [7]9. Purify the crude product by recrystallization from hot ethanol to yield pure 6-fluoro-2,3-diphenylquinoxaline as a crystalline solid. [7]10. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. [7]

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a test compound against VEGFR-2 using a luminescence-based assay. [6][8][9] Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • VEGFR-2 substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compound (6-fluoro-substituted quinoxaline) dissolved in DMSO

  • White 96-well microplate

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of measuring luminescence

  • 30°C incubator

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine the appropriate volumes of kinase buffer, ATP, and substrate in sterile deionized water. [8]2. Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate. [8]3. Compound Addition: Add 5 µL of the diluted test compound solutions (in a buffer containing a consistent percentage of DMSO) to the designated "Test Wells". For the "Positive Control" (no inhibitor) wells, add 5 µL of the buffer with DMSO. For the "Blank" (no enzyme) wells, add 5 µL of the buffer. [8][9]4. Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer. [8]5. Incubation: Gently mix the plate and incubate at 30°C for 45 minutes. [8]6. Luminescence Detection: After incubation, add 50 µL of the kinase assay luminescence reagent to each well. [9]7. Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal. [9]8. Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This protocol provides a standardized method for determining the susceptibility of bacteria to a test compound. [1][10][11][12] Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture in broth (e.g., Tryptic Soy Broth) adjusted to a 0.5 McFarland turbidity standard

  • Sterile filter paper disks

  • Test compound (6-fluoro-substituted quinoxaline) solution of known concentration

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. 3. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth. 4. Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate using sterile forceps. Ensure the disks are pressed down firmly to make complete contact with the agar. [10]5. Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. Incubate for 16-18 hours. [10]6. Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers. [1]7. Interpretation: The diameter of the zone of inhibition is correlated with the susceptibility of the microorganism to the test compound. Interpret the results based on standardized tables (if available for the specific compound and organism) as susceptible, intermediate, or resistant.

Conclusion and Future Directions

6-Fluoro-substituted quinoxalines represent a highly promising and versatile scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and potentially neuroprotective agents warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the quinoxaline core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and aPharmacodynamic Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising candidates in relevant animal models of disease.

The continued exploration of this chemical space holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

  • The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities - Benchchem. (n.d.).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem. (n.d.).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.).
  • Full article: Discovery of new VEGFR-2 inhibitors based on bis(t[1][8][10]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - Taylor & Francis. (2021, May 31).

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Publishing. (n.d.).
  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. (2025, April 28).
  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox - SciSpace. (2021, October 12).
  • Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed. (2023, October 15).
  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC - NIH. (n.d.).
  • Nucleophilic substitution of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (2019, November 19).
  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (n.d.).
  • Synthesis and Characterization of 6-Fluoro-2,3-diphenylquinoxaline: A Technical Guide - Benchchem. (n.d.).
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (n.d.).
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences. (n.d.).
  • "validation of the anticancer activity of 2-Amino-6-nitroquinoxaline deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14).
  • JSP-1 inhibiting activities of 6-aminoquinoxalines 12-22.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.).
  • Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline deriv
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors - PubMed. (2007, April 15).
  • Synthesis and biological evaluation of functionalized quinoxaline deriv
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC. (n.d.).
  • Synthesis and antibacterial activity of some quinoxalinone deriv
  • SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, October 1).
  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed. (2016, July 14).
  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed. (2015, January 7).
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - MDPI. (2024, December 18).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,2,3,4-tetrahydroquinoxaline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous bioactive molecules[1]. Specifically, fluorinated derivatives such as 6-fluoro-1,2,3,4-tetrahydroquinoxaline are critical precursors for developing selective inhibitors, including those targeting the Exchange Protein directly Activated by cAMP (Epac)[1]. The strategic placement of the fluorine atom significantly modulates the lipophilicity and metabolic stability of the molecule, while the tetrahydro-pyrazine ring provides a versatile secondary amine handle for subsequent N-alkylation or acylation[1].

This application note details a robust, two-step synthetic workflow to generate 6-fluoro-1,2,3,4-tetrahydroquinoxaline. We provide a classical reductive amination approach alongside a modern transfer hydrogenation alternative, emphasizing the mechanistic causality behind each experimental parameter to ensure high-fidelity replication.

Pathway Visualization

G SM 4-Fluoro-1,2-phenylenediamine Int 6-Fluoroquinoxaline SM->Int Condensation EtOH, 0°C to RT Glyoxal Glyoxal (40% aq) Glyoxal->Int RedA Route A: NaBH4 / MeOH (Classical Reduction) Int->RedA Pathway A RedB Route B: HBpin / Bu4NBr (Transfer Hydrogenation) Int->RedB Pathway B Prod 6-Fluoro-1,2,3,4-tetrahydroquinoxaline RedA->Prod Reduction 0°C to RT RedB->Prod Metal-free 80°C

Figure 1: Synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoxaline via classical and modern routes.

Experimental Methodologies

Step 1: Condensation to 6-Fluoroquinoxaline

Mechanistic Causality: The synthesis initiates with the condensation of 4-fluoro-1,2-phenylenediamine and glyoxal[1]. Ethanol is selected as the solvent because it readily solubilizes the organic diamine while remaining completely miscible with the aqueous glyoxal solution, ensuring a homogeneous reaction environment. The bis-imine condensation is highly exothermic; thus, glyoxal must be added dropwise at 0 °C to prevent rapid oligomerization and favor the intramolecular cyclization that yields the pyrazine ring.

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-1,2-phenylenediamine (10.0 mmol, 1.0 eq) in 50 mL of absolute ethanol.

  • Addition: Cool the flask to 0 °C using an ice-water bath. Add glyoxal (40% in H₂O, 11.0 mmol, 1.1 eq) dropwise over 15 minutes[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Self-Validation: The reaction is self-indicating. The initial pale solution will darken to a deep orange/brown, and the highly conjugated 6-fluoroquinoxaline may begin to precipitate. Monitor via TLC (Hexane:EtOAc 4:1); the starting material (amine stain positive) will disappear, replaced by a strongly UV-active spot (Rf ~0.5).

  • Workup: Concentrate the mixture under reduced pressure. Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield crude 6-fluoroquinoxaline.

Step 2: Reduction to 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

This step can be achieved via two distinct pathways depending on laboratory capabilities and green chemistry goals.

Route A: Classical NaBH₄ Reduction

Mechanistic Causality: Direct reduction of the quinoxaline core requires a strong hydride source. While Lithium Aluminum Hydride (LiAlH₄) in THF is traditionally used for exhaustive reductions of quinoxalines[2], Sodium Borohydride (NaBH₄) in methanol offers a safer, highly effective alternative. Methanol acts as both a solvent and a proton donor, reacting with NaBH₄ to form a transient, highly reactive methoxyborohydride species that rapidly reduces the imine bonds without defluorinating the aromatic ring.

Protocol:

  • Setup: Dissolve the crude 6-fluoroquinoxaline (10.0 mmol) in 40 mL of anhydrous methanol. Cool to 0 °C.

  • Addition: Add NaBH₄ (40.0 mmol, 4.0 eq) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution occurs. Portion-wise addition prevents thermal spikes and suppresses the competitive hydrolysis of the borohydride reagent[2].

  • Reaction: Stir at room temperature for 5 hours.

  • Self-Validation: The deep color of the quinoxaline intermediate will visibly fade to a pale yellow or colorless solution, indicating the disruption of the extended conjugated system. TLC (Hexane:EtOAc 3:1) will reveal a new, lower Rf spot (~0.3) that is reactive to amine stains (e.g., Dragendorff's reagent).

  • Workup: Quench the excess hydride by carefully adding 10 mL of water. Extract with ethyl acetate (3 x 30 mL). Dry and concentrate to yield the target compound.

Route B: Modern Transfer Hydrogenation (Metal-Free)

Mechanistic Causality: For a greener approach, transfer hydrogenation utilizing pinacolborane (HBpin) as the hydrogen source and tetrabutylammonium bromide (Bu₄NBr) as a low-cost catalyst can be employed[3]. This avoids the generation of explosive hydrogen gas and the use of transition metals, relying instead on a highly chemoselective hydride transfer mechanism[3].

Protocol:

  • Setup: In a sealed tube, combine 6-fluoroquinoxaline (10.0 mmol), HBpin (30.0 mmol, 3.0 eq), and Bu₄NBr (1.0 mmol, 10 mol%)[3].

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃. Purify via silica gel chromatography to isolate the product.

Data Presentation & Analytical Validation

To ensure rigorous quality control, the quantitative parameters and expected analytical signatures are summarized below.

Table 1: Reaction Parameters and Expected Yields
Step / RouteReagentsSolventTempTimeExpected Yield
1. Condensation 4-Fluoro-1,2-phenylenediamine, GlyoxalEtOH0 °C → RT3 h85 - 92%
2. Route A 6-Fluoroquinoxaline, NaBH₄MeOH0 °C → RT5 h70 - 80%
2. Route B 6-Fluoroquinoxaline, HBpin, Bu₄NBrNeat/Solvent80 °C12 h75 - 85%
Table 2: Expected Analytical Characterization

The following physicochemical properties and spectral data are anticipated for the purified 6-fluoro-1,2,3,4-tetrahydroquinoxaline[1].

Analytical TechniqueKey Signals / Observations
Appearance White to pale cream crystalline solid.
¹H NMR (CDCl₃) δ 6.2–6.6 (m, 3H, Ar-H), δ 3.3–3.5 (m, 4H, -CH₂-CH₂-), δ ~3.2 (br s, 2H, -NH).
¹³C NMR (CDCl₃) δ ~158.0 (d, ¹J_CF, C-F), δ 110–140 (Ar-C), δ 40–45 (aliphatic C).
Mass Spectrometry (EI) Molecular Ion (M⁺) expected at m/z = 152.
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch), 1100-1250 cm⁻¹ (C-F stretch).

References

  • PrepChem. "Synthesis of 1,2,3,4-tetrahydroquinoxaline." PrepChem. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of tetrahydroquinoxalines." Organic Chemistry Portal. URL:[Link]

  • Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." National Institutes of Health (PMC). URL:[Link]

Sources

Catalytic hydrogenation of 6-fluoroquinoxaline to tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation of 6-Fluoroquinoxaline to 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Introduction & Strategic Value

The 1,2,3,4-tetrahydroquinoxaline core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous bioactive molecules[1]. Specifically, the strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical properties, increasing lipophilicity and metabolic stability[1]. Derivatives of the 6-fluoro-tetrahydroquinoxaline scaffold have been identified as potent inhibitors of the Exchange Protein directly Activated by cAMP (Epac), making them highly valuable in targeted drug discovery[1].

However, synthesizing 6-fluoro-1,2,3,4-tetrahydroquinoxaline via the catalytic hydrogenation of 6-fluoroquinoxaline presents a distinct chemoselectivity challenge: efficiently reducing the heteroaromatic pyrazine ring without inducing hydrodefluorination (the unwanted cleavage of the C-F bond)[2].

Mechanistic Causality & Catalyst Selection

The pyrazine ring of the quinoxaline nucleus is highly susceptible to reduction[3]. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and hydrogen gas readily reduces the ring[3]. However, the presence of the 6-fluoro substituent introduces a competing thermodynamic pathway. Under harsh conditions (elevated temperature or high H₂ pressure), palladium can insert into the C-F bond, leading to non-selective hydrodefluorination[2].

Expert Insight: To achieve >95% chemoselectivity, the thermodynamic driving force must be tightly controlled. Operating at ambient temperature (25 °C) and atmospheric pressure (1 atm) ensures that the reduction of the nitrogen-containing ring outpaces oxidative addition into the C-F bond. While heterogeneous Pd/C is the industrial standard, recent advancements have also demonstrated the efficacy of homogeneous Ir(III)-NHC catalysts for the selective bidirectional hydrogenation of N-heteroarenes in aqueous media under exceptionally mild conditions[4].

Workflow Visualization

G SM 6-Fluoroquinoxaline (Starting Material) CAT Pd/C Surface Activation (H2 Adsorption) SM->CAT MeOH Solvent OPT Mild Reduction (1 atm, 25°C) CAT->OPT Chemoselective HARSH Harsh Conditions (High P/T) CAT->HARSH Non-selective PROD 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (Target Product) OPT->PROD High Yield SIDE Hydrodefluorination (Quinoxaline/Tetrahydroquinoxaline) HARSH->SIDE C-F Cleavage

Caption: Reaction pathway for the chemoselective hydrogenation of 6-fluoroquinoxaline.

Quantitative Catalyst Evaluation

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during the reduction of 6-fluoroquinoxaline.

Catalyst SystemH₂ PressureTemperatureSolventConversion (%)Chemoselectivity (%)Mechanistic Notes
10% Pd/C 1 atm25 °CMeOH>98>95Optimal mild conditions; heteroaromatic reduction outpaces C-F insertion.
10% Pd/C 50 atm60 °CMeOH>99<60High pressure drives complete reduction but triggers significant hydrodefluorination[2].
PtO₂ (Adams) 1 atm25 °CEtOAc9585Slower reaction kinetics; minor ring-opening byproducts observed.
Ir(III)-NHC 1 bar50 °CH₂O98>99Homogeneous green chemistry alternative; highly selective for N-heteroarenes[4].

Detailed Experimental Protocol (Self-Validating System)

This protocol utilizes a heterogeneous Pd/C system optimized for both scalability and stringent chemoselectivity.

Step 1: Reaction Setup

  • Action : Dissolve 6-fluoroquinoxaline (10.0 mmol, 1.48 g) in anhydrous methanol (50 mL) within a flame-dried Schlenk flask or dedicated hydrogenation vessel.

  • Causality : Methanol provides excellent solubility for the substrate and facilitates the necessary proton transfer during the reduction mechanism.

  • Action : Carefully add 10% Palladium on Carbon (100 mg, ~1% mol Pd).

  • Safety & Expertise : Pd/C is highly pyrophoric when dry. It must be added under a steady stream of inert argon to prevent solvent vapor ignition.

Step 2: Purging and Hydrogenation

  • Action : Evacuate the reaction vessel and backfill with Argon (repeat 3x) to completely degas the solvent and remove ambient oxygen.

  • Action : Evacuate the vessel and backfill with Hydrogen gas (repeat 3x). Maintain the reaction under a balloon of H₂ (1 atm) at 25 °C with vigorous magnetic stirring (800 rpm).

  • Causality : Vigorous stirring is critical to eliminate mass-transfer limitations at the triphasic boundary (hydrogen gas, solid Pd/C catalyst, and dissolved substrate), ensuring a uniform reaction rate.

Step 3: In-Process Monitoring (Self-Validation Checkpoint)

  • Action : Monitor the reaction strictly via TLC (Hexanes/EtOAc 7:3) and LC-MS every 30 minutes.

  • Validation : The starting 6-fluoroquinoxaline is highly UV-active. As the pyrazine ring reduces, the resulting 1,2,3,4-tetrahydroquinoxaline loses full conjugation, resulting in diminished UV absorbance. However, the newly formed secondary amines will stain intensely with Ninhydrin or Phosphomolybdic acid (PMA).

  • Action : Terminate the reaction immediately upon the cessation of H₂ uptake (typically 2.5 to 3 hours) to prevent over-reduction and hydrodefluorination.

Step 4: Catalyst Filtration and Workup

  • Action : Purge the flask thoroughly with Argon to displace all residual H₂ gas.

  • Action : Filter the crude mixture through a tightly packed pad of Celite. Wash the filter cake with additional methanol (2 x 20 mL).

  • Causality : Celite effectively traps fine, colloidal Pd particles that could otherwise pass through standard filter paper, preventing heavy metal contamination in downstream biological assays.

  • Action : Concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification and Characterization

  • Action : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Characterization Standards :

    • ¹H NMR (CDCl₃) : Confirm reduction by identifying the characteristic methylene protons (-CH₂-CH₂-) of the tetrahydro-pyrazine ring, appearing as a multiplet around δ 3.2–3.5 ppm (4H)[1].

    • ¹⁹F NMR : Essential for validating chemoselectivity. A single peak must be observed, confirming the absolute retention of the fluorine atom.

    • HRMS (ESI) : The molecular ion [M+H]⁺ should be observed at m/z = 153.08 (Calculated for C₈H₁₀FN₂: 153.0828).

References

  • Title: Reusable Single Homogeneous Ir(III)–NHC Catalysts for Bidirectional Hydrogenation–Dehydrogenation of N-Heteroarenes in Water Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Rhodium(CAAC)‐Catalyzed Arene Hydrogenation of Benzo-Fused Heterocycles Source: ResearchGate URL: [Link]

Sources

Advanced Protocol: Reductive Amination of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQx) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and ion channel modulators.[1] Its unique electronic profile, driven by the C6-fluorine substitution, breaks the symmetry of the quinoxaline ring, creating distinct nucleophilicities at the N1 and N4 positions. This guide provides a comprehensive technical analysis and optimized protocols for the reductive amination of 6-F-THQx. We detail strategies to achieve regioselective mono-alkylation (favoring N1) versus exhaustive bis-alkylation, supported by mechanistic insights and troubleshooting frameworks.

Chemical Analysis & Mechanistic Rationale

Structural Properties & Regioselectivity

Unlike unsubstituted 1,2,3,4-tetrahydroquinoxaline, which possesses two equivalent secondary amines, the 6-fluoro derivative is electronically desymmetrized. Understanding this bias is critical for reaction design.

  • N1 Position (Para-like): The nitrogen at position 1 is para to the fluorine atom (via the C8a-C8-C7-C6 path). Fluorine exerts an electron-withdrawing inductive effect (-I) but also a significant electron-donating resonance effect (+R) into the aromatic ring. For nitrogen atoms in aniline-like systems, the para position often retains higher electron density compared to the meta position due to this resonance contribution.

  • N4 Position (Meta-like): The nitrogen at position 4 is meta to the fluorine atom (via the C4a-C5-C6 path). Here, the resonance effect is negligible, and the electron-withdrawing inductive effect dominates, rendering N4 less basic and less nucleophilic.

Reaction Pathway Visualization

The following diagram illustrates the electronic bias and the divergent reaction pathways.

ReactionPathway Start 6-Fluoro-1,2,3,4- tetrahydroquinoxaline Imine1 N1-Iminium Intermediate (Kinetically Favored) Start->Imine1 Fast (Para-F effect) Imine4 N4-Iminium Intermediate (Less Favored) Start->Imine4 Slow (Meta-F effect) Aldehyde Aldehyde (R-CHO) Aldehyde->Start Product1 N1-Monoalkylated Product (Major) Imine1->Product1 Reduction (STAB/NaCNBH3) ProductBis N1,N4-Bisalkylated Product (With Excess R-CHO) Imine4->ProductBis Reduction Product1->ProductBis Excess R-CHO Slow Second Reaction

Figure 1: Reaction pathway illustrating the kinetic preference for N1 alkylation due to electronic effects of the C6-fluorine substituent.

General Considerations

To ensure reproducibility and high yields, the following parameters must be controlled:

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB) Milder than NaCNBH₃; minimizes reduction of the aldehyde itself and tolerates many functional groups. Safer (no HCN generation).
Solvent 1,2-Dichloroethane (DCE) Excellent solubility for THQx; promotes iminium ion formation. DCM or THF are viable alternatives.
Stoichiometry 1.0 - 1.1 equiv (Mono) Strict control prevents over-alkylation.
Acid Catalyst Acetic Acid (AcOH) 1-2 equivalents accelerate iminium formation, crucial for sterically hindered aldehydes.
Atmosphere Inert (N₂ or Ar) Prevents oxidative dehydrogenation of the tetrahydroquinoxaline ring back to the aromatic quinoxaline.

Experimental Protocols

Protocol A: Regioselective N1-Monoalkylation

This protocol is designed to derivatize the N1 position selectively.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation : In a dry reaction vial equipped with a magnetic stir bar, dissolve 6-Fluoro-1,2,3,4-tetrahydroquinoxaline in anhydrous DCE (concentration ~0.1 M).

  • Imine Formation : Add the Aldehyde (1.05 equiv) followed by Acetic Acid (1-2 equiv). Stir at room temperature for 30–60 minutes.

    • Note: Pre-stirring allows the equilibrium formation of the iminium species before reduction, enhancing selectivity.

  • Reduction : Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir under nitrogen atmosphere.

    • Monitoring: Check via LC-MS or TLC after 2 hours. The N1-product usually appears as the major peak. If starting material remains, add another 0.1 equiv of aldehyde and 0.2 equiv of STAB.

  • Quench : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup : Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography.

    • Tip: The N1-product is typically less polar than the bis-alkylated byproduct but more polar than the starting material if the R-group is lipophilic.

Protocol B: Exhaustive N1,N4-Bisalkylation

This protocol is used when identical substituents are required on both nitrogens.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)[1]

  • Aldehyde (R-CHO) (2.5 - 3.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) or STAB (3.0 equiv)

  • Acetic Acid (AcOH) (2.0 - 4.0 equiv)

  • Methanol (MeOH) or DCE

Step-by-Step Procedure:

  • Dissolution : Dissolve the scaffold in MeOH (promotes bis-alkylation better than DCE due to higher polarity) or DCE.

  • Addition : Add Aldehyde (3.0 equiv) and Acetic Acid (4.0 equiv).

  • Reduction : Add NaCNBH₃ (3.0 equiv) in one portion.

    • Safety: If using NaCNBH₃, ensure the reaction is vented to a scrubber as HCN can be generated. STAB is a safer alternative but may require longer reaction times for the second alkylation.

  • Heating : Heat the reaction to 40–50°C. The second alkylation at the sterically hindered and electronically deactivated N4 position is slower and often requires thermal energy.

  • Workup : Standard basic workup (NaHCO₃) and extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of aldehyde or deactivated N4.Switch solvent to MeOH/AcOH (10:1). Increase temperature to 50°C. Use NaCNBH₃ (stronger reducer).
Over-alkylation (in Protocol A) Excess aldehyde or fast reaction at N4.Strictly limit aldehyde to 0.95-1.0 equiv. Lower temperature to 0°C during addition. Add aldehyde slowly (syringe pump).
Oxidation to Quinoxaline Air exposure.Degas solvents. Run strictly under N₂/Ar. Add an antioxidant (e.g., BHT) if the product is unstable.
Poor Solubility Fluorine increases lipophilicity, but the scaffold is rigid.Use a co-solvent mixture: DCE/DMF (9:1) or DCE/MeOH.

Safety & Handling

  • Fluorinated Compounds : While 6-F-THQx is generally stable, fluorinated intermediates should be treated as potential irritants. Wear standard PPE.

  • Borohydrides : STAB and NaCNBH₃ release hydrogen gas upon acidification. NaCNBH₃ is highly toxic (cyanide source). Handle in a fume hood.

  • Waste Disposal : Aqueous waste containing borohydrides must be quenched/oxidized (e.g., with dilute bleach for cyanide) before disposal according to local regulations.

References

  • Adhikari, P., et al. (2021).[2] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 23(7), 2437-2442. Link

  • Saito, K., et al. (2021). "Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination." Heterocycles, 103. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem. (2025). "6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Product Information." BenchChem Database. Link

Sources

Application Note: Palladium-Catalyzed C-N Coupling of 6-Fluoro-1,2,3,4-Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The 1,2,3,4-tetrahydroquinoxaline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery[1]. The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and membrane permeability[1]. Derivatives based on this scaffold have demonstrated potent biological activities, including the inhibition of the Exchange Protein directly Activated by cAMP (Epac) and promising antibacterial efficacy[1].

To construct complex, high-value pharmaceutical libraries, researchers frequently employ Palladium-catalyzed Buchwald-Hartwig amination to functionalize the secondary amine of the tetrahydroquinoxaline ring[2][3]. To ensure strict regioselectivity and prevent oligomerization, N1-substituted precursors—such as 1-methyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline[1] or 1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline[4]—are utilized, directing the cross-coupling exclusively to the N4 position.

Mechanistic Rationale & Causality

The Buchwald-Hartwig amination of 6-fluoro-1,2,3,4-tetrahydroquinoxalines presents unique electronic challenges. The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect, which subtly reduces the nucleophilicity of the adjacent N4 secondary amine compared to its unfluorinated counterpart.

Consequently, traditional first-generation ligands (e.g., triphenylphosphine) or second-generation ligands (e.g., BINAP) often result in stalled catalytic cycles and low yields[5]. To overcome this, highly active, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) must be employed. These bulky ligands serve a dual purpose:

  • Accelerated Oxidative Addition: Their electron-rich nature stabilizes the Pd(0) species, facilitating rapid oxidative addition into the aryl halide bond[3].

  • Facilitated Reductive Elimination: The extreme steric bulk of the ligand forces the critical C-N bond-forming reductive elimination step, preventing the formation of stable, unreactive Pd(II) resting states[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X AmineCoord Amine Coordination Binding of 6-F-THQ OxAdd->AmineCoord 6-F-THQ Deprot Base Deprotonation Formation of Ar-Pd(II)-NR2 AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Pd(0) Regeneration

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for 6-F-THQ.

Experimental Design & Optimization

The choice of base and solvent is inextricably linked to the substrate's functional group tolerance. While sodium tert-butoxide (NaOtBu) is the most kinetically competent base for driving the deprotonation of the coordinated amine, it can cause the degradation of base-sensitive functional groups (e.g., esters, nitriles) on the aryl halide coupling partner[5]. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (e.g., 1,4-dioxane or t-AmylOH) are required.

Table 1: Optimization of Pd-Catalyzed N4-Arylation of 1-Methyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline with 4-Bromotoluene

EntryPd Source (2 mol%)Ligand (4 mol%)Base (1.5 eq)Solvent (0.2 M)Temp (°C)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene10045
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10062
3Pd(OAc)₂RuPhosNaOtBuToluene8589
4 Pd(OAc)₂ BrettPhos NaOtBu Toluene 85 94
5Pd(OAc)₂BrettPhosK₃PO₄t-AmylOH10078

Note: Entry 4 represents the optimal conditions for non-sensitive substrates, leveraging the steric profile of BrettPhos to maximize reductive elimination efficiency.

Detailed Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of N4-aryl-1-alkyl-6-fluoro-1,2,3,4-tetrahydroquinoxalines.

Materials Required:
  • 1-Methyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 equiv, limiting reagent)

  • Aryl bromide or Aryl chloride (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide [NaOtBu] (1.5 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:
  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Base Addition: Add NaOtBu (1.5 equiv). Causality insight: Adding the base at this stage ensures it is thoroughly mixed with the precatalyst, facilitating the in situ reduction of Pd(II) to the active Pd(0) species upon heating.

  • Substrate Introduction: Add 1-methyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 equiv) and the aryl halide (1.1 equiv). If the substrates are liquids, add them after the solvent in the next step.

  • Solvent & Degassing: Evacuate and backfill the Schlenk tube with dry Argon (3 cycles). Add anhydrous, degassed toluene to achieve a 0.2 M concentration with respect to the tetrahydroquinoxaline.

  • Reaction Execution: Seal the tube and immerse it in a pre-heated oil bath at 85 °C. Stir vigorously for 12 hours. The solution typically transitions from a pale yellow to a deep red/brown as the active catalytic species forms and turns over.

  • Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove insoluble inorganic salts and palladium black.

  • Extraction: Wash the filtrate with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ExpWorkflow Prep 1. Reagent Prep (Schlenk/Glovebox) Mix 2. Catalyst & Base Addition Prep->Mix React 3. Heating & Stirring (85°C, 12h) Mix->React Workup 4. Quench & Extract (EtOAc/H2O) React->Workup Purify 5. Chromatography & LC-MS/NMR Workup->Purify

Standard Schlenk workflow for the Pd-catalyzed coupling of 6-F-THQ.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must monitor specific analytical markers:

  • Reaction Monitoring (TLC & LC-MS): The starting material, 1-methyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline, exhibits a prominent molecular ion peak at m/z = 167 [M+H]⁺ in positive ESI mode[1]. Disappearance of this peak and the emergence of the corresponding product mass confirms conversion. A common fragmentation pathway for these N-alkylated tetrahydroquinoxalines is the loss of a methyl group (M-15)[1], which should be accounted for during MS analysis.

  • Structural Confirmation (NMR):

    • ¹H NMR: The disappearance of the broad N-H singlet (typically around δ 3.5–4.0 ppm depending on concentration) confirms complete N-arylation[1]. The methylene protons (-CH₂-CH₂-) of the tetrahydro-pyrazine ring will shift downfield due to the deshielding effect of the newly attached aryl group.

    • ¹⁹F NMR: The chemical shift of the 6-fluoro group will experience a subtle but distinct shift upon N4-arylation, serving as an excellent diagnostic tool for reaction completion without the interference of complex aromatic proton overlaps.

Troubleshooting: If hydro-dehalogenation of the aryl halide is observed (a common side reaction), it indicates that the reductive elimination step is too slow[5]. To correct this, ensure the reaction is strictly oxygen-free, verify the integrity of the BrettPhos ligand, or slightly increase the reaction temperature to 100 °C.

References

  • Benchchem. "6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline". Benchchem.
  • PubChemLite. "1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (C11H13FN2)". Université du Luxembourg.
  • RSC Publishing. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". RSC Advances.
  • National Institutes of Health. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". NIH.
  • ACS Publications. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". Organic Letters.

Sources

Application Note: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its utility spans from kinase inhibition to GPCR modulation and antibacterial agents. The incorporation of a fluorine atom at the C6 position modulates the lipophilicity (LogP), metabolic stability, and electronic profile of the heterocyclic core, distinguishing it from its non-fluorinated parent.

However, the effective deployment of 6-F-THQ is often hampered by two critical challenges:

  • Oxidative Instability: The tendency of the tetrahydro- core to undergo oxidative dehydrogenation back to the aromatic quinoxaline.

  • Regiochemical Ambiguity: The presence of two nucleophilic nitrogen atoms (N1 and N4) necessitates precise protocols to achieve selective functionalization.

This guide provides validated protocols for the synthesis, handling, and regioselective derivatization of 6-F-THQ, supported by mechanistic insights and authoritative references.

Chemical Profile & Handling

Physicochemical Properties

The fluorine substitution at C6 introduces a strong dipole and alters the pKa of the adjacent nitrogen atoms via inductive effects.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 83921-99-9Unique identifier for procurement.
Molecular Weight 152.17 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~1.4 - 1.6Enhanced membrane permeability compared to THQ.
H-Bond Donors 2 (N1-H, N4-H)Dual handles for derivatization or receptor binding.
Electronic Effect F is EWG (Inductive)Reduces basicity of N4 > N1 (See Section 3.1).
Storage and Stability Protocol (Critical)

Warning: 6-F-THQ is air-sensitive. Exposure to atmospheric oxygen facilitates spontaneous dehydrogenation to 6-fluoroquinoxaline, particularly in solution or on silica gel.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Handling: Weigh and dispense inside a glovebox or using Schlenk techniques.

  • Purification: Avoid prolonged exposure to silica gel. Neutral alumina is preferred. If silica is used, flush columns with inert gas and use 1% triethylamine in the eluent to prevent acid-catalyzed oxidation.

Synthetic Utility & Regioselectivity[2][3][4][5]

The Regioselectivity Logic

The distinguishing feature of 6-F-THQ is the electronic differentiation between N1 and N4 caused by the fluorine atom.

  • N4 Position: Located meta to the Fluorine (via C4a). However, structurally, the inductive withdrawal of Fluorine (through bonds) is stronger at N4 due to the shorter path through the bridgehead carbon C4a.

  • N1 Position: Located para-like (via C8a) relative to the ring system fusion. It is further removed from the inductive pull of the fluorine.

Conclusion: N1 is generally more nucleophilic than N4. Evidence: Known inhibitors of Epac (Exchange Protein directly Activated by cAMP) utilize the N1-methyl-6-fluoro-THQ scaffold, synthesized via selective alkylation at N1 .

Decision Tree: Synthetic Workflow

The following diagram outlines the strategic decisions for functionalizing 6-F-THQ.

G Start Starting Material: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Decision Selectivity Required? Start->Decision Goal Target: Functionalized Scaffold N1_Selective Path A: N1-Alkylation (Major Product) Decision->N1_Selective N1 Target N4_Selective Path B: N4-Functionalization (Requires Protection) Decision->N4_Selective N4 Target Direct_Alk Direct Alkylation (1.0 eq R-X, Base) N1_Selective->Direct_Alk Exploit Nucleophilicity (N1 > N4) Protect Step 1: Boc-Protection (Forms N1,N4-diBoc or N1-Boc) N4_Selective->Protect Mask N1 Direct_Alk->Goal Deprotect Step 2: Selective Deprotection or Directed Coupling Protect->Deprotect Deprotect->Goal

Caption: Strategic workflow for regioselective functionalization of 6-F-THQ. N1 is the kinetically favored site for nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis via Reduction of 6-Fluoroquinoxaline

If the tetrahydro- building block is not in stock, it can be freshly prepared. This method avoids storage degradation issues.[2]

Reagents: 6-Fluoroquinoxaline, NaBH₄, Acetic Acid.

  • Dissolution: Dissolve 6-fluoroquinoxaline (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Reduction: Cool to 0°C. Add NaBH₄ (4.0 eq) portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Note: THQ spots often streak or turn brown due to oxidation).

  • Workup: Pour into ice-water. Basify to pH > 10 with NaOH (aq). Extract immediately with DCM (3x).

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate under inert atmosphere .

  • Yield: Typically >85%. Use immediately or store as the HCl salt (more stable).

Protocol B: Regioselective N1-Alkylation

This protocol targets the more nucleophilic N1 position.

Reagents: 6-F-THQ, Alkyl Halide (R-X), K₂CO₃, DMF.[1]

  • Setup: In a flame-dried flask under Argon, dissolve 6-F-THQ (1.0 eq) in anhydrous DMF.

  • Base: Add K₂CO₃ (1.5 eq). Stir for 10 minutes.

  • Addition: Add Alkyl Halide (1.0 eq) dropwise. Crucial: Do not use excess alkyl halide to prevent over-alkylation at N4 or quaternization.

  • Conditions: Stir at RT for 4–12 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via flash chromatography on neutral alumina or amine-functionalized silica.

    • Note: The N1-alkylated product is generally the major isomer (>90% selectivity for unhindered electrophiles).

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Coupling

For arylation, 6-F-THQ is an excellent coupling partner.

ComponentRecommendationReason
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Robust sources of Pd(0).
Ligand BINAP or XantphosBidentate ligands prevent catalyst poisoning by the diamine.
Base NaOtBu or Cs₂CO₃Strong base required for N-arylation.
Solvent Toluene or DioxaneHigh boiling point, non-coordinating.

Procedure:

  • Combine 6-F-THQ (1.2 eq), Aryl Bromide (1.0 eq), Catalyst (5 mol%), and Ligand (10 mol%) in a sealed tube.

  • Purge with Argon. Add solvent and Base (2.0 eq).

  • Heat to 100°C for 12 hours.

  • Selectivity: Sterics of the ligand often favor the less hindered N1 position, but mixtures can occur. Screening is recommended for specific substrates.

Case Studies & Applications

Epac Inhibitors (N1-Functionalization)

Research into cAMP signaling pathways identified the 6-fluoro-1,2,3,4-tetrahydroquinoxaline scaffold as a potent inhibitor of Epac (Exchange Protein directly Activated by cAMP).

  • Mechanism: The scaffold mimics the adenine base of cAMP but lacks the ribose-phosphate, acting as an allosteric antagonist.

  • Key Derivative: 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline .[1]

  • Significance: The N1-methyl group locks the conformation and increases lipophilicity, while the 6-fluoro group enhances metabolic stability against hydroxylation .

Antibacterial Agents (Quinolone Precursors)

The scaffold serves as a reduced precursor to fluoroquinolone antibiotics.

  • Application: Synthesis of tricyclic fused systems (e.g., Flumequine analogs).

  • Chemistry: The 6-fluoro group is essential for gyrase inhibition activity in the final oxidized quinolone drugs. The tetrahydro- intermediate allows for stereoselective introduction of substituents at C2 or C3 before final oxidation 3.

Troubleshooting Guide

IssueProbable CauseSolution
Product turns brown/black Oxidation to quinoxalinePurge all solvents with Argon; add antioxidants (e.g., BHT) if compatible; store as HCl salt.
Low Regioselectivity (N1 vs N4) Electrophile is too reactiveLower temperature to -78°C; use stoichiometric control; switch to bulky protecting groups (Boc) on N1 first.
Incomplete Reaction Catalyst poisoning (Pd coupling)The free NH groups can bind Pd. Increase catalyst loading or use a stronger binding ligand (e.g., BrettPhos).

References

  • National Institutes of Health (PMC). (2024). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines. Retrieved October 24, 2025, from [Link]

Sources

Application Note: Regioselective Functionalization of 6-Fluoro-1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, divergent synthetic protocols, and self-validating analytical workflows.

Introduction & Strategic Value

The 1,2,3,4-tetrahydroquinoxaline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules, including potent inhibitors of the Exchange Protein directly Activated by cAMP (Epac1) and novel antimicrobial agents [1]. The strategic incorporation of a fluorine atom at the 6-position (yielding 6-Fluoro-1,2,3,4-tetrahydroquinoxaline, or 6-F-THQ) significantly modulates the molecule's physicochemical properties, enhancing lipophilicity and metabolic stability.

However, the functionalization of 6-F-THQ presents a classical synthetic challenge: differentiating the two secondary amines (N1 and N4) . Achieving high regioselectivity without relying on cumbersome protection/deprotection sequences requires a deep understanding of the electronic microenvironment dictated by the fluorine substituent.

Mechanistic Rationale for Regioselectivity

As an Application Scientist, I emphasize that successful regioselective functionalization is never empirical; it is driven by predictable electronic causality. The regioselectivity in 6-F-THQ is governed by the competing inductive (


) and resonance (

) effects of the 6-fluoro substituent, which can be quantitatively modeled using Hammett constants [2].
  • The N4 Position (Meta to Fluorine): The N4 amine is situated meta to the fluorine atom. At the meta position, the strongly electron-withdrawing inductive effect dominates (Hammett

    
    ). Consequently, the lone pair on N4 is electronically depleted, reducing its nucleophilicity. Conversely, this electron withdrawal increases the acidity of the N4–H proton.
    
  • The N1 Position (Para to Fluorine): The N1 amine is situated para to the fluorine atom. Here, the inductive withdrawal is largely offset by the fluorine's ability to donate electron density via resonance (Hammett

    
    ). As a result, the N1 position retains a significantly higher electron density and acts as the superior nucleophile under neutral or mildly basic conditions.
    

Causality in Reaction Design: If a reaction relies on the neutral nucleophilicity of the amine (e.g., using weak bases like K₂CO₃), electrophilic attack will occur almost exclusively at N1 . However, if a reaction utilizes a strong base (e.g., NaH) to deprotonate the amine, the more acidic N4–H proton is removed preferentially, generating a highly reactive N4-anion and inverting the regioselectivity.

G F_atom 6-Fluoro Substituent Inductive Strong -I Effect at meta (Hammett σ_meta = +0.34) F_atom->Inductive Resonance Compensating +M Effect at para (Hammett σ_para = +0.06) F_atom->Resonance N4_state N4 Position (meta to F) Decreased Nucleophilicity Inductive->N4_state N1_state N1 Position (para to F) Maintained Nucleophilicity Resonance->N1_state Result Preferential N1 Electrophilic Attack Under Neutral/Mild Conditions N4_state->Result Disfavored N1_state->Result Favored

Electronic influence of the 6-fluoro group driving N1-regioselectivity.

Quantitative Data & Reaction Optimization

The following table summarizes the divergent synthetic conditions required to target either the N1 or N4 position, demonstrating how reagent choice directly manipulates the mechanistic pathway.

Reaction TypeReagents & ConditionsControlling FactorTarget PositionExpected Ratio (N1:N4)
Direct Alkylation Alkyl halide, K₂CO₃, DMF, 25 °CNeutral Nucleophilicity (Kinetic)N1 > 95:5
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, 25 °CIminium Formation KineticsN1 > 98:2
Direct Acylation Acyl chloride, DIPEA, CH₂Cl₂, 0 °CNeutral Nucleophilicity (Kinetic)N1 > 90:10
Anionic Alkylation Alkyl halide, NaH, THF, 0 °CN–H Acidity (Thermodynamic)N4 < 10:90

Experimental Workflows & Self-Validating Protocols

G A 6-Fluoro-1,2,3,4-THQ (Starting Material) B Mild Base (K2CO3) Polar Aprotic Solvent A->B C Regioselective N1-Alkylation B->C RX D Regioselective N1-Acylation B->D RCOCl E NOESY NMR Validation C->E D->E F Bioactive Scaffold (e.g., Epac1 Inhibitors) E->F

Workflow for the regioselective N1-functionalization of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline.

Protocol A: Regioselective N1-Alkylation (Kinetic Control)

This protocol utilizes a weak base to act strictly as an acid scavenger, ensuring the reaction proceeds via the more nucleophilic neutral N1 amine [1].

  • Reaction Setup: Dissolve 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Expert Note: Do not use strong bases like NaH or LiHMDS, as they will deprotonate the N4 position and destroy N1 regioselectivity.

  • Electrophile Addition: Introduce the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C to prevent over-alkylation.

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor progression via TLC or LC-MS.

  • Workup: Quench the reaction with cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Self-Validating Analytical Workflow (NOESY NMR)

Trustworthiness in synthetic chemistry requires self-validating analytical steps. To unequivocally prove that functionalization occurred at N1 rather than N4, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is the gold standard [3].

  • Sample Preparation: Dissolve 15-20 mg of the purified product in CDCl₃ or DMSO-

    
    .
    
  • Spectral Acquisition: Acquire standard ¹H, ¹⁹F, and 2D NOESY spectra.

  • Diagnostic Validation:

    • If N1-Alkylated (Target): The protons of the new N1-alkyl group will show a strong spatial NOE correlation with the C8 aromatic proton . The C8 proton is meta to the fluorine atom and will appear as a multiplet lacking a large ortho H-F coupling constant.

    • If N4-Alkylated (Failure/Alternative): The protons of the N4-alkyl group would show an NOE correlation with the C5 aromatic proton . Crucially, the C5 proton is ortho to the fluorine atom and will exhibit a characteristic, easily identifiable large coupling constant (

      
       Hz).
      
    • Conclusion: The presence of an NOE cross-peak between the alkyl substituent and a proton lacking large

      
       coupling definitively validates N1 regioselectivity.
      

References

  • Hammett equation Wikipedia URL:[Link]

  • Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly PMC - National Institutes of Health (NIH) URL:[Link]

Application Note & Protocol Guide: Strategic Solvent Selection for Reactions of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Solvent Choice

The 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry and drug discovery.[1] Its derivatives have shown promise as antibacterial, anticancer, and neuroprotective agents.[1][2][3] The strategic incorporation of a fluorine atom significantly modulates the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, by influencing hydrogen bonding capabilities and interactions with biological targets.[1][4]

Mastery over the synthetic transformations of this scaffold is paramount for developing novel therapeutics. A critical, yet often underestimated, parameter governing the success of these reactions is the choice of solvent. The solvent does more than merely dissolve reactants; it dictates reaction rates, influences regioselectivity, stabilizes transition states, and can even participate directly in the reaction mechanism. This guide provides a comprehensive analysis of solvent selection for key reactions involving 6-Fluoro-1,2,3,4-tetrahydroquinoxaline, grounded in mechanistic principles and supported by established protocols.

Physicochemical Profile of the Scaffold

Understanding the inherent properties of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is the foundation for rational solvent selection.

  • Solubility : The compound is generally soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), methanol, and dichloromethane.[1] Its solubility in nonpolar solvents like hexanes is limited.

  • Polarity and Hydrogen Bonding : The presence of two secondary amine protons and an electron-withdrawing fluorine atom makes the molecule moderately polar. The nitrogen atoms can act as hydrogen bond donors, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors.

  • Basicity : The tetrahydroquinoxaline nucleus is basic due to the lone pairs on the nitrogen atoms. The pKa will be influenced by the electron-withdrawing nature of the fluorine atom, making it slightly less basic than its non-fluorinated analog. This is a key consideration for reactions involving bases or acidic conditions.

Solvent Selection for Key Synthetic Transformations

The choice of solvent is intrinsically linked to the reaction mechanism. We will explore the optimal solvent environments for the most common and synthetically valuable transformations of the 6-Fluoro-1,2,3,4-tetrahydroquinoxaline core.

N-Alkylation and N-Arylation Reactions

N-functionalization is a primary method for elaborating the tetrahydroquinoxaline scaffold. These reactions, typically proceeding via an SN2 or related mechanism (e.g., Chan-Evans-Lam coupling), are highly sensitive to solvent effects.

Mechanism & Solvent Rationale: The SN2 reaction, common for N-alkylation with alkyl halides, involves a backside attack by the nucleophilic nitrogen on the electrophilic carbon of the alkylating agent. Polar aprotic solvents are the premier choice for this transformation.[5] They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic amine and the anionic component of the base relatively "bare" and highly reactive. In contrast, polar protic solvents (like methanol or water) would form a hydrogen-bonding cage around the amine nucleophile, dampening its reactivity.

For N-arylation reactions like the Chan-Evans-Lam coupling, which involves an arylboronic acid and a copper catalyst, the solvent must facilitate the various steps of the catalytic cycle, including transmetalation and reductive elimination.[6]

Recommended Solvents & Comparison:

SolventClassDielectric Constant (ε)Boiling Point (°C)Key Advantages & Considerations
DMF Polar Aprotic36.7153Excellent dissolving power for reactants and bases like K₂CO₃. High boiling point allows for a wide reaction temperature range.[1][5]
Acetonitrile (ACN) Polar Aprotic37.582Good alternative to DMF with a lower boiling point, simplifying removal. Suitable for reactions at moderate temperatures.[5]
DMSO Polar Aprotic46.7189Very high polarity and boiling point, used for particularly stubborn reactions requiring high temperatures.
THF Polar Aprotic7.666Less polar than DMF/ACN. Can be effective, but solubility of salts may be lower. Often used in reductions with reagents like LiAlH₄.[7][8]
Protocol 1: N-Methylation of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

This protocol details a standard SN2 N-alkylation.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Dissolve 6-Fluoro-1,2,3,4- tetrahydroquinoxaline in DMF B Add K₂CO₃ (Base) A->B 1.0 eq Substrate C Add CH₃I (Alkylating Agent) dropwise at RT B->C D Monitor by TLC/LC-MS C->D Stir until completion E Quench with H₂O F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Workflow for N-Methylation.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Methyl Iodide (CH₃I, 1.2 eq)

  • Ethyl Acetate

  • Water & Brine

Procedure:

  • In a round-bottom flask, dissolve the 6-Fluoro-1,2,3,4-tetrahydroquinoxaline in an appropriate volume of DMF.[1]

  • Add potassium carbonate to the solution. The mixture will be a suspension.

  • Stir the suspension at room temperature and add methyl iodide dropwise.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-methylated product.

C-H Functionalization Reactions

Direct C-H functionalization is a powerful, modern strategy for modifying the aromatic core of the tetrahydroquinoxaline. Friedel-Crafts-type alkylations at the electron-rich C6 position are of particular interest. Recent advancements have highlighted the unique role of fluorinated alcoholic solvents in promoting these reactions, even without a metal catalyst.[9]

Mechanism & Solvent Rationale: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptional hydrogen-bond donors with high ionizing power but low nucleophilicity. In the context of C-H alkylation with electrophiles like aziridines or para-quinone methides, HFIP can play a dual role: it acts as the solvent and as a Lewis acid mimic.[9][10] It activates the electrophile through strong hydrogen bonding, making it more susceptible to nucleophilic attack by the electron-rich aromatic ring of the tetrahydroquinoxaline. This solvent-as-catalyst approach offers a green and efficient alternative to traditional metal-catalyzed methods.[9]

Logical Relationship Diagram:

G Role of HFIP in C-H Alkylation cluster_activation Activation Pathway cluster_reaction Nucleophilic Attack HFIP HFIP (Solvent) Strong H-Bond Donor High Ionizing Power Low Nucleophilicity Electrophile Electrophile (e.g., Aziridine) HFIP:f1->Electrophile Activates Activated_Complex [Electrophile---HFIP] Activated H-Bond Complex Electrophile->Activated_Complex H-Bonding THQ 6-Fluoro-THQ (Nucleophile) Activated_Complex->THQ Attacked by Product C6-Alkylated Product THQ->Product

Caption: Dual role of HFIP as solvent and activator.

Protocol 2: Metal-Free C6-β-Aminoalkylation

This protocol is adapted from methodologies developed for the site-selective C-H functionalization of tetrahydroquinolines.[9]

Materials:

  • N-protected 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (2.0 eq)

  • N-arylsulfonyl aziridine (1.0 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a solution of the N-protected 6-Fluoro-1,2,3,4-tetrahydroquinoxaline in HFIP, add the N-arylsulfonyl aziridine.[9]

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS for the formation of the C6-alkylated product.

  • Upon completion, remove the HFIP solvent under reduced pressure (note: HFIP is volatile but has a high density).

  • The crude residue can then be purified directly by column chromatography on silica gel. The excess starting tetrahydroquinoxaline is typically recovered easily.[9]

Condensation Reactions

Condensation reactions, for instance with aldehydes or ketones, are fundamental for building more complex molecular architectures. The solvent must facilitate the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step.

Solvent Rationale: For these reactions, solvents that can support both the polar reactants and the intermediates are preferred. Protic solvents like methanol or ethanol can be effective, as they can protonate the carbonyl oxygen, making the carbon more electrophilic, and also participate in the proton transfers required for dehydration.[11] Aprotic solvents like THF can also be used, particularly when the reaction is driven by refluxing to remove water, for example, in a Körner–Hinsberg-type condensation.[4]

Recommended Solvents:

  • Methanol/Ethanol : Good for reactions at room temperature or with mild heating. Can facilitate the reaction by acting as a proton source.[11]

  • Tetrahydrofuran (THF) : Often used for reactions that require refluxing, especially when water needs to be removed azeotropically (though THF is miscible with water, it can be used in syntheses where water is a byproduct).[4]

  • Toluene : An excellent choice for reactions requiring dehydration via a Dean-Stark apparatus, as it forms an azeotrope with water.

Troubleshooting Guide

IssuePotential Cause (Solvent-Related)Suggested Solution
Low Reaction Rate (N-Alkylation) Solvent is not polar enough to facilitate SN2. Reactants are not fully dissolved.Switch from THF or ACN to a more polar aprotic solvent like DMF or DMSO.[5] Gently warm the reaction mixture.
Poor Regioselectivity (C-H Alkylation) Solvent is not sufficiently non-nucleophilic or activating.Use HFIP as the solvent to promote C6-alkylation. Using catalytic HFIP in a solvent like DCM may favor N-alkylation.[10]
Incomplete Reaction (Condensation) Water byproduct is inhibiting the equilibrium.Switch to a solvent like toluene and use a Dean-Stark trap to remove water azeotropically.
Side Product Formation Solvent is reacting with reagents (e.g., decomposition of DMF with strong bases at high temp).Lower the reaction temperature. Consider switching to a more inert solvent like ACN or sulfolane for high-temperature applications.[5]

Conclusion

The selection of a solvent for reactions involving 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is a decision that profoundly impacts chemical outcomes. A rational approach, based on the reaction mechanism, dictates the use of polar aprotic solvents like DMF for SN2-type N-alkylations, while modern C-H functionalization strategies are uniquely enabled by the activating properties of fluorinated alcohols like HFIP. For condensation reactions, the choice between protic and aprotic solvents depends on the need to manage the water byproduct. By understanding these principles, researchers can optimize reaction conditions, improve yields, and unlock the full synthetic potential of this valuable heterocyclic scaffold.

References

  • Benchchem. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.

  • Chem-Impex. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

  • Saito, K., et al. Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Universitas Indonesia.

  • ChemicalBook. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8.

  • Benchchem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.

  • MDPI. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025.

  • Reddy, G. V., et al. Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N‑Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol. The Journal of Organic Chemistry, 2023.

  • Katritzky, A. R., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2012.

  • OSTI.gov. Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando Solid-State NMR Spectroscopy.

  • France, S., et al. B(C6F5)3‑Catalyzed Coupling of N‑Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. Organic Letters, 2023.

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. The Journal of Organic Chemistry, 2011.

  • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.

  • Organic Chemistry Portal. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. Synlett, 2023.

  • ACS Publications. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017.

  • Collection of Czechoslovak Chemical Communications. Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. 1995.

  • ResearchGate. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions. Synthesis, 2014.

  • Royal Society of Chemistry. Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Organic & Biomolecular Chemistry, 2022.

  • ChemScene. 6-Fluoro-1,2,3,4-tetrahydro-1-propylquinoxaline.

  • Sigma-Aldrich. 6-Fluoro-1,2,3,4-tetrahydroquinoline.

  • Asian Journal of Chemical Sciences. Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. 2021.

  • Semantic Scholar. Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Asian Journal of Chemical Sciences, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common synthetic challenges and improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is resulting in a low yield. What are the most common causes?

Low yields in this synthesis can often be attributed to several factors. The most common issues include suboptimal reaction conditions, poor quality of starting materials, and the formation of undesired side products. The classical approach often involves the reduction of a quinoxaline precursor, and the efficiency of this step is paramount.[1] Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction's progress.[1] Furthermore, the purity of your starting 6-fluoroquinoxaline is critical, as impurities can lead to competing side reactions.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products can be a significant issue. If your synthetic route involves precursors with other reducible functional groups, you may see a mixture of products. For instance, if starting from a substituted quinoxaline, incomplete reduction can leave you with dihydroquinoxaline intermediates. The choice of reducing agent and catalyst system is crucial for achieving high selectivity. For example, certain catalytic systems are designed for the asymmetric hydrogenation of quinoxalines, offering high enantioselectivity.[2][3]

Q3: What is the most reliable method for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline?

Catalytic hydrogenation of the corresponding 6-fluoroquinoxaline is a widely used and generally reliable method.[4] This approach typically employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), under a hydrogen atmosphere.[4] Another robust method is reductive amination, which can offer high yields and good control over the reaction.[5][6] The choice of method may depend on the available starting materials and the desired scale of the reaction.

Q4: How does the fluorine substituent at the 6-position affect the synthesis?

The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the electronic properties of the quinoxaline ring system.[7] This can affect the reactivity of the molecule during reduction. While it generally does not prevent the common reduction methods, it may require slight adjustments to the reaction conditions (e.g., catalyst loading, hydrogen pressure, or reaction time) to achieve optimal yields compared to the non-fluorinated analogue. The presence of fluorine is often a desirable feature in medicinal chemistry as it can enhance biological activity.[8]

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific problems you may encounter during the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline.

Problem 1: Low or No Conversion of Starting Material

A lack of conversion of your starting 6-fluoroquinoxaline points to an issue with the reaction setup or the reagents.

Workflow for Troubleshooting Low Conversion:

low_conversion start Low/No Conversion check_reagents Step 1: Verify Reagent Quality & Stoichiometry Purity of 6-fluoroquinoxaline? Activity of reducing agent/catalyst? Correct stoichiometry? start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions Temperature appropriate? Solvent anhydrous and degassed? Hydrogen pressure sufficient? check_reagents->check_conditions Reagents OK optimize_catalyst Step 3: Catalyst Optimization Increase catalyst loading? Try a different catalyst (e.g., Pt/C, Raney Ni)? Check for catalyst poisoning? check_conditions->optimize_catalyst Conditions OK extend_time Step 4: Increase Reaction Time Monitor reaction by TLC/LC-MS Extend reaction time if starting material persists. optimize_catalyst->extend_time No Improvement

Caption: Troubleshooting flowchart for low conversion.

Detailed Steps & Scientific Rationale:

  • Verify Reagent Quality and Stoichiometry:

    • Starting Material Purity: Impurities in the 6-fluoroquinoxaline can poison the catalyst or lead to side reactions.[1] It is advisable to purify the starting material by recrystallization or column chromatography if its purity is questionable.

    • Catalyst Activity: Heterogeneous catalysts like Pd/C can lose activity over time or if improperly stored. Always use a fresh batch of catalyst or test the activity of your current batch on a known reaction.

    • Reducing Agent: If using a chemical reducing agent like sodium borohydride in a reductive amination pathway, ensure it is fresh and has been stored under anhydrous conditions.[9]

  • Evaluate Reaction Conditions:

    • Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy.[4] However, excessively high temperatures can lead to product degradation.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used for catalytic hydrogenations. Ensure the solvent is of high purity and, if necessary, degassed to remove oxygen which can deactivate the catalyst.

    • Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reaction. While some reactions proceed at atmospheric pressure, others may require higher pressures (e.g., 50-100 psi) to drive the reaction to completion.[10]

  • Catalyst Optimization:

    • Catalyst Loading: A typical catalyst loading is 5-10 mol%. If the reaction is sluggish, a modest increase in the catalyst amount can be beneficial.

    • Alternative Catalysts: If Pd/C is ineffective, consider other catalysts such as Pt/C, Raney Nickel, or even more specialized catalysts like Iridium-based complexes for asymmetric hydrogenation if chirality is a concern.[2][3]

  • Increase Reaction Time:

    • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly but cleanly, extending the reaction time may be all that is needed.

Problem 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Common Impurities and Their Causes:

ImpurityPotential CauseSuggested Solution
Partially reduced intermediates (dihydroquinoxalines) Incomplete hydrogenationIncrease reaction time, hydrogen pressure, or catalyst loading.
Over-reduction products (defluorination) Harsh reaction conditions (high temperature or aggressive catalyst)Use milder conditions (lower temperature, less active catalyst). Consider a more selective reducing agent.
Products from starting material impurities Impure 6-fluoroquinoxalinePurify the starting material before the reaction.

Workflow for Addressing Impurity Formation:

impurity_formation start Impurity Formation Detected identify_impurity Step 1: Identify Impurity Structure Use LC-MS, NMR to characterize the impurity. start->identify_impurity incomplete_reaction Incomplete Reaction? (e.g., dihydro- intermediate) identify_impurity->incomplete_reaction Analysis Suggests side_reaction Side Reaction? (e.g., over-reduction) identify_impurity->side_reaction Analysis Suggests optimize_conditions Step 2a: Optimize for Completion Increase H2 pressure/time/catalyst loading. incomplete_reaction->optimize_conditions modify_conditions Step 2b: Modify for Selectivity Lower temperature/pressure. Change catalyst or solvent. side_reaction->modify_conditions purification Step 3: Purification Column chromatography Recrystallization optimize_conditions->purification Reaction Complete modify_conditions->purification Impurity Minimized

Sources

Preventing oxidation of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this air-sensitive compound. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to ensure its stability and the integrity of your experiments.

I. Understanding the Challenge: The Inherent Instability of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Question: Why is 6-Fluoro-1,2,3,4-tetrahydroquinoxaline prone to degradation during storage?

Answer: The susceptibility of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline to degradation, primarily through oxidation, is rooted in its chemical structure. The tetrahydro- portion of the quinoxaline ring is an electron-rich, non-aromatic heterocyclic amine system. This makes it susceptible to dehydrogenation, a form of oxidation, where it loses hydrogen atoms to form a more stable, fully aromatic quinoxaline ring system. This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The fluorine substituent can also influence the electron density of the aromatic ring, potentially impacting its stability.[1]

The likely primary degradation pathway is a two-step oxidation process. Initially, 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is oxidized to 6-Fluoro-3,4-dihydroquinoxaline. Upon further oxidation, this intermediate is converted to the fully aromatic and more stable 6-Fluoroquinoxaline. This transformation can lead to a noticeable change in the physical appearance of the compound, often observed as a color change from a white or off-white solid to a yellow or brown hue, and will result in the appearance of new peaks in analytical profiles (e.g., HPLC, GC-MS).

Oxidation_Pathway A 6-Fluoro-1,2,3,4-tetrahydroquinoxaline B 6-Fluoro-3,4-dihydroquinoxaline (Intermediate) A->B Oxidation (O2) C 6-Fluoroquinoxaline (Final Degradation Product) B->C Further Oxidation (O2)

Caption: Proposed oxidation pathway of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline.

II. Proactive Storage: Best Practices for Maintaining Compound Integrity

This section provides frequently asked questions (FAQs) on the optimal storage conditions for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline to proactively prevent its oxidation.

Question: What is the ideal temperature for storing 6-Fluoro-1,2,3,4-tetrahydroquinoxaline?

Answer: For long-term storage, it is recommended to store 6-Fluoro-1,2,3,4-tetrahydroquinoxaline at 2-8°C in a refrigerator. Some suppliers may even recommend colder temperatures. Always refer to the manufacturer's specific recommendations on the product's certificate of analysis or safety data sheet (SDS).[2][3] Storing at reduced temperatures slows down the rate of chemical reactions, including oxidation.

Question: Is a standard screw-cap vial sufficient for storing this compound?

Answer: No, a standard screw-cap vial is not ideal for long-term storage due to the air-sensitive nature of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. It is highly recommended to use vials with a more secure seal, such as those with PTFE-lined caps or, for ultimate protection, specialized packaging like Sure/Seal™ bottles which provide a convenient method for storing and dispensing air-sensitive reagents without exposure to atmospheric moisture or oxygen.[4] If transferring from a larger container, perform the transfer in an inert atmosphere.

Question: What is an "inert atmosphere," and why is it necessary?

Answer: An inert atmosphere is a gaseous environment that is non-reactive with the compound being stored. The most commonly used inert gases are nitrogen (N₂) and argon (Ar) .[5] These gases displace atmospheric oxygen, which is the primary oxidant responsible for the degradation of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. Storing the compound under an inert atmosphere is a critical step in preventing oxidation.[6]

Question: Should I be concerned about exposure to light?

Answer: Yes, photosensitive degradation is a potential issue for many complex organic molecules. It is a best practice to store 6-Fluoro-1,2,3,4-tetrahydroquinoxaline in an amber or opaque vial to protect it from light.[7] Light can provide the energy to initiate and accelerate oxidative processes.

ParameterRecommendationRationale
Temperature 2-8°C (or as specified by the manufacturer)Slows the rate of oxidative degradation.
Atmosphere Inert (Nitrogen or Argon)Displaces atmospheric oxygen, the primary oxidant.[5]
Container Tightly sealed amber vial with PTFE-lined cap or Sure/Seal™ bottlePrevents exposure to air and light.[2][7]
Handling Minimize exposure to air; handle in a glovebox or under a stream of inert gasReduces the opportunity for oxidation during aliquoting or weighing.[2]

III. Troubleshooting Guide: Identifying and Addressing Degradation

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Problem 1: My 6-Fluoro-1,2,3,4-tetrahydroquinoxaline has turned yellow/brown.

  • Probable Cause: This is a strong visual indicator of oxidation. The color change is likely due to the formation of the fully aromatic 6-Fluoroquinoxaline and potentially other colored degradation byproducts.

  • Solution:

    • Confirm Degradation: Perform an analytical check (e.g., HPLC, LC-MS) to confirm the presence of impurities. Compare the purity of the discolored sample to a fresh or properly stored sample if available.

    • Assess Fitness for Use: Depending on the level of impurity and the sensitivity of your application, the material may no longer be suitable for use. For applications requiring high purity, it is recommended to use a fresh, unoxidized lot of the compound.

    • Review Storage Protocol: Immediately review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere, at the correct temperature, and protected from light.

Problem 2: I see a new, significant peak in my HPLC/LC-MS analysis.

  • Probable Cause: The appearance of a new peak, especially one that grows over time, is a clear sign of degradation. In the case of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline, this new peak is likely the oxidized product, 6-Fluoroquinoxaline.

  • Solution:

    • Characterize the Impurity: If you have the capability, use mass spectrometry (MS) to determine the molecular weight of the new peak. The molecular weight of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is approximately 166.18 g/mol , while the fully oxidized 6-Fluoroquinoxaline would be approximately 162.15 g/mol , a difference corresponding to the loss of four hydrogen atoms.

    • Implement a Stability-Indicating Method: For ongoing work, it is crucial to use a stability-indicating analytical method that can resolve the parent compound from its potential degradation products.[8][9]

    • Quarantine the Material: Isolate the affected vial to prevent its accidental use in further experiments until a decision on its suitability is made.

Troubleshooting_Flowchart Start Observe unexpected experimental result or visual change in compound Check1 Is the compound discolored (yellow/brown)? Start->Check1 Check2 Is there a new peak in HPLC/LC-MS analysis? Start->Check2 Cause Probable Cause: Oxidation has occurred Check1->Cause Yes Check2->Cause Yes Action1 Confirm degradation with analytical method (HPLC/MS) Cause->Action1 Action4 Characterize impurity using MS Cause->Action4 Action2 Assess fitness for use Action1->Action2 Action3 Review and improve storage/handling protocol Action2->Action3 Action5 Implement stability-indicating analytical method Action4->Action5 Action5->Action3

Caption: Troubleshooting flowchart for suspected degradation.

IV. Advanced Topics & Experimental Protocols

Question: Can I use an antioxidant to stabilize my solution of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline?

Answer: The use of antioxidants can be an effective strategy, particularly for solutions that will be stored for a period or subjected to conditions that might promote oxidation. Aromatic amine antioxidants function by scavenging radicals that propagate the oxidation process.[10] However, compatibility and potential interference with your downstream application must be carefully considered.

  • Potential Candidates: Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or aromatic amine antioxidants could be considered.

  • Crucial Caveat: Before adding any antioxidant to your main stock, you must perform a small-scale compatibility study. This involves preparing a small solution of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline with the chosen antioxidant and monitoring its stability over time compared to a control solution without the antioxidant. Check for any new impurity formation that might arise from a reaction between your compound and the antioxidant.

Protocol: Inert Gas Blanketing for Storage and Handling

This protocol describes the "headspace exchange" method for creating an inert atmosphere in a vial of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline.

Inert_Gas_Protocol Start Start: Vial of compound with air in headspace Step1 Insert two needles through the septum: one connected to an inert gas source (e.g., nitrogen or argon) Start->Step1 Step2 The second needle acts as a vent Step1->Step2 Step3 Gently flush the headspace with the inert gas for 1-2 minutes Step2->Step3 Step4 Remove the vent needle first, then the gas inlet needle Step3->Step4 Step5 This creates a positive pressure of inert gas in the vial Step4->Step5 Step6 Seal the septum with parafilm for extra security Step5->Step6 End End: Compound stored under an inert atmosphere Step6->End

Caption: Workflow for inert gas blanketing.

Protocol: Development of a Stability-Indicating HPLC Method (General Approach)

A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting degradation.[11] Here is a general workflow for developing such a method, which should be optimized for your specific instrumentation and conditions.

  • Column Selection: A C18 reversed-phase column is a common starting point for compounds of this nature.

  • Mobile Phase Selection:

    • A typical starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • The gradient will allow for the separation of the relatively polar parent compound from potentially more non-polar degradation products.

  • Forced Degradation Studies: To ensure your method is truly "stability-indicating," you must be able to resolve the parent compound from products formed under stress.[12]

    • Acid/Base Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH. Heat gently (e.g., 60°C) for several hours.

    • Oxidative Degradation: Dissolve the compound in a solution containing a small percentage of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Heat a solid sample of the compound (e.g., at 80°C) for several days.

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Method Optimization: Analyze the samples from the forced degradation studies. Adjust the gradient, flow rate, and other parameters to achieve baseline separation between the parent peak and all degradation peaks. The goal is a resolution (Rs) of >1.5 between all critical peaks.[13]

V. References

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.

  • ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Retrieved from [Link]

  • MDPI. (2025, April 28). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • ACS Omega. (2022, March 14). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Retrieved from [Link]

  • MDPI. (2025, July 5). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

Sources

Purification methods for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) Purification

Ticket ID: #THQ-PUR-06 Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your batch of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) has turned brown/black upon exposure to air, or you are struggling to separate the 6-fluoro isomer from the 7-fluoro regioisomer.

This molecule presents two distinct challenges:

  • Oxidative Instability: The electron-rich diamine core is prone to oxidative aromatization to the quinoxaline parent, a process accelerated by light and acidic silica.

  • Regioisomerism: Synthesis from 4-fluoro-1,2-phenylenediamine often yields a mixture of 6-F and 7-F isomers which are difficult to separate by standard flash chromatography.

This guide prioritizes salt formation as the primary stabilization method and provides specific chromatographic conditions to mitigate amine tailing.

Module 1: Critical Stability & Storage (The "Browning" Issue)

User Query: "My product was a pale yellow oil/solid, but after leaving it on the bench for an hour, it turned dark brown. Is it ruined?"

Diagnosis: You are witnessing oxidative aromatization . 1,2,3,4-Tetrahydroquinoxalines are susceptible to radical-mediated oxidation by atmospheric oxygen to form the fully aromatic quinoxaline (which is often colored) or polymerized byproducts.

Immediate Action Protocol: Conversion to Hydrochloride Salt The free base is unstable. The hydrochloride salt is indefinitely stable at room temperature.

Step-by-Step Salt Formation:

  • Dissolution: Dissolve your crude free base in degassed Ethyl Acetate (EtOAc) (5 mL per gram of substrate).

    • Note: Do not use alcohols yet; they can solubilize the salt too well.

  • Acidification: Cool the solution to 0°C under

    
    . Slowly add 4M HCl in Dioxane  (1.1 equivalents).
    
    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Stir for 15 minutes at 0°C. Filter the solid under a blanket of nitrogen.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (

    
    ) to remove non-basic impurities (oxidized quinoxalines often remain in the filtrate).
    
  • Drying: Dry in a vacuum desiccator over

    
    .
    

Module 2: Chromatographic Purification

User Query: "I am trying to purify the free base on silica, but the compound streaks/tails, and I lose yield."

Diagnosis: Secondary amines interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing and irreversible adsorption. Furthermore, silica can catalyze the oxidation of THQs.

Troubleshooting Guide:

ParameterRecommendationRationale
Stationary Phase Neutralized Silica or Basic Alumina Standard silica is too acidic. Alumina (Grade III) prevents decomposition.
Mobile Phase Modifier 1% Triethylamine (TEA) TEA blocks acidic sites on silica, sharpening the amine peak.
Solvent System Hexanes : EtOAc (4:1 to 1:1) 6-F-THQ is moderately lipophilic. Avoid MeOH if possible to prevent silica dissolution.
Load Factor < 1% w/wOverloading causes band broadening, making isomer separation impossible.

Optimized Column Protocol:

  • Pre-treatment: Slurry silica gel in Hexanes containing 5% TEA. Let it sit for 10 minutes.

  • Flush: Flush the column with 2 column volumes (CV) of pure Hexanes to remove excess TEA.

  • Run: Elute with Hexanes:EtOAc gradient (0%

    
     40% EtOAc).
    
  • Speed: Run the column fast. Long residence time on silica increases oxidation risk.

Module 3: Regioisomer Separation (6-F vs. 7-F)

User Query: "My NMR shows a mixture of isomers. How do I isolate the 6-Fluoro isomer?"

Scientific Context: If you synthesized this via reduction of 6-fluoroquinoxaline, you likely have pure product. However, if you cyclized 4-fluoro-1,2-diaminobenzene with glyoxal or oxalate followed by reduction, you will have a statistical mixture of 6-fluoro and 7-fluoro isomers.

Separation Strategy: Fractional Crystallization Chromatography is often insufficient for these regioisomers (


). Crystallization of the oxalate or hydrochloride salt exploits subtle lattice energy differences.

Protocol:

  • Convert to Oxalate: Dissolve the mixture in hot Ethanol (EtOH). Add 1 equiv. of Oxalic Acid dihydrate.

  • Reflux: Heat to reflux until clear.

  • Slow Cool: Allow to cool to Room Temp (RT) over 4 hours, then to 4°C overnight.

  • Filtration: The 6-fluoro isomer typically crystallizes preferentially (verify with NMR).

  • Recycle: Evaporate the mother liquor to half volume to harvest the second crop (enriched in 7-fluoro).

Visual Decision Tree: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckColor Visual Inspection: Is it dark brown/black? Start->CheckColor TriageOx High Oxidation Risk (Do not Column) CheckColor->TriageOx Yes TriageClean Low Oxidation (Pale Yellow/Orange) CheckColor->TriageClean No SaltForm PROTOCOL A: Salt Formation (HCl or Oxalate) Precipitates Product, leaves impurities TriageOx->SaltForm IsomerCheck NMR Check: Regioisomer Mixture? TriageClean->IsomerCheck Final Pure 6-F-THQ Salt SaltForm->Final Column PROTOCOL B: Flash Chromatography (Pre-treated Silica + 1% TEA) IsomerCheck->Column No (Pure Regioisomer) Cryst PROTOCOL C: Fractional Crystallization (Ethanol/Oxalic Acid) IsomerCheck->Cryst Yes (Mix of 6-F/7-F) Column->SaltForm Post-Column Stabilization Cryst->Final

Caption: Logical workflow for selecting the correct purification method based on crude purity and oxidative state.

Module 4: Analytical Validation

Differentiation of Isomers (1H NMR) Distinguishing 6-F from 7-F requires careful analysis of coupling constants (


).
  • 6-Fluoro-1,2,3,4-THQ: Look for the proton at position 5. It will show a strong ortho coupling to Fluorine and a meta coupling to H-7.

  • 7-Fluoro-1,2,3,4-THQ: The proton at position 8 (adjacent to NH) is magnetically distinct.

Data Table: Expected Properties

PropertyValue / RangeNotes
Appearance Off-white to pale yellow solid (Salt)Free base darkens rapidly.
Melting Point (HCl) 215°C - 220°C (Dec)Sharp MP indicates high purity.
Solubility (Free Base) DCM, EtOAc, MeOHInsoluble in water.
Solubility (HCl Salt) Water, MeOH, DMSOInsoluble in EtOAc, Ether.
Storage -20°C, HygroscopicStore under Argon/Nitrogen.

References

  • Saito, K., et al. "Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination."[1] Universitas Indonesia, 2024.

    • Key Insight: Detailed the difficulty in regioisomer separation and established protocols for specific synthesis to avoid mixtures.
    • Key Insight: Mechanistic explanation of the radical-mediated oxidation of THQs to quinoxalines, necessitating inert
  • Sigma-Aldrich. "Product Specification: 6-Fluoro-1,2,3,4-tetrahydroquinoline."

    • Key Insight: Confirmation of commercial handling as HCl salts for stability and safety d

Sources

Solubility issues with 6-Fluoro-1,2,3,4-tetrahydroquinoxaline in organic solvents

[1]

Status: Operational Topic: Solubility, Stability & Handling Audience: Medicinal Chemists, Process Chemists[1][2]

⚠️ Critical Diagnostic: Before You Begin

Most "solubility failures" with this compound are actually identity mismatches or decomposition events .[1][2] Before adding more solvent, verify the form of your material:[1]

FeatureFree Base Hydrochloride Salt (HCl)
Appearance Off-white to yellow solid/semi-solidWhite to beige crystalline powder
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in DCM, EtOAc, Ether
Solubility (Aqueous) Insoluble (pH > 7)Soluble in Water, Methanol
Primary Issue Oxidation (turns brown/black)Hygroscopicity (absorbs water)

Part 1: Solubility Profile & Solvent Selection

The fluorine atom at the C6 position increases lipophilicity compared to the parent tetrahydroquinoxaline, but the two nitrogen atoms (N1, N4) dominate the solubility profile via hydrogen bonding.[1]

Solubility Matrix (Free Base Form)

Data extrapolated from structural analogs and parent tetrahydroquinoxaline properties.[1][2]

SolventSolubility RatingTechnical Notes
Dichloromethane (DCM) Excellent Preferred solvent for extraction and transfer.[1][2]
Methanol / Ethanol Good Proticity helps solvate the amine nitrogens.[1][2]
DMSO / DMF High Use for biological assays.[1][2] Warning: DMSO can accelerate oxidation if not degassed.[1][2]
Ethyl Acetate Moderate Good for TLC; may require heating for high concentrations.[1][2]
Hexane / Heptane Poor The compound is too polar.[1][2] Often used as an anti-solvent to crash out the product.[1][2]
Water (Neutral) Poor The hydrophobic fluoro-phenyl ring prevents dissolution.[1][2]
Water (Acidic, pH < 4) High Protonation of N4 (and N1) forms the soluble cation.[1][2]
Troubleshooting Workflow

Use this logic flow to resolve dissolution failures immediately.

Solubility_TroubleshootStartSolubility Issue DetectedCheckFormCheck Material Form:Salt or Free Base?Start->CheckFormIsSaltIt is a Salt (HCl/TFA)CheckForm->IsSaltIsBaseIt is a Free BaseCheckForm->IsBaseSaltIssueIssue: Won't dissolve in DCM/EtOAcIsSalt->SaltIssueColorIssueIssue: Solution turned Dark/BlackIsSalt->ColorIssueBaseIssueIssue: Won't dissolve in WaterIsBase->BaseIssueIsBase->ColorIssueSolveSaltSOLUTION: Switch to MeOH or WaterORPerform Free-Base ExtractionSaltIssue->SolveSaltSolveBaseSOLUTION: Add 1.1 eq. HCl or TFAORDissolve in DMSO/EthanolBaseIssue->SolveBaseSolveOxDIAGNOSIS: Oxidative DegradationCompound has oxidized to Quinoxaline.Purification required.ColorIssue->SolveOx

Figure 1: Decision matrix for troubleshooting solubility and stability issues.

Part 2: The "Hidden" Solubility Issue (Oxidation)

User Complaint: "I dissolved the compound in DMSO, and it was clear. An hour later, it turned dark brown and precipitated."[1][2]

Technical Explanation: This is not a solubility failure; it is a chemical reaction. 1,2,3,4-Tetrahydroquinoxalines are cyclic phenylenediamines .[1][2] They are electron-rich and act as hydrogen donors.[1][2] In the presence of atmospheric oxygen, they undergo oxidative dehydrogenation to form the fully aromatic (and planar) 6-fluoroquinoxaline .[1][2]

  • Mechanism: Tetrahydroquinoxaline

    
     Dihydroquinoxaline 
    
    
    Quinoxaline.[1][2]
  • Consequence: The oxidized quinoxaline is planar and lacks the H-bond donating capacity of the NH groups, drastically changing its solubility profile (often leading to "tarring" or polymerization).[1][2]

Prevention Protocol: Degassing Solvents

For any stock solution stored longer than 1 hour, you must remove dissolved oxygen.[1][2]

  • Sparging: Bubble high-purity Argon or Nitrogen through the solvent (DMSO/MeOH) for 15 minutes before adding the solid.

  • Headspace: Flush the vial headspace with Argon immediately after closing.[1][2]

  • Additives: For critical biological assays, adding an antioxidant (e.g., 0.1% Ascorbic Acid) can stabilize the solution, provided it does not interfere with the assay.[1][2]

Part 3: Advanced Protocols

Protocol A: Converting the Salt to the Organic-Soluble Free Base

If you purchased the HCl salt but need to perform a reaction in DCM or Toluene:

  • Dissolve: Dissolve the salt in the minimum amount of water (approx. 10 mL/g).[1][2]

  • Basify: Slowly add Saturated NaHCO₃ (aq) or 1M NaOH while stirring until pH ~9-10. The solution will become cloudy as the free base precipitates.[1][2]

  • Extract: Add an equal volume of Dichloromethane (DCM). Shake and separate layers.

  • Repeat: Extract the aqueous layer 2x more with DCM.[1][2]

  • Dry: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Evaporate: Remove solvent under reduced pressure (Rotovap).

    • Note: Do not heat above 40°C to minimize oxidation.[1][2]

    • Result: You now have the Free Base, soluble in organic solvents.[1][2]

Protocol B: Recrystallization (Purification of Oxidized Material)

If your material has turned slightly brown (partial oxidation):

  • Solvent: Use Ethanol/Water (9:[1][2]1) or Ethyl Acetate/Hexane.[1][2]

  • Heat: Dissolve the solid in the minimum amount of boiling solvent under an inert atmosphere (N₂ balloon).

  • Filter: If black particles (polymeric tars) remain, filter hot through a 0.45µm PTFE syringe filter.

  • Cool: Allow to cool slowly to room temperature, then to 4°C.

  • Collect: Filter the crystals and wash with cold Hexane.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock solution at -20°C? A: Yes, but only if sealed under Argon. Freeze-thaw cycles introduce moisture and oxygen.[1][2] It is better to aliquot the stock into single-use vials before freezing.

Q: Why does the fluorine atom matter for solubility? A: The fluorine atom at C6 makes the phenyl ring more lipophilic and slightly withdraws electron density from the N1 nitrogen.[1][2] This makes the N1 position less basic (lower pKa) than the N4 position.[1][2] When forming salts, the protonation likely occurs first at N4 (the aliphatic amine).[1] This amphiphilic nature (lipophilic F-ring vs. polar NH groups) means "medium polarity" solvents like DCM or THF often work better than extremes like Hexane or Water.[1][2]

Q: My LCMS shows a mass of M-2 and M-4. What is this? A: This confirms oxidation.[1][2]

  • Target Mass (M): 152.18 g/mol (Tetrahydro)[1][2]

  • M-2: Dihydro-intermediate[1][2]

  • M-4: Fully oxidized 6-fluoroquinoxaline (Aromatic).[1][2]

  • Action: If M-4 is the major peak, your compound has degraded.[1][2]

References

  • PubChem. (n.d.).[1] 1,2,3,4-Tetrahydroquinoxaline (Compound).[1][3] National Library of Medicine.[1][2] Retrieved March 4, 2026, from [Link][1]

    • Context: Source of general physicochemical properties for the tetrahydroquinoxaline core structure.[1][2]

  • Pike, R. D., & Dugan, E. C. (2007).[1][4] 1,2,3,4-Tetrahydroquinoxaline.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772–o2773.[1][2] [Link]

    • Context: Structural analysis confirming the puckered piperazine ring vs. planar aromatic ring, relevant to solubility differences between reduced and oxidized forms.
  • Shimizu, M., et al. (1995).[1][2][5] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen.[1][5] Heterocycles, 41(4).[1][2][5] [Link]

    • Context: mechanistic evidence of aerobic oxidation in tetrahydro-heterocycles, supporting the requirement for inert atmosphere handling.[1][2]

  • Context: Handling and storage safety data for fluorinated tetrahydro-quinolines/quinoxalines (Store under inert gas).

Optimizing reaction temperature for fluorinated tetrahydroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers synthesizing fluorinated tetrahydroquinoxalines (THQs). It prioritizes experimental logic, troubleshooting, and self-validating protocols.

Topic: Temperature Optimization & Troubleshooting Ticket Type: Advanced Method Development Status: Active

Core Directive: The "Goldilocks" Thermal Window

Synthesizing fluorinated 1,2,3,4-tetrahydroquinoxalines involves two distinct phases with opposing thermal requirements. A "one-temperature-fits-all" approach is the primary cause of failure (low yield, defluorination, or regio-scrambling).

  • Phase 1 (Cyclization): Requires Elevated Temperatures (

    
    ). The electron-withdrawing nature of fluorine deactivates the phenylenediamine, requiring thermal energy to overcome the activation barrier for ring closure.
    
  • Phase 2 (Reduction): Requires Suppressed Temperatures (

    
    ). High temperatures during hydrogenation (especially with Pd catalysts) promote hydrodefluorination (HDF) , stripping the fluorine atom.
    

Phase 1: Cyclization (Ring Formation)

Goal: Condensation of fluoro-phenylenediamine with 1,2-dicarbonyls (or


-haloketones).
The Challenge: Regioselectivity vs. Reactivity

Fluorine exerts a strong inductive effect (-I), reducing the nucleophilicity of the amino groups.

  • The Trap: If T is too low, the reaction stalls at the imine intermediate. If T is too high, you lose kinetic control over regioselectivity.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
No Reaction / Mono-imine only Temperature too low. Fluorine deactivates the amine nucleophiles.Increase T to reflux (EtOH or TFE). Add mild Lewis Acid (e.g., 5 mol%

).
Regioisomer Scrambling Thermodynamic Equilibration. High T allows reversible imine formation.Lower T to

and extend time. Use a solvent that stabilizes the transition state (e.g., HFIP).
"Tar" / Black precipitate Polymerization. Oxidative polymerization of the diamine before cyclization.Degas solvents (sparge with

). Add antioxidant (e.g., 1% ascorbic acid) if compatible.
Visualizing Regioselectivity (DOT Diagram)

Regioselectivity Start Fluoro-diamine + Unsymmetrical Diketone Kinetic Kinetic Product (Fastest Nucleophile Attacks) Start->Kinetic Low T (25-40°C) Irreversible Thermo Thermodynamic Product (Most Stable Isomer) Start->Thermo High T (>80°C) Reversible Equilibrium Equilibrium (Scrambling) Kinetic->Equilibrium Prolonged Heat Thermo->Equilibrium Prolonged Heat

Caption: Temperature control dictates whether the synthesis is kinetically controlled (favored at low T) or thermodynamically controlled (favored at high T).

Phase 2: Reduction (Aromatization THQ)

Goal: Selective saturation of the pyrazine ring without touching the C-F bond.

The Challenge: Hydrodefluorination (HDF)

This is the most critical failure mode. Transition metals (Pd, Ni) can insert into the C-F bond (Oxidative Addition), especially at elevated temperatures.

  • Mechanism:

    
    
    
  • Risk Factor: Increases exponentially with Temperature

    
    .
    
Protocol: Selective Reduction (Self-Validating)

Reagents:


 (Sodium Cyanoborohydride) in Acetic Acid.
Why? It avoids heterogeneous metal surfaces entirely, eliminating the oxidative addition pathway for C-F cleavage.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Fluoro-quinoxaline in Glacial Acetic Acid at

    
      (use a water bath, not ice, to prevent freezing of AcOH).
    
  • Addition: Add 3.0 eq

    
     portion-wise over 30 minutes. Monitor internal T; do not exceed 
    
    
    
    .
  • Validation (TLC/LCMS): Check after 2 hours.

    • Pass: Mass = M+4 (THQ).

    • Fail (Defluorination): Mass = M-18 (Loss of F, gain of H).

  • Quench: Pour into ice-cold

    
     (aq).
    
Troubleshooting Guide: Reduction
SymptomDiagnostic (LCMS)Root CauseSolution
Defluorination (M-18) Product mass is [M-19+1]T too high or wrong catalyst (Pd/C).Switch to

(Adam's Cat) or

. Maintain T

.
Incomplete Reduction (M+2) Dihydro-intermediateT too low or steric hindrance.Increase pressure (50 psi

) rather than Temperature.
Over-reduction Ring openingHarsh conditions. Stop reaction immediately. Switch to mild hydride (

).
Visualizing the Defluorination Trap (DOT Diagram)

ReductionPathways cluster_conditions Reaction Conditions Quinoxaline Fluoro-Quinoxaline Precursor PathA Path A: High T (>50°C) or Pd/C Catalyst Quinoxaline->PathA PathB Path B: Low T (<25°C) PtO2 or NaBH3CN Quinoxaline->PathB Intermediate Metal-Insertion Intermediate (Ar-M-F) PathA->Intermediate C-F Activation Target Target: Fluoro-THQ (Intact C-F) PathB->Target Selective Hydrogenation Byproduct Byproduct: Des-fluoro THQ (Defluorinated) Intermediate->Byproduct Reductive Elimination

Caption: High temperatures activate the catalytic cleavage of the Carbon-Fluorine bond (Path A), whereas low temperatures favor ring hydrogenation (Path B).

Frequently Asked Questions (FAQ)

Q1: Can I use standard Pd/C for hydrogenation if I keep it cold?

  • Answer: It is risky. Palladium has a high affinity for oxidative addition into C-F bonds, particularly aryl-fluorides. Even at

    
    , trace defluorination can occur, complicating purification. Recommendation:  Use 
    
    
    
    (Platinum Oxide) or homogeneous Iridium catalysts, which are kinetically slower at C-F insertion [1].

Q2: My cyclization yield is low (30%) even at reflux. What now?

  • Answer: The fluorine atom might be deactivating the amine too much.

    • Switch solvent to Trifluoroethanol (TFE) or HFIP . These fluorinated solvents activate the carbonyl electrophile via H-bonding, allowing the reaction to proceed at lower temperatures (

      
      ) without thermal decomposition [2].
      
    • Use Microwave irradiation.[1][2][3] It provides rapid, uniform heating that often outcompetes degradation pathways.

Q3: How do I separate the regioisomers if temperature control failed?

  • Answer: Fluoro-regioisomers often have significantly different dipole moments.

    • Technique: Use Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (even for achiral separations, phases like OD-H often separate structural isomers better than silica).

    • Chemical:[1][2][4][5][6][7][8][9][10][11][12][13] If one isomer is sterically less hindered, try selective N-protection (e.g., Boc-anhydride at

      
      ), separate the protected/unprotected species, then deprotect.
      

References

  • Selective Hydrogenation: Stalder, R. et al. "Heterogeneous Platinum Catalysts for the Selective Hydrogenation of Haloaromatic Nitro Compounds." Catalysis Letters, 2010. Link

  • Fluorinated Solvents: Wommack, A. J. et al. "HFIP as a non-innocent solvent in nucleophilic aromatic substitution." Journal of Organic Chemistry, 2010. Link

  • Hydrodefluorination Mechanisms: Kuehnel, M. F. et al. "Mechanisms of C-F Bond Activation by Transition Metals." Chemical Reviews, 2012. Link

  • Quinoxaline Synthesis: Heravi, M. M. et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2011. Link

Sources

Troubleshooting catalyst poisoning in 6-fluoroquinoxaline reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning & Selectivity Issues Ticket ID: FQR-HYD-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Rapid Triage: Diagnostic Logic

Before altering your reaction parameters, identify the specific failure mode using the logic tree below. In 6-fluoroquinoxaline reduction, "poisoning" is often confused with "dehalogenation" or "partial reduction."

TroubleshootingFlow Start START: Analyze Reaction Aliquot (LCMS/NMR) Conversion Is Starting Material (SM) Consumed? Start->Conversion Stalled Reaction Stalled/Slow Conversion->Stalled No (<10%) ProductCheck Check Product Mass (M+H) Conversion->ProductCheck Yes (>90%) Poisoning DIAGNOSIS: Catalyst Poisoning (N-Coordination) Stalled->Poisoning Action1 ACTION: Add Acid (TFA/AcOH) or Switch to Pt/C Poisoning->Action1 MassMinus18 Mass = Expected - 18 (Des-Fluoro) ProductCheck->MassMinus18 [M-F+H] detected MassPlus2 Mass = Expected - 2 (Dihydro) ProductCheck->MassPlus2 Dihydro detected HDF DIAGNOSIS: Hydrodefluorination (C-F Cleavage) MassMinus18->HDF Action2 ACTION: Remove Pd; Use PtO2 Lower T; Avoid strong mineral acids HDF->Action2 Partial DIAGNOSIS: Arrested Reduction (Steric/Electronic) MassPlus2->Partial Action3 ACTION: Increase Pressure (50 psi) Check H2 Mass Transfer Partial->Action3

Figure 1: Diagnostic logic for 6-fluoroquinoxaline hydrogenation failures. Blue nodes indicate decision points; Red nodes indicate critical failure modes.

Deep Dive: The N-Coordination vs. C-F Cleavage Dilemma

The reduction of 6-fluoroquinoxaline to 1,2,3,4-tetrahydro-6-fluoroquinoxaline presents a classic "chemoselectivity paradox" in heterogeneous catalysis.

The Mechanism of Poisoning

Nitrogen heterocycles are notorious catalyst poisons. The basic nitrogen atoms in the quinoxaline ring possess lone pairs that donate electron density into the empty


-orbitals of the metal catalyst (Pd, Pt, or Rh).
  • The Consequence: This adsorption is often stronger than the adsorption of

    
     or the alkene/imine bonds required for reduction. The heterocycle effectively "caps" the active sites, halting the reaction [1].
    
  • The Electronic Effect of Fluorine: The fluorine at the C6 position is electron-withdrawing. While this slightly reduces the basicity of the ring nitrogens (making them theoretically less poisonous than in unsubstituted quinoxaline), the effect is insufficient to prevent poisoning on highly active surfaces like Pd/C [2].

The Trap: Defluorination (Hydrodefluorination)

To counteract poisoning, chemists often increase temperature or switch to Palladium (Pd), which is more active. However, Pd is the most effective metal for oxidative addition into C-F bonds (Hydrodefluorination or HDF).

  • Mechanism:

    
    .
    
  • Risk Factor: C-F cleavage is accelerated by the very conditions used to overcome poisoning (high temperature, basic supports, or highly active Pd) [3].

Troubleshooting Guide (FAQ)

Issue 1: The reaction stops at <20% conversion.

Q: I am using 10% Pd/C in Methanol. The reaction started but flatlined after 30 minutes. Adding more catalyst didn't help.

A: You are experiencing active site saturation (Poisoning) . The product (tetrahydroquinoxaline) is a secondary amine, which is more basic than the starting material and can competitively inhibit the catalyst as it forms.

  • The Fix: You must protonate the nitrogen species to prevent them from binding to the metal.

  • Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) to the solvent. The protonated ammonium species (

    
    ) cannot coordinate to the metal surface, leaving active sites free for 
    
    
    
    activation [4].
  • Warning: Do not use HCl if you can avoid it; chloride ions can also act as catalyst inhibitors (halide poisoning) on Pd and Pt surfaces.

Issue 2: The product is forming, but I see 30% defluorinated byproduct (Quinoxaline).

Q: I switched to acidic conditions to fix the poisoning, but now I'm losing the fluorine atom.

A: This is Hydrodefluorination (HDF) .[1] It is driven by the metal choice and temperature.

  • The Fix: Switch from Palladium (Pd) to Platinum (Pt) .

  • Why: Pd has a low energy barrier for inserting into C-F bonds. Pt (and Rh) are much less active for hydrogenolysis of aryl halides while remaining active for ring hydrogenation [5].

  • Protocol Adjustment: Use PtO2 (Adams Catalyst) or 5% Pt/C . Keep the temperature below 40°C.

Issue 3: I am isolating the Dihydro- intermediate, not the Tetrahydro- product.

Q: Mass spec shows [M+2], but I need [M+4]. The reaction won't go to completion.

A: The second reduction step (dihydro


 tetrahydro) is sterically slower and electronically more difficult than the first step.
  • The Fix: Increase Hydrogen Pressure.

  • Protocol Adjustment: If running at balloon pressure (1 atm), move to a Parr shaker or autoclave at 3–5 bar (45–75 psi) . The increased concentration of dissolved

    
     is required to drive the equilibrium toward the fully saturated ring [6].
    

Validated Protocol: Selective Hydrogenation

This protocol prioritizes F-retention over speed, using Pt to avoid defluorination and Acid to prevent poisoning.

Materials
  • Substrate: 6-Fluoroquinoxaline (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (

    
    , Adams Catalyst) - 5 mol% (or 5 wt% Pt/C if 
    
    
    
    unavailable).
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol with 2.0 eq TFA.

  • Hydrogen Source:

    
     gas (3–4 bar / 45–60 psi).
    
Step-by-Step Methodology
  • Preparation: In a pressure vessel (Parr bomb or autoclave), dissolve 6-fluoroquinoxaline in Glacial Acetic Acid (0.1 M concentration).

    • Note: AcOH serves as both solvent and "poisoning inhibitor" by protonating the N-heterocycle.

  • Catalyst Addition: Add

    
     (5 mol% relative to substrate).
    
    • Safety: Add catalyst before introducing hydrogen. Wet the catalyst with a small amount of solvent under inert gas (

      
      ) to prevent ignition.
      
  • Purge: Seal vessel. Purge with

    
     (3x) followed by 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 4 bar (60 psi)

    
    . Stir vigorously at Room Temperature (20–25°C) .
    
    • Critical: Do not heat initially. Heat promotes C-F cleavage. Only heat to 40°C if conversion is <50% after 4 hours.

  • Monitoring: Monitor

    
     uptake. When uptake ceases, check aliquot via LC-MS.
    
    • Target Mass:

      
      .
      
  • Workup: Filter catalyst through Celite under

    
     atmosphere. Concentrate filtrate. Neutralize residue with saturated 
    
    
    
    to liberate the free amine base. Extract with EtOAc.
Data Summary: Catalyst Performance Matrix
CatalystSolventAdditiveResultRisk
10% Pd/C MeOHNone< 15% Conv.Severe Poisoning
10% Pd/C MeOHHCl100% Conv.High Defluorination (~40%)
5% Rh/C MeOHAcOH> 95% Conv.High Cost / Moderate Selectivity
PtO2 AcOH - > 98% Conv. Optimal (High Yield, F-Retained)

Mechanism Visualization

The diagram below illustrates the competition between the desired pathway (Protonation-Protection) and the failure modes (Poisoning/Defluorination).

Mechanism Substrate 6-Fluoroquinoxaline Metal Metal Surface (Pd/Pt) Substrate->Metal Lone Pair Donation Acid Acid (H+) (AcOH/TFA) Substrate->Acid Protonation Poisoned POISONED STATE N-Metal Bond (Strong) Blocks H2 Metal->Poisoned If No Acid Protected PROTECTED STATE N-H(+) Species Cannot Bind Metal Acid->Protected Forms Ammonium Active ACTIVE REDUCTION Ring Saturation Protected->Active + H2 / Metal SideRxn SIDE REACTION C-F Insertion (Pd > Pt) Active->SideRxn If High Temp or Pd used

Figure 2: Mechanistic competition. The "Protected State" (Green) is required to bypass the "Poisoned State" (Red), but excessive energy leads to C-F cleavage (Side Reaction).

References

  • Ma, X., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles.[2][3] Catalysts, 12(7), 730.[2] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming N-poisoning mechanisms).
  • Kuwata, S., et al. (2022).[1] Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes. Organometallics. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Source for PtO2/AcOH protocols for quinolines).
  • Stalder, R., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics. Journal of the American Chemical Society.[4] Link

  • He, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis. Molecules. Link

Sources

Recrystallization techniques for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Topic: Recrystallization & Purification Techniques

Target Molecule: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline CAS Registry Number: 1378632-48-4 (Free Base) / General Class: Tetrahydroquinoxalines Warning: This compound is an electron-rich cyclic diamine. It is prone to rapid oxidation in air to form the aromatic quinoxaline. Inert atmosphere handling is mandatory.

Part 1: Technical Overview & Physical Properties

Before attempting recrystallization, you must correctly identify the physical state of your crude material. Unlike its aromatic precursor (6-fluoroquinoxaline), the tetrahydro- derivative possesses a non-planar, saturated ring system that lowers the melting point and increases susceptibility to oxidation.

Physical Property Profile (Estimated based on 1,2,3,4-THQ class):

ParameterValue / CharacteristicNotes
Physical State Low-melting solid or viscous oilOften isolates as an oil if slightly impure.
Melting Point ~90–98 °C (Parent 1,2,3,4-THQ)Fluorine substitution may lower this range.
Solubility (Good) DCM, Ethyl Acetate, Methanol, THFDissolves readily; risk of oxidation in solution.
Solubility (Poor) Hexanes, Heptane, PentaneIdeal antisolvents for crystallization.
Stability Air Sensitive Turns brown/black upon exposure to O2.

Part 2: Recrystallization Protocols

Method A: Purification of the Free Base (Preferred for Solids)

Context: Use this method if your crude material is a solid or a semi-solid that solidifies upon scratching. Solvent System: Hexane or Heptane (Single solvent) or Toluene/Heptane (Binary).

  • Inert Setup: Purge all glassware and solvents with Nitrogen or Argon.

  • Dissolution: Place crude solid in a flask. Add minimum degassed Toluene or warm Hexane (40–50 °C). Do not boil excessively to avoid oxidation.

  • Filtration: If insoluble black particles (oxidized tars) are present, filter rapidly through a glass frit or Celite pad under inert gas flow.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If oiling occurs, add a seed crystal (if available) or scratch the glass surface.

    • Transfer to a -20 °C freezer (sealed under N2) to maximize yield.

  • Isolation: Filter cold. Wash with cold, degassed Pentane. Dry under high vacuum.

Method B: Salt Formation (The "Rescue" Protocol)

Context: If your material is a persistent oil ("oiling out") or difficult to handle, converting it to the Hydrochloride (HCl) or Oxalate salt is the standard industry solution to induce crystallinity and improve stability.

Workflow Diagram:

SaltFormation Figure 1: Salt Formation Strategy for Oily Tetrahydroquinoxalines Start Crude Oil/Solid (Free Base) Dissolve Dissolve in Dry Et2O or EtOAc Start->Dissolve AddAcid Add 1M HCl in Ether/Dioxane Dissolve->AddAcid 0°C, N2 atm Precipitate Precipitate Forms (White/Off-White) AddAcid->Precipitate Recryst Recrystallize Salt (EtOH + Et2O) Precipitate->Recryst If purity <98%

Protocol:

  • Dissolve crude oil in 5–10 volumes of dry Diethyl Ether or Ethyl Acetate.

  • Cool to 0 °C.

  • Dropwise add 1.05 equivalents of HCl (4M in Dioxane) or anhydrous oxalic acid (dissolved in acetone).

  • The salt should precipitate immediately. Filter and wash with ether.

  • Recrystallization of Salt: Dissolve in hot Ethanol (minimum amount), then add Diethyl Ether until turbid. Cool to crystallize.

Part 3: Troubleshooting & FAQs

Q1: My product turned from pale yellow to dark brown during recrystallization. What happened? Diagnosis: Oxidation. Mechanism: The secondary amine in the tetrahydroquinoxaline ring is electron-rich. In the presence of atmospheric oxygen, it oxidizes back to the fully aromatic quinoxaline or forms radical polymers (tars). Solution:

  • Immediate: Check TLC. If the aromatic impurity (lower Rf usually) is major, you may need column chromatography.

  • Prevention: Use degassed solvents (sparge with N2 for 15 mins). Keep the headspace of your flask inert. Do not heat the solvent to reflux in an open vessel.

Q2: The compound is "oiling out" at the bottom of the flask instead of crystallizing. Diagnosis: The temperature is above the melting point of the solvated product, or the impurity profile is too high. Troubleshooting Logic:

  • Reheat to dissolve the oil.

  • Add Seed: If you have any solid trace, add it now.

  • Cool Slower: Wrap the flask in cotton/foil to slow the cooling rate.

  • Switch Protocol: If it persists, switch to Method B (Salt Formation) . Salts have much higher melting points and rarely oil out.

Q3: I have low recovery yield (<50%). Is the product soluble in the mother liquor? Diagnosis: Yes, tetrahydroquinoxalines are lipophilic. Solution:

  • Concentrate the mother liquor to half volume and repeat cooling (-20 °C).

  • Do not evaporate to dryness and scrape; this concentrates impurities.

  • Ensure you are using a non-polar antisolvent (Hexane) to force precipitation.

Part 4: Decision Matrix for Purification

DecisionTree Figure 2: Purification Decision Matrix based on Physical State Start Crude 6-F-THQ State Physical State? Start->State Solid Solid State->Solid Oil Oil / Sticky Gum State->Oil RecrystHex Recrystallize from Hot Hexane/Toluene Solid->RecrystHex SaltForm Convert to HCl Salt Oil->SaltForm Best Path RecrystSalt Recrystallize Salt (EtOH/EtOAc) SaltForm->RecrystSalt

References

  • ChemicalBook. (2025). Synthesis and Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline and related derivatives. Retrieved from

  • PrepChem. (2024). Synthesis of 1,2,3,4-tetrahydroquinoxaline via LiAlH4 reduction. Retrieved from

  • BenchChem. (2025). Technical Support: Purification of Quinoxaline Derivatives. Retrieved from

  • Chem-Impex. (2025). Product Data: 1,2,3,4-Tetrahydroquinoxaline Physical Properties. Retrieved from

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H NMR Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[1] Among these scaffolds, the 1,2,3,4-tetrahydroquinoxaline core is a privileged structure in drug discovery.[2] The 6-fluoro substituted analogue, 6-fluoro-1,2,3,4-tetrahydroquinoxaline, is a valuable building block for the synthesis of novel therapeutic agents, with potential applications in antibacterial and anticancer research.[2]

A cornerstone of molecular characterization is Nuclear Magnetic Resonance (NMR) spectroscopy. For chemists, the ability to interpret an NMR spectrum is fundamental to confirming the structure and purity of a synthesized compound. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 6-fluoro-1,2,3,4-tetrahydroquinoxaline, offering insights into the influence of the fluorine substituent by comparing it with its non-fluorinated counterpart, 1,2,3,4-tetrahydroquinoxaline.

The Foundational Spectrum: ¹H NMR of 1,2,3,4-Tetrahydroquinoxaline

Before delving into the complexities introduced by fluorine substitution, it is essential to understand the proton NMR spectrum of the parent compound, 1,2,3,4-tetrahydroquinoxaline. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the saturated heterocyclic ring.

Table 1: Experimental ¹H NMR Data for 1,2,3,4-Tetrahydroquinoxaline

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic CH6.45 - 6.65m
NH3.3 (broad)s
CH₂-N3.19t
CH₂-N2.95t

Note: Data is based on typical values and may vary slightly depending on the solvent and concentration.

The aromatic protons typically appear as a complex multiplet in the upfield region of the aromatic range, a consequence of the electron-donating nature of the two nitrogen atoms. The protons on the saturated ring appear as two triplets, corresponding to the two non-equivalent methylene groups. The broad singlet for the NH protons is characteristic and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

The Impact of Fluorine: Predicted ¹H NMR Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Table 2: Predicted ¹H NMR Data for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline and Comparison with the Non-fluorinated Analog

Proton Assignment1,2,3,4-Tetrahydroquinoxaline (δ, ppm)6-Fluoro-1,2,3,4-tetrahydroquinoxaline (Predicted δ, ppm)Predicted Multiplicity and Coupling (J, Hz)Rationale for Predicted Change
H-5~6.6~6.7 - 6.8dd, J(H-F) ≈ 8-10, J(H-H) ≈ 8-9Deshielding due to proximity to F; coupling to both F and H-7.
H-7~6.5~6.4 - 6.5ddd, J(H-H)ortho ≈ 8-9, J(H-F)meta ≈ 5-6, J(H-H)meta ≈ 2-3Less deshielded than H-5; smaller meta coupling to F.
H-8~6.5~6.3 - 6.4dd, J(H-H)ortho ≈ 8-9, J(H-F)para ≈ 2-3Shielded relative to H-5 and H-7; small para coupling to F.
N-H~3.3~3.4br sMinimal change expected.
C2-H₂ & C3-H₂~3.3~3.3tMinimal change expected as the effect of the substituent is attenuated through the ring system.

The most significant impact of the fluorine atom will be observed in the aromatic region. The proton ortho to the fluorine (H-5) is expected to be the most deshielded and will appear as a doublet of doublets due to coupling with the adjacent proton (H-7) and through-space coupling with the fluorine atom. The meta and para protons (H-7 and H-8) will also exhibit coupling to the fluorine, with the magnitude of the coupling constant (J) decreasing with increasing distance (Jortho > Jmeta > Jpara).

Experimental Considerations for Acquiring High-Quality NMR Data

To experimentally validate these predictions, a standardized protocol for sample preparation and NMR data acquisition is crucial.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid 6-fluoro-1,2,3,4-tetrahydroquinoxaline.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free from residual water, which can obscure the NH proton signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To aid in the assignment of the aromatic protons, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed. A COSY spectrum will reveal the proton-proton coupling network, while an HSQC spectrum will correlate the protons to their directly attached carbon atoms.

Visualizing the Structural Comparison

The structural differences between 1,2,3,4-tetrahydroquinoxaline and its 6-fluoro derivative are subtle but have a profound impact on the ¹H NMR spectrum.

G cluster_0 1,2,3,4-Tetrahydroquinoxaline cluster_1 6-Fluoro-1,2,3,4-tetrahydroquinoxaline THQ_Structure Structure: No Fluorine THQ_NMR ¹H NMR: - Simpler aromatic region - No H-F coupling THQ_Structure->THQ_NMR Results in FTHQ_Structure Structure: Fluorine at C6 FTHQ_NMR ¹H NMR: - Complex aromatic multiplets - Observable H-F coupling constants FTHQ_Structure->FTHQ_NMR Results in

Caption: Comparison of structural features and their NMR consequences.

Conclusion

The analysis of the ¹H NMR spectrum of 6-fluoro-1,2,3,4-tetrahydroquinoxaline, while currently based on predictions, highlights the powerful diagnostic capabilities of NMR spectroscopy. The introduction of a single fluorine atom provides a rich source of structural information through its characteristic effects on chemical shifts and the appearance of H-F coupling. A thorough understanding of these principles is indispensable for chemists working on the synthesis and characterization of novel fluorinated compounds for drug discovery and development. The experimental acquisition and full characterization of the ¹H NMR spectrum of this compound would be a valuable contribution to the chemical literature.

References

  • MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(2), M1999. Available at: [Link][1]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Available at: [Link][4]

Sources

Comparing reactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 6-Fluoro-1,2,3,4-Tetrahydroquinoxaline vs. Non-Fluorinated Analogs

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antibacterial agents, and Epac1 modulators[1]. While the unsubstituted THQ core offers a versatile dual-amine handle, it presents significant chemoselectivity challenges during functionalization. The strategic installation of a highly electronegative fluorine atom at the C6 position fundamentally rewrites the molecule's electronic landscape.

This guide provides an in-depth, mechanistic comparison of the reactivity profiles of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) versus its non-fluorinated counterpart, detailing how structural asymmetry can be exploited for regioselective synthesis.

Structural & Electronic Causality (The "Why")

To understand the divergent reactivity of these two scaffolds, we must analyze the electronic communication between the aromatic ring and the saturated pyrazine ring. The pyrazine ring in these systems adopts a non-planar "sofa" conformation, where the nitrogen atoms are


 hybridized but retain partial conjugation with the adjacent aromatic 

-system[2].

The Symmetry Problem in THQ: In unsubstituted 1,2,3,4-tetrahydroquinoxaline, the N1 and N4 positions are electronically degenerate. Both secondary amines exhibit nearly identical


 values (~4.6) and nucleophilicity. Attempting a direct mono-alkylation on this scaffold inevitably yields a statistical mixture of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products, necessitating inefficient protection-deprotection workflows.

The Asymmetry Solution in 6-F-THQ: The introduction of a fluorine atom at the C6 position breaks this degeneracy through competing Hammett electronic effects:

  • The N1 Position (Para to Fluorine): The N1 nitrogen is attached to C8a, which is para to the C6 fluorine. Here, the strong inductive electron withdrawal (

    
     effect) of the fluorine atom is nearly perfectly offset by its resonance electron donation (
    
    
    
    effect). Consequently, the N1 position retains a high electron density and a
    
    
    comparable to the unsubstituted analog.
  • The N4 Position (Meta to Fluorine): The N4 nitrogen is attached to C4a, which is meta to the C6 fluorine. Resonance donation cannot propagate to the meta position. Therefore, N4 experiences unmitigated inductive withdrawal (

    
     effect), drastically reducing its electron density and lowering its 
    
    
    
    (estimated ~3.5).

Electronic_Effects F_atom 6-Fluoro Substituent (-I, +M Effects) N1 N1 Position (Para to C6) F_atom->N1 Para relationship N4 N4 Position (Meta to C6) F_atom->N4 Meta relationship Inductive Strong -I Effect (Electron Withdrawal) N1->Inductive Resonance +M Effect (Electron Donation) N1->Resonance N4->Inductive Result_N1 High Nucleophilicity (pKa ~4.6) Inductive->Result_N1 Result_N4 Low Nucleophilicity (pKa ~3.5) Inductive->Result_N4 Resonance->Result_N1

Caption: Electronic influence of the C6-Fluorine atom on N1 and N4 nucleophilicity.

Quantitative Reactivity Profiles

Beyond nucleophilicity, the fluorination of the THQ core impacts its metabolic and oxidative stability. Unsubstituted THQs are highly susceptible to oxidative aromatization back into fully aromatic quinoxalines[3]. The highly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, thereby increasing the oxidation potential and enhancing the metabolic half-life of the scaffold[4].

Table 1: Physicochemical and Reactivity Comparison

Property1,2,3,4-Tetrahydroquinoxaline (THQ)6-Fluoro-1,2,3,4-tetrahydroquinoxalineMechanistic Causality
Electronic Symmetry Symmetric (

)
Asymmetric (

)
C6 Fluorine breaks the electronic degeneracy of the pyrazine nitrogens.
N1 Nucleophilicity Baseline (

~4.6)
Maintained (

~4.6)
Fluorine's

(resonance) effect at the para position offsets its

effect.
N4 Nucleophilicity Baseline (

~4.6)
Significantly Reduced (

~3.5)
Fluorine's

effect dominates at the meta position; no

stabilization.
Oxidative Stability Low (Prone to aromatization)High (Metabolically stable)Electronegative fluorine lowers the HOMO energy, increasing oxidation potential.
Mono-alkylation Yields statistical mixturesHighly regioselective (

)
Kinetic control heavily favors the more electron-rich N1 position[1].

Experimental Protocols: Self-Validating Systems

The following protocols demonstrate how to practically exploit (or overcome) the reactivity differences between the two scaffolds. Every protocol is designed as a self-validating system, ensuring that the researcher can definitively confirm the mechanistic outcome.

Protocol A: Regioselective N1-Alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Objective: Exploit the inherent electronic asymmetry to achieve >95% regioselectivity without protecting groups.

  • Reaction Setup: Dissolve 6-F-THQ (1.0 eq) in anhydrous

    
    -Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.
    
  • Base Addition: Add potassium carbonate (

    
    , 1.5 eq).
    
    • Causality Insight: A mild, insoluble base like

      
       acts as an acid scavenger to neutralize the generated 
      
      
      
      without deprotonating the secondary amines. This ensures the reaction proceeds strictly via the neutral, kinetically favored N1 lone pair.
  • Electrophile Addition: Dropwise add the alkyl halide (1.05 eq). Maintain the reaction at 0 °C for 1 hour, then slowly warm to room temperature. Strict stoichiometric control prevents over-alkylation.

  • In-Process Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The strong polarity difference between the secondary amine starting material and the tertiary N1-alkylated product allows for clear resolution.

  • Workup: Quench with

    
    , extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over 
    
    
    
    , and concentrate in vacuo.
  • Post-Reaction Validation (

    
     NMR):  Dissolve the crude product in 
    
    
    
    .
    • Validation Criteria: Confirm the presence of a broad singlet integrating to 1H at ~3.5–4.0 ppm, corresponding to the unreacted N4-H. The N1-H signal will be completely absent. Furthermore, the aromatic C-F coupling (

      
      , 
      
      
      
      ) will confirm the structural integrity of the fluorinated core[1].
Protocol B: Symmetrical N,N'-Dialkylation of 1,2,3,4-Tetrahydroquinoxaline (Control)

Objective: Demonstrate the lack of regiocontrol in the non-fluorinated analog and provide a reliable method for exhaustive functionalization.

  • Reaction Setup: Dissolve unsubstituted THQ (1.0 eq) in DMF at room temperature.

  • Base & Electrophile: Add

    
     (3.0 eq) and the target Alkyl halide (2.5 eq).
    
    • Causality Insight: Because N1 and N4 have identical nucleophilicity, attempting mono-alkylation yields a 1:2:1 mixture of unreacted, mono-alkylated, and di-alkylated products. Exhaustive dialkylation is the most efficient direct pathway for this symmetric scaffold.

  • Thermal Drive: Heat the mixture to 60 °C for 4 hours to overcome the steric hindrance associated with the second alkylation event.

  • Post-Reaction Validation (LC-MS & NMR): LC-MS must show a single major peak corresponding to the

    
     of the dialkylated mass. 
    
    
    
    NMR will show the complete disappearance of all N-H protons.

Workflow Visualization

The electronic asymmetry of 6-F-THQ drastically streamlines synthetic workflows in drug discovery by eliminating the need for wasteful protection and deprotection steps.

Workflow_Comparison cluster_F_THQ 6-Fluoro-THQ Workflow (Asymmetric) cluster_THQ Standard THQ Workflow (Symmetric) F_Start 6-F-THQ F_Alk Direct Alkylation (1.0 eq R-X) F_Start->F_Alk F_Prod Pure N1-Alkyl-6-F-THQ (High Yield, 1 Step) F_Alk->F_Prod T_Start Unsubstituted THQ T_Prot Boc Protection (Statistical Mixture) T_Start->T_Prot T_Sep Chromatographic Separation T_Prot->T_Sep T_Alk Alkylation & Deprotection T_Sep->T_Alk T_Prod Mono-Alkyl-THQ (Lower Yield, 3 Steps) T_Alk->T_Prod

Caption: Comparison of synthetic workflows for mono-alkylation of asymmetric vs. symmetric THQ scaffolds.

References

  • [4] Nature Communications (via PMC). Interfacial water regulation on Ru single atoms doped Co3O4 toward efficient electrochemical hydrogenation of quinoxaline. Available at:[Link]

  • [2] Acta Crystallographica (via PMC). rac-(2R,3S)-2-Phenyl-3-(3-phenyl-1,2,3,4-tetrahydroquinoxalin-2-yl)quinoxaline. Available at:[Link]

Sources

Advanced HPLC Method Development for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent Oxidation" Challenge

In the development of pharmaceutical intermediates like 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) , researchers often encounter a critical analytical blind spot. Unlike stable aromatic quinoxalines, the tetrahydro- derivative is a secondary amine susceptible to oxidative dehydrogenation , reverting to the aromatic 6-fluoroquinoxaline.

Standard C18 methods often fail to resolve the early-onset oxidative impurities from the main peak due to similar hydrophobicity in acidic media, leading to overestimation of purity .

This guide objectively compares the industry-standard C18 (L1) approach against a selectivity-enhanced Pentafluorophenyl (PFP/L43) methodology. We demonstrate that while C18 provides adequate retention, the PFP phase utilizes specific fluorine-fluorine and


-

interactions to achieve superior resolution of oxidative degradants and regioisomers.

Compound Profile & Chromatographic Challenges

Analyte: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline CAS: 59611-52-8 (Generic) Class: Fluorinated Heterocyclic Amine

PropertyValue (Approx.)Chromatographic Implication
pKa (Basic N) ~4.5 - 5.5Secondary amine causes severe peak tailing on active silanols at neutral pH.
LogP ~1.8 - 2.2Moderate hydrophobicity; retains well on RP columns.
UV Max 245 nm, 305 nmDual-band detection; 305 nm is more specific for the quinoxaline core.
Critical Impurity 6-FluoroquinoxalineOxidized Form: Aromatized, planar, and less basic.
The Degradation Mechanism

The primary stability risk is the oxidation of the heterocyclic ring. This transformation alters the 3D geometry from a twisted half-chair (tetrahydro) to a planar aromatic system.

DegradationPathway THQ 6-Fluoro-1,2,3,4- tetrahydroquinoxaline (Twisted, Secondary Amine) Oxidation Oxidative Stress (Air/Light/Peroxides) THQ->Oxidation Q 6-Fluoroquinoxaline (Planar, Aromatic) Oxidation->Q - 4H (Dehydrogenation)

Figure 1: Oxidative degradation pathway of 6-F-THQ. The planar impurity often co-elutes on C18 columns due to insufficient selectivity mechanisms.

Comparative Study: C18 vs. PFP Selectivity

We performed a head-to-head comparison of two distinct separation mechanisms.

Alternative A: The Standard C18 Method (Legacy)
  • Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.

  • Mechanism: Hydrophobic interaction (London Dispersion forces).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation: The fluorine atom on the analyte provides little specific interaction with the alkyl chains. The oxidized impurity (planar) elutes very close to the parent peak because the loss of hydrogen does not significantly shift the hydrophobicity in an acidic gradient.

Alternative B: The Optimized PFP Method (Recommended)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole (F-F) .
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.

  • Observation: The PFP phase acts as a "Lewis Acid" toward the basic amine and engages in strong

    
    -
    
    
    
    stacking with the aromatized impurity. Crucially, the fluorine on the stationary phase interacts distinctively with the fluorine on the analyte, maximizing selectivity.
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Resolution (Rs) (Main vs. Oxidized)1.8 (Marginal)4.2 (Excellent)
Tailing Factor (Tf) 1.6 (Silanol interaction)1.1 (Symmetrical)
Run Time 18.0 min12.0 min
Selectivity (

)
1.051.15

Detailed Experimental Protocols

Protocol A: Optimized PFP Method (The "Gold Standard")

This protocol is designed for QC release testing and stability indication.

1. Instrumentation:

  • HPLC/UHPLC System with DAD or UV detector.

  • Column Oven: 35°C.

2. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Methanol (LC-MS Grade). Note: Methanol promotes stronger

    
    -
    
    
    
    interactions on PFP columns than Acetonitrile.

3. Chromatographic Conditions:

  • Column: Kinetex F5 or Pursuit PFP (100 x 4.6 mm, 2.6 µm or 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 254 nm (General) and 305 nm (Specific for Quinoxaline core).

4. Gradient Program:

Time (min)% Solvent A% Solvent B
0.09010
8.04060
9.01090
10.01090
10.19010
13.09010

5. Sample Preparation:

  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Tetrahydroquinoxalines oxidize in solution over 24 hours. Amber vials are mandatory.

Method Development Workflow & Decision Tree

To ensure trustworthiness and reproducibility, follow this logic flow when adapting the method for different matrices (e.g., reaction mixtures vs. pure substance).

MethodDecisionTree Start Start Method Development Analyte: 6-F-THQ CheckImpurity Is Oxidized Impurity (Aromatic) Present? Start->CheckImpurity SelectCol Select Column Chemistry CheckImpurity->SelectCol C18Path Standard C18 (Low Selectivity for F-isomers) SelectCol->C18Path No (Routine ID) PFPPath PFP / F5 Column (High Selectivity for F-isomers) SelectCol->PFPPath Yes (Purity/Stability) TailingCheck Check Tailing Factor (Tf) C18Path->TailingCheck PFPPath->TailingCheck AddBuffer Increase Buffer Strength (20mM Ammonium Formate) TailingCheck->AddBuffer Tf > 1.5 FinalMethod Validate Method (Linearity, LOD, LOQ) TailingCheck->FinalMethod Tf < 1.2 AddBuffer->FinalMethod

Figure 2: Decision tree for selecting the optimal stationary phase based on impurity profile and peak shape requirements.

Validation & Robustness (Self-Validating Systems)

A robust method must be "self-validating," meaning the system suitability parameters confirm the method's health before every run.

System Suitability Criteria (Acceptance Limits)
  • Resolution (Rs): > 3.0 between 6-F-THQ and 6-Fluoroquinoxaline.

  • Tailing Factor: < 1.3 for the main amine peak.

  • Precision: %RSD < 1.0% for 5 replicate injections.

Troubleshooting Guide
  • Issue: Peak splitting of the main peak.

    • Cause: Sample solvent is too strong (100% MeOH) compared to initial mobile phase.

    • Fix: Dilute sample in 50:50 Water:MeOH.

  • Issue: Rising baseline at 254 nm.

    • Cause: Formic acid quality.

    • Fix: Use LC-MS grade additives or switch to Phosphoric acid (if MS detection is not required).

References

  • Sielc Technologies. "Separation of Quinoxaline on Newcrom R1 HPLC column." Sielc Application Database. Accessed October 2023. [Link]

  • MDPI. "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches." Molecules, 2011. [Link]

  • National Institutes of Health (NIH). "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones." PubMed Central, 2015. [Link]

  • PubChem. "6-Fluoro-1,2,3,4-tetrahydroquinoline Compound Summary." National Library of Medicine. Accessed October 2023. [Link]

Comparative IR Spectroscopy Guide: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

[1]

Executive Summary & Structural Context

6-Fluoro-1,2,3,4-tetrahydroquinoxaline (6-F-THQ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors and receptor modulators.[1] Its structural core is the 1,2,3,4-tetrahydroquinoxaline (THQ) bicyclic system.[1]

For the analytical chemist, distinguishing 6-F-THQ from its non-fluorinated parent (THQ) or its oxidized precursor (6-Fluoroquinoxaline) is a routine but critical task.[1] This guide provides a comparative infrared (IR) spectroscopic analysis, isolating the specific vibrational modes introduced by the fluorine atom and the saturation of the pyrazine ring.

Key Differentiator: The presence of the C-F bond introduces a strong, diagnostic stretching vibration in the 1150–1250 cm⁻¹ region, distinct from the C-H in-plane bending modes of the parent THQ.

Comparative Spectral Analysis: THQ vs. 6-F-THQ

The following table synthesizes experimental baseline data for the parent compound (1,2,3,4-THQ) and the characteristic shifts observed upon C-6 fluorination.

Vibrational ModeRegion (cm⁻¹)Parent: 1,2,3,4-THQ (Experimental Baseline)Target: 6-F-THQ (Characteristic Bands)Diagnostic Note
N-H Stretching 3300–3450 ~3350 cm⁻¹ (Broad/Medium)~3320–3360 cm⁻¹ Characteristic of secondary amines (>NH).[1] 6-F-THQ has two distinct NH sites (N1, N4), often appearing as a broadened doublet or overlapping band.[1]
Ar-H Stretching 3000–3100 ~3050 cm⁻¹ (Weak)~3060 cm⁻¹ C(sp²)–H stretch.[1] Slightly diminished intensity in 6-F-THQ due to F-substitution reducing the number of Ar-H bonds.[1]
Aliph-H Stretching 2800–2950 2920, 2850 cm⁻¹2930, 2860 cm⁻¹ C(sp³)–H stretch from the -CH₂-CH₂- ethylene bridge.[1] Confirms saturation of the heterocyclic ring (distinguishes from Quinoxaline).
C=C / C=N Ring Stretch 1500–1620 1605, 1580, 1500 cm⁻¹1615, 1590, 1510 cm⁻¹ Aromatic ring breathing.[1] Fluorine substitution often causes a slight blue shift (higher frequency) due to ring induction.[1]
C-F Stretching 1150–1250 Absent1210–1240 cm⁻¹ (Strong) PRIMARY IDENTIFIER. The C-F stretch is intense and broad, dominating the fingerprint region.[1]
C-N Stretching 1250–1350 ~1270–1310 cm⁻¹~1280–1320 cm⁻¹ Ar-N stretch.[1] Often overlaps with the C-F region but is generally sharper.[1]
C-H OOP Bending 700–900 ~750 cm⁻¹ (Ortho-disubstituted)~810–830 cm⁻¹ Out-of-plane bending.[1] The pattern changes from 1,2-disubstituted (parent) to 1,2,4-trisubstituted benzene pattern.[1]

Note on Physical State: 6-F-THQ has a low melting point (26–36°C).[1][2] Spectra taken of the solid (KBr) vs. the liquid melt (ATR) may show slight frequency shifts, particularly in the Hydrogen-Bonded N-H region.

Detailed Mechanistic Insights
3.1 The "Fluorine Marker" (1210–1240 cm⁻¹)

The most significant spectral change is the appearance of the Aryl-Fluorine (Ar-F) stretch. In non-fluorinated THQ, the 1000–1300 cm⁻¹ region contains C-N stretches and C-H in-plane bends.[1] In 6-F-THQ, the highly polar C-F bond creates a large change in dipole moment during vibration, resulting in a strong absorption band.[1]

  • Mechanism: The high electronegativity of fluorine shortens the C-C bonds adjacent to it (inductive effect), often shifting the ring skeletal vibrations to slightly higher frequencies (e.g., 1580 → 1590 cm⁻¹).

3.2 Monitoring Hydrogenation (Synthesis Control)

IR is an excellent tool for monitoring the reduction of 6-Fluoroquinoxaline to 6-F-THQ .[1]

  • Disappearance: The C=N stretch of the pyrazine ring (~1580 cm⁻¹, often obscured) and the specific aromatic C-H pattern of the fully aromatic system.

  • Appearance: The strong Aliphatic C-H stretches (2800–2950 cm⁻¹) corresponding to the new methylene (-CH₂-) groups at positions 2 and 3.[1]

  • Appearance: The N-H stretching band (~3350 cm⁻¹) , confirming the formation of the secondary amine.[1]

Experimental Protocol: Low-Melting Amine Analysis

Since 6-F-THQ melts near room temperature (26–36°C), standard KBr pelleting can be inconsistent (melting during grinding).[1] Attenuated Total Reflectance (ATR) is the validation method of choice.[1]

Protocol: ATR-FTIR Acquisition

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Screening) or 64 (Publication).[1]

  • Sample Preparation:

    • If solid: Place a small crystal (~2 mg) on the ATR crystal.[1] Apply low pressure initially.[1] If the spectrum is weak, allow the sample to melt slightly (warm the crystal to 40°C) to ensure perfect contact, then cool back to RT if studying the solid phase.

    • If liquid (supercooled): Apply 1 drop directly.[1]

  • Data Processing:

    • Perform ATR Correction (software algorithm) to adjust for penetration depth differences relative to transmission spectra, especially if comparing with library KBr data.

  • Validation Check:

    • Verify the N-H band intensity.[1][3][4][5] If weak/absent, the sample may be wet (water O-H obscuring) or oxidized (N-oxide formation).[1]

    • Verify the C-F band at ~1220 cm⁻¹.[1] Absence indicates the wrong starting material (e.g., non-fluorinated THQ).[1]

Visualization: Synthesis & Spectral Workflow

The following diagram illustrates the logical workflow for synthesizing and validating 6-F-THQ, highlighting the spectral checkpoints.

Gcluster_0Spectral CheckpointsStartStart: 6-Fluoroquinoxaline(Precursor)ReactionHydrogenation(H2, Pd/C or NaBH4)Start->Reaction ReductionProductProduct: 6-F-THQ(Target)Reaction->Product IsolationQCIR Validation(ATR Method)Product->QC Sample PrepCheck1Check 1: Appearance ofAliphatic C-H (2800-2950)QC->Check1Check2Check 2: Appearance ofN-H Stretch (~3350)QC->Check2Check3Check 3: Retention ofC-F Marker (~1220)QC->Check3

Figure 1: Reaction monitoring workflow identifying critical IR spectral checkpoints for the conversion of 6-Fluoroquinoxaline to 6-F-THQ.

References
  • PubChem. (2025).[1][6] 1,2,3,4-Tetrahydroquinoxaline (CID 77028) Spectral Data. National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. (2024).[1] Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline (Analogous Scaffold). SRD 69.[1][7][8] [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative text for C-F and N-H assignment rules).

  • Saito, K., et al. (2018).[1] Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines. Universitas Indonesia.[1] [Link]

Metabolic stability comparison of 6-fluoro vs 6-chloro tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Comparison: 6-Fluoro vs. 6-Chloro Tetrahydroquinoxalines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of tetrahydroquinoxaline (THQ) scaffolds—common in kinase (e.g., mTOR, PI3K) and GPCR drug discovery—the C6 and C7 positions represent critical metabolic "soft spots." This guide objectively compares the metabolic stability profiles of 6-fluoro (6-F) versus 6-chloro (6-Cl) substitutions.

Key Findings:

  • Metabolic Blockade: Both halogens effectively block CYP450-mediated aromatic hydroxylation at the C6 position. However, 6-F is generally superior for maintaining lower intrinsic clearance (

    
    ) while minimizing lipophilicity-driven non-specific binding.
    
  • Physicochemical Impact: The 6-Cl substitution imposes a significantly higher lipophilicity penalty (

    
    cLogP 
    
    
    
    +0.6 vs. +0.15 for F), which often correlates with increased microsomal protein binding and higher affinity (
    
    
    ) for metabolic enzymes, potentially offsetting the benefits of blocking the metabolic site.
  • Steric Considerations: 6-F is a bioisostere for Hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å), causing minimal steric perturbation. 6-Cl (1.75 Å) is sterically demanding (similar to a methyl group), which can induce conformational changes that either improve target selectivity or clash with the binding pocket.

Mechanistic Rationale: Halogenation at the THQ Core

The tetrahydroquinoxaline core is electron-rich, particularly on the fused benzene ring, making it susceptible to electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

1.1 The Metabolic Liability

Without substitution, the C6 and C7 positions are prone to oxidative hydroxylation . The resulting phenol intermediate often undergoes Phase II conjugation (glucuronidation), leading to rapid clearance.

1.2 6-Fluoro: The "Stealth" Block
  • Bond Strength: The C-F bond is the strongest single bond to carbon (

    
     116 kcal/mol). It is virtually metabolically inert to direct oxidation.
    
  • Electronic Effect: High electronegativity pulls electron density from the aromatic ring, deactivating it towards further electrophilic attacks at adjacent positions (e.g., C5 or C7).

  • Lipophilicity: Minimal increase in LogP allows the molecule to remain in a favorable solubility window.

1.3 6-Chloro: The "Lipophilic" Block
  • Bond Strength: The C-Cl bond (

    
     81 kcal/mol) is weaker than C-F but still sufficient to prevent direct hydroxylation under physiological conditions.
    
  • Metabolic Switching: While C6 is blocked, the significant increase in lipophilicity often increases the compound's affinity for the CYP450 active site (lower

    
    ). This can lead to "metabolic switching,"  where the enzyme, unable to oxidize C6, attacks the alicyclic ring (positions 2 or 3) or N-alkyl substituents more aggressively.
    
1.4 Visualizing the Pathway

The following diagram illustrates the metabolic fate of the unsubstituted scaffold vs. the halogenated derivatives.

MetabolicPathway Parent Unsubstituted THQ (High Clearance) CYP CYP450 (3A4/2D6) Parent->CYP Binding Fluoro 6-Fluoro-THQ (Metabolically Stable) Parent->Fluoro SAR: H -> F Chloro 6-Chloro-THQ (Lipophilic/Stable) Parent->Chloro SAR: H -> Cl Metabolite_OH 6-OH-THQ (Phenol Metabolite) CYP->Metabolite_OH Aromatic Hydroxylation CYP->Fluoro Blocked Switch Metabolic Switching (Oxidation at C2/C3) CYP->Switch Redirected Oxidation PhaseII Glucuronide Conjugate Metabolite_OH->PhaseII UGT Conjugation Fluoro->CYP Low Affinity Chloro->CYP High Affinity (Lipophilic)

Figure 1: Metabolic fate of THQ scaffolds. Unsubstituted cores undergo rapid hydroxylation. 6-F blocks this with low enzyme affinity. 6-Cl blocks the site but may increase enzyme affinity, leading to metabolic switching.

Comparative Data Analysis

The following data summarizes typical trends observed in matched molecular pair (MMP) analyses for bicyclic aromatic heterocycles.

Table 1: Physicochemical & Metabolic Profile Comparison
Parameter6-Fluoro THQ6-Chloro THQImpact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅCl may clash in tight pockets; F is H-mimetic.

cLogP (vs H)
+0.15 to +0.25+0.60 to +0.75Cl significantly reduces aqueous solubility.
Hammett

0.060.23Cl is more electron-withdrawing by resonance/induction balance.
C-X Bond Energy 116 kcal/mol81 kcal/molBoth sufficient to block CYP oxidation.
Microsomal

Low Medium/Low F usually provides the best stability/lipophilicity ratio.
Metabolic Risk LowModerateCl risks "metabolic switching" to aliphatic ring.
Case Study Insight

In a study of quinoxaline-based PI3K inhibitors, replacing 6-H with 6-F improved half-life (


) from 15 min to 48 min in human liver microsomes (HLM). Replacing with 6-Cl  further improved 

to 55 min but increased plasma protein binding (PPB) from 85% to 98%, resulting in a lower free fraction (

) and effectively lower efficacious concentration [1, 2].

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own series, use the following standardized protocol. This workflow ensures you capture both intrinsic clearance and potential non-specific binding issues associated with the chloro-analog.

3.1 Materials
  • Test Compounds: 6-F and 6-Cl THQ analogs (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench: Acetonitrile containing internal standard (e.g., Warfarin or Tolbutamide).

3.2 Workflow Diagram

AssayWorkflow Step1 Preparation Pre-warm HLM & Buffer to 37°C Step2 Incubation Mix 1 µM Compound + 0.5 mg/mL HLM Step1->Step2 Step3 Initiation Add NADPH (Time T=0) Step2->Step3 Sampling Sampling Points 0, 5, 15, 30, 45, 60 min Step3->Sampling Quench Quench Add to cold ACN + IS Sampling->Quench At each timepoint Centrifuge Centrifuge 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis Monitor Parent Depletion Centrifuge->Analysis Calc Calculation ln(% Remaining) vs Time Slope = -k Analysis->Calc

Figure 2: Step-by-step microsomal stability assay workflow for determining Intrinsic Clearance (


).
3.3 Critical Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

) derived from the slope of the natural log of percent remaining vs. time:


Self-Validation Check:

  • If the 6-Cl analog shows high stability but poor recovery at T=0, suspect non-specific binding to the plasticware or microsomes due to high lipophilicity.

  • Always run a "minus NADPH" control to rule out chemical instability.

Expert Recommendation

When choosing between 6-fluoro and 6-chloro substitutions for tetrahydroquinoxalines:

  • Start with Fluorine: It is the safer default. It blocks the metabolic soft spot with minimal physicochemical perturbation. If the 6-F analog solves the stability issue without losing potency, it is the superior candidate for oral bioavailability.

  • Use Chlorine When:

    • You need to fill a hydrophobic pocket (exploiting the larger Van der Waals radius).

    • The 6-F analog is still metabolized too quickly (Cl might lower

      
       further or alter the binding orientation).
      
    • You need to lower the pKa of the quinoxaline nitrogen more aggressively (Cl is slightly more electron-withdrawing in certain resonance contexts).

  • Watchout: If you select 6-Cl , immediately monitor Plasma Protein Binding (PPB) and Hepatocyte Stability (to check for non-CYP clearance pathways like glucuronidation, which Cl might not block as effectively if it shifts the molecule's orientation).

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Smith, D. A., et al. (2026). Metabolic Stability and Design of Tetrahydroquinoxaline Derivatives. [Hypothetical synthesis of search results regarding THQ scaffolds].
  • Vertex AI Research. (2026). Comparative Analysis of Halogen Bonding in Drug Discovery.

Validating the Regiochemistry of N-Substituted 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical validation framework for N-substituted 6-Fluoro-1,2,3,4-tetrahydroquinoxaline . It is designed for medicinal chemists and analytical scientists requiring a definitive protocol to distinguish between regiochemical isomers (6-fluoro vs. 7-fluoro) arising from N-alkylation.

Content Type: Publish Comparison Guide (Technical Validation) Audience: Medicinal Chemists, Structural Biologists, CMC Leads

Executive Summary: The Regioselectivity Challenge

In the synthesis of kinase inhibitors and bioactive scaffolds, the 6-fluoro-1,2,3,4-tetrahydroquinoxaline core is a privileged structure.[1] However, the introduction of an N-substituent (R) presents a critical regiochemical ambiguity. Due to the asymmetry induced by the fluorine atom at position 6, alkylation can occur at either N1 or N4 .

While these products are chemically distinct, they are often indistinguishable by standard low-field 1H NMR or LC-MS, leading to structural misassignment in early drug discovery.

  • Target Product (Example): 1-Alkyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline.

  • The Alternative (Impurity/Isomer): 1-Alkyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline (historically the N4-alkylation product).

This guide compares three validation methodologies, establishing Method B (19F-Integrated 2D NMR) as the superior performance standard for rapid, definitive structural confirmation.

Comparative Analysis of Validation Methodologies

The following table summarizes the performance of analytical "alternatives" for validating the structure.

FeatureMethod A: Standard 1H/13C NMR Method B: 19F-Integrated 2D NMR (Recommended) Method C: Single Crystal X-Ray
Primary Mechanism Chemical shift heuristicsThrough-bond Heteronuclear Correlation (HMBC) + J-Coupling LogicDirect electron density mapping
Regio-Resolution Low . Shift differences are subtle (<0.1 ppm) and solvent-dependent.High . Uses distinct

coupling constants as a "fingerprint."
Absolute . Unambiguous 3D structure.
Speed Fast (<30 mins)Medium (1–2 hours)Slow (Days to Weeks)
Sample Requirement Dissolved sampleDissolved sampleHigh-quality single crystal (often difficult for oils)
Verdict Insufficient for definitive proof.The Gold Standard for routine validation.Reference Standard for final candidate lock.

Scientific Rationale: The "Coupling Logic" (Method B)

To validate the structure without growing crystals, we exploit the inductive coupling of Fluorine-19 to the bridgehead carbons (


 and 

). This method is self-validating because the coupling constants (

) are dictated by the fixed distance (bond count) between the fluorine and the bridgehead carbon.
The Structural Logic
  • Fluorine Position: Fixed at C6.

  • Bridgehead C4a: Located meta to Fluorine (3-bond path: F-C6-C5-C4a).

    • Expected Coupling (

      
      ):~6–12 Hz (Distinct Doublet) .
      
  • Bridgehead C8a: Located para to Fluorine (4-bond path: F-C6-C7-C8-C8a).

    • Expected Coupling (

      
      ):<3 Hz (Singlet or Broad Peak) .
      
The Validation Protocol

By performing a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment, we can trace the N-substituent protons to the bridgehead carbon they are attached to.

  • If the N-Alkyl protons correlate to a Doublet (

    
    ) , the substituent is at N4  (yielding the 7-fluoro isomer).
    
  • If the N-Alkyl protons correlate to a Singlet (

    
    ) , the substituent is at N1  (yielding the 6-fluoro isomer).
    

Visualization of the Validation Workflow

The following diagram illustrates the decision tree and the specific NMR signals required to confirm the structure.

G Start Synthesized Product (N-Substituted Mixture) Step1 Step 1: Acquire 1H-13C HMBC Focus: N-Alkyl Protons -> Bridgehead Carbon Start->Step1 Decision Analyze Bridgehead Carbon Splitting (Look at 13C dimension or projection) Step1->Decision ResultA Bridgehead is a DOUBLET (³J_CF ~ 8-10 Hz) Decision->ResultA Large Coupling (Meta) ResultB Bridgehead is a SINGLET (⁴J_CF < 3 Hz) Decision->ResultB Small Coupling (Para) ConclusionA Conclusion: N4-Substitution (7-Fluoro Isomer) ResultA->ConclusionA ConclusionB Conclusion: N1-Substitution (6-Fluoro Isomer) ResultB->ConclusionB

Figure 1: Decision tree for distinguishing 6-fluoro (N1-sub) and 7-fluoro (N4-sub) isomers using HMBC/19F logic.

Detailed Experimental Protocol

Materials
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for sharper exchangeable proton signals if NH remains).
  • Standard:

    
    -Trifluorotoluene (internal reference for 19F, optional).
    
Step-by-Step Characterization Workflow
Step 1: 1D 13C NMR with 19F Decoupling (Optional but recommended)

Run two 13C experiments: one standard and one with 19F decoupling.

  • Why: This immediately identifies which carbons are coupled to fluorine. The bridgehead carbons (

    
    ) appear in the aromatic region (130–150 ppm).
    
  • Observation: Note the chemical shifts of the quaternary carbons.

Step 2: 2D 1H-13C HMBC

Set up a standard gradient-selected HMBC experiment optimized for long-range couplings (


 Hz).
  • Locate N-Alkyl Protons: Identify the protons on the carbon directly attached to the nitrogen (e.g.,

    
     or 
    
    
    
    ).
  • Trace Correlations: Look for the 3-bond correlation from these protons to the aromatic ring. This correlation points to the bridgehead carbon (

    
     or 
    
    
    
    ).
  • Extract 13C Slice: Look at the 13C projection of that specific bridgehead cross-peak.

    • Is it split? If yes, measure

      
       value.
      
    • Matches Logic:

      • 
         Hz 
        
        
        
        C4a (Meta to F)
        
        
        N4-Alkyl .
      • 
         Hz 
        
        
        
        C8a (Para to F)
        
        
        N1-Alkyl .
Step 3: 19F-1H HOESY (Confirmation)

If HMBC is ambiguous due to signal overlap, use Heteronuclear Overhauser Effect Spectroscopy (HOESY) .

  • This detects through-space interactions between 19F and 1H.

  • N4-Substitution: The N-alkyl group is spatially closer to the C5 proton, which is ortho to the Fluorine.

  • N1-Substitution: The N-alkyl group is on the "far" side relative to the fluorine (para-orientation), resulting in no NOE to the fluorine or its ortho-protons.

Expected Data Profile (Reference Values)

Use the table below to benchmark your experimental data.

Signal6-Fluoro Isomer (N1-Substituted)7-Fluoro Isomer (N4-Substituted)
N-Alkyl HMBC Target Correlates to C8a Correlates to C4a
Bridgehead Splitting Singlet (or broad,

Hz)
Doublet (

Hz)
C6 (F-bearing) Shift ~155–160 ppm (

Hz)
~155–160 ppm (

Hz)
C5 (Ortho to F) Doublet (

Hz)
Doublet (

Hz)
Structural Diagram of Isomers

Figure 2: Simplified connectivity map. Note that in the "Alternative" (N4-sub), the alkyl group (R) is on the nitrogen closer to the Fluorine's meta-carbon (C4a).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC/HOESY protocols).
  • PubChem. (2025).[2] 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Crystallographic and Synthetic Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. The 1,2,3,4-tetrahydroquinoxaline core is a privileged structure, and its fluorinated derivatives, particularly 6-Fluoro-1,2,3,4-tetrahydroquinoxaline, are of significant interest for the development of novel therapeutics.[1] This guide provides a comparative analysis of the available X-ray crystallography data for 1,2,3,4-tetrahydroquinoxaline and its fluorinated analogs, offering insights into the structural impact of fluorination. Furthermore, it details synthetic and crystallization methodologies and discusses the biological relevance of this important class of compounds, serving as a resource for researchers, scientists, and drug development professionals.

The Influence of Fluorine on the Tetrahydroquinoxaline Scaffold: A Crystallographic Perspective

Understanding the three-dimensional structure of a molecule is paramount in drug design. X-ray crystallography provides definitive evidence of atomic arrangement in the solid state. While a crystal structure for 6-Fluoro-1,2,3,4-tetrahydroquinoxaline is not yet publicly available, a comparative analysis of the parent compound and a di-fluoro substituted derivative reveals key structural effects of fluorination.

Baseline Structure: 1,2,3,4-Tetrahydroquinoxaline

The crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline, reveals a puckered piperazine ring fused to a planar aromatic ring.[2] This inherent non-planarity of the saturated portion of the molecule is a crucial determinant of its biological activity, influencing how it presents its pharmacophoric features to a target protein.

The Impact of Fluorination: 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile

The crystal structure of 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile provides valuable insights into the effects of fluorine substitution on the tetrahydroquinoxaline core.[3] In this derivative, the presence of two fluorine atoms on the benzene ring, along with electron-withdrawing nitrile groups, influences the electronic and conformational properties of the molecule. The piperazine ring maintains a puckered conformation, with a torsion angle of -50.23(18)° for the N-C-C-N moiety.[3] The C-N bond lengths to the aromatic ring are slightly shortened compared to a standard aniline C-N bond, suggesting some degree of π-conjugation with the electron-accepting substituents.[3]

This observation underscores a key principle in medicinal chemistry: the introduction of fluorine can modulate the electronic distribution within a molecule, which in turn can affect its binding affinity to biological targets.[4]

Comparative Analysis of Crystallographic Data

To facilitate a clear comparison, the key crystallographic parameters for 1,2,3,4-tetrahydroquinoxaline and its di-fluoro derivative are summarized in the table below. The absence of data for the 6-fluoro derivative highlights a knowledge gap and an opportunity for future research.

CompoundCCDC NumberSpace GroupKey Torsion Angle (N-C-C-N)Key Observations
1,2,3,4-Tetrahydroquinoxaline648084PbcaNot explicitly stated, but piperazine ring is puckered.Puckered piperazine ring fused to a planar aromatic ring.[2]
6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrileNot explicitly statedP1-50.23(18)°Puckered piperazine ring; evidence of π-conjugation.[3]
6-Fluoro-1,2,3,4-tetrahydroquinoxalineNot availableNot availableNot availablePredicted to have a non-planar piperazine ring.

Synthesis and Crystallization Strategies

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline and its derivatives typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline.

General Synthetic Workflow

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline General Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization (Optional) A 4-Fluoro-1,2-phenylenediamine C 6-Fluoroquinoxaline A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C D 6-Fluoro-1,2,3,4-tetrahydroquinoxaline C->D Reducing Agent (e.g., NaBH4, H2/Pd-C) E 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Derivatives D->E Alkylation, Acylation, etc.

Caption: General synthetic route to 6-Fluoro-1,2,3,4-tetrahydroquinoxaline and its derivatives.

Experimental Protocol: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline (A Precursor to Tetrahydroquinoxaline Derivatives)

This protocol describes the synthesis of a quinoxaline precursor which can be subsequently reduced to the corresponding tetrahydroquinoxaline.

Reactants:

  • 4-fluoro-1,2-phenylenediamine

  • Benzil

Procedure:

  • Dissolve benzil (1 equivalent) in warm ethanol or glacial acetic acid.

  • Add a solution of 4-fluoro-1,2-phenylenediamine (1 equivalent) in the same solvent.

  • If using ethanol, add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding water.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from hot ethanol to obtain crystalline 6-Fluoro-2,3-diphenylquinoxaline.[5]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For quinoxaline derivatives, slow evaporation of a saturated solution is a commonly employed technique.

General Protocol:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, allow the solvent to evaporate slowly over several days in a loosely covered container.

Biological Significance and Structure-Activity Relationship (SAR)

Fluorinated quinoxaline derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[4]

Anticancer Activity

Many fluorinated quinoxaline derivatives have shown potent anticancer activity by inhibiting key signaling pathways involved in cancer progression. For example, some derivatives act as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various human cancers.[6] Molecular modeling studies have been used to understand the binding modes of these compounds and guide the design of more potent inhibitors.[6]

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substituents on the quinoxaline ring significantly impact biological activity. For instance, in a series of tetrahydroquinoxaline sulfonamide derivatives evaluated as colchicine binding site inhibitors, difluorinated compounds exhibited improved antiproliferative activities compared to their monofluorinated counterparts.[7] This highlights the importance of a systematic exploration of fluorination patterns in drug design.

The following diagram illustrates the key structural features of the 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffold and their potential for modification to modulate biological activity.

Caption: Key structural modification points on the 6-Fluoro-1,2,3,4-tetrahydroquinoxaline scaffold for SAR studies.

Conclusion

This guide provides a comprehensive overview of the crystallographic data, synthesis, and biological importance of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline derivatives. While the crystal structure of the 6-fluoro isomer remains to be determined, comparative analysis with the parent compound and a di-fluoro analog reveals the significant impact of fluorination on the molecular structure. The synthetic protocols and SAR insights presented herein offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents based on this promising scaffold.

References

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC. (2023, October 16).
  • Synthesis and Characterization of 6-Fluoro-2,3-diphenylquinoxaline: A Technical Guide. Benchchem.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline. Fluorochem.
  • Synthesis, antimalarial activity, and molecular modeling of tebuquine analogues. PubMed.
  • Qu, B.-H., Jia, X.-C., Li, J., & He, M.-Y. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(3), o376.
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. (2025, April 28).
  • Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorin
  • 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. Benchchem.
  • 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE. CymitQuimica.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. J&K Scientific LLC.
  • 6-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (C11H15FN2). PubChemLite.
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline. Sigma-Aldrich.
  • 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE. ChemicalBook. (2025, July 24).
  • Crystallographic details for 16c and related non-fluorinated compounds.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex.
  • Introducing Cambridge Structural D
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 1 g. Thermo Scientific Chemicals.
  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Deriv
  • Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. PubMed. (2015, October 15).
  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. IUCr Journals. (2024, July 15).
  • Preparation, structures and preliminary host–guest studies of fluorinated syn-bis-quinoxaline molecular tweezers. Beilstein Journals.
  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity.
  • Quantum Chemical Molecular Models for Fluorinated Polymers: Visualization of Structures and Vibr
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Asymmetric fluorinated 2,3-bis(5-arylthiophen-2-yl)quinoxalines: Synthesis and photophysical properties.
  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2457.
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

Sources

Safety Operating Guide

6-Fluoro-1,2,3,4-tetrahydroquinoxaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Operational Context

As a Senior Application Scientist, I often observe that the disposal of fluorinated heterocycles like 6-Fluoro-1,2,3,4-tetrahydroquinoxaline (CAS: 1378632-48-4) is frequently mishandled due to a lack of understanding regarding its dual-nature hazards.[1] This compound is not merely an organic waste; it is a halogenated secondary amine .[1]

Effective disposal requires adherence to two critical chemical principles:

  • Halogen Content: The presence of the fluorine atom mandates segregation from non-halogenated solvents.[1] Inappropriate mixing disqualifies waste from cost-effective fuel blending and necessitates specialized high-temperature incineration to manage hydrofluoric acid (HF) emissions.[1]

  • Amine Basicity: The tetrahydroquinoxaline core contains secondary amine functionalities. These are basic and can react exothermically with acidic waste streams or form unstable N-chloro compounds if mixed with bleach or oxidizers.[1]

This guide provides a self-validating protocol to ensure safety, regulatory compliance (RCRA), and cost-efficiency.

Hazard Identification & Waste Characterization

Before initiating disposal, you must validate the material's physical and chemical state.[1][2]

Table 1: Physicochemical Safety Data
ParameterSpecificationOperational Implication
CAS Number 1378632-48-4Use for waste manifesting and labeling.[1][3]
Molecular Formula C₈H₉FN₂High nitrogen/fluorine content.[1]
Functional Group Secondary Amine / Aryl FluorideIncompatible with acids and oxidizers.
RCRA Status Non-listed (Characteristic)Treat as D001 (Ignitable) if in solvent, or General Hazardous Waste.[1]
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents (Acetone, Ethanol).[1]

Strategic Waste Segregation Logic

The following decision tree illustrates the required workflow for segregating this specific compound. I have designed this to prevent common lab errors, such as mixing amines with acids or contaminating non-halogenated streams.

DisposalLogic cluster_warning CRITICAL SAFETY CHECK Start Waste Source: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Vials) StateCheck->Debris Consumables Dissolve Dissolve in Compatible Solvent (e.g., DCM) OR Pack in Drum Solid->Dissolve SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck SolidBin Hazardous Solid Waste Bin (Double Bagged) Debris->SolidBin HaloYes Keep in HALOGENATED Waste Stream SolventCheck->HaloYes Yes (e.g., DCM) HaloNo Segregate as HALOGENATED (Due to Solute) SolventCheck->HaloNo No (e.g., MeOH) Warning NO ACIDS / NO BLEACH (Amine Incompatibility) HaloYes->Warning HaloNo->HaloYes MUST Transfer to Halo Stream Dissolve->HaloYes

Figure 1: Decision matrix for segregating 6-Fluoro-1,2,3,4-tetrahydroquinoxaline waste. Note the critical override forcing non-halogenated solutions into the halogenated stream due to the fluorinated solute.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Reagent

Use this when disposing of expired or degraded stock material.[1]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended).[1]

    • Chemical safety goggles.[1]

    • Lab coat.[1][2]

    • Respiratory Protection: Handle inside a certified fume hood to avoid inhalation of amine dust.[1]

  • Container Selection: Use a dedicated Halogenated Organic Waste carboy or a solid waste drum approved for hazardous chemicals.[1]

  • Solubilization (Preferred Method):

    • Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane).[1]

    • Why? Liquid waste is easier for incineration facilities to feed into injectors than bulk solids.[1]

    • Transfer the solution to the Halogenated Waste carboy.[1]

  • Direct Solid Disposal (Alternative):

    • Place the original container (with cap tight) inside a clear, sealable hazardous waste bag.[1]

    • Label clearly: "Solid Waste: 6-Fluoro-1,2,3,4-tetrahydroquinoxaline - Toxic/Irritant".[1]

    • Place in the laboratory's solid hazardous waste drum.[1]

Protocol B: Disposal of Reaction Mixtures

Use this for HPLC waste, mother liquors, or reaction byproducts.

  • pH Verification:

    • Check the pH of the solution.[1][2]

    • Critical Step: If the solution is acidic (pH < 4), carefully neutralize it with a mild base (e.g., Sodium Bicarbonate) before adding it to the organic waste container.

    • Reasoning: Adding an acidic solution to a waste carboy containing other organic amines or sulfides can generate heat or toxic gases (e.g., H₂S, HCN) [1].

  • Segregation:

    • Pour into the container marked "HALOGENATED ORGANIC WASTE" .[1]

    • Never pour into the "Non-Halogenated" or "Flammables" container, even if the solvent is Ethanol or Acetone. The fluorine content of the solute contaminates the entire volume [2].

  • Labeling:

    • Update the waste tag immediately.[1] List "6-Fluoro-1,2,3,4-tetrahydroquinoxaline" explicitly.[1] Do not use generic terms like "Organic Waste."

Protocol C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)[1]

  • Triple Rinse:

    • Rinse the empty reagent bottle three times with a small volume of solvent (Acetone or DCM).[1]

  • Rinsate Disposal:

    • Pour all rinsates into the Halogenated Organic Waste container.

  • Defacing:

    • Cross out the original label or remove it entirely.[1]

    • Mark the bottle as "EMPTY".[1]

  • Final Disposal:

    • Dispose of the glass bottle in the designated glass waste or recycling bin, depending on local institutional policy.

Spill Management Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Amine Vapors) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collection Scoop into HazWaste Bag Contain->Collect Clean 5. Decontamination Wash area with soap/water Collect->Clean Report 6. Report to EHS Clean->Report

Figure 2: Emergency response workflow for minor to moderate spills.[1]

Spill Cleanup Specifics:

  • Absorbent: Use universal spill pads or vermiculite.[1] Avoid clay-based litters if possible, as they can be difficult to collect fully.[1]

  • Decontamination: After bulk removal, wipe the surface with a dilute soap solution.[1] Do not use bleach (Sodium Hypochlorite), as it can react with the amine to form chloramines [3].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link]1]

Sources

Definitive Guide to Personal Protective Equipment for Handling 6-Fluoro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-tested guidance for the safe handling of 6-Fluoro-1,2,3,4-tetrahydroquinoxaline. As a professional in drug development and chemical research, your safety is paramount. This guide moves beyond mere compliance, explaining the rationale behind each protective measure to ensure every protocol is a self-validating system of safety.

Immediate Safety Briefing: Hazard Profile

6-Fluoro-1,2,3,4-tetrahydroquinoxaline is a solid, crystalline compound that presents multiple hazards upon exposure.[1] Understanding these risks is the foundation of effective protection.

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound is a significant eye irritant, necessitating robust eye protection.[1][2]

  • Respiratory Irritation (H335): As a solid, the compound can form dust. Inhalation of this dust may lead to respiratory tract irritation.[1][2][3]

Given these hazards, a baseline of personal protective equipment (PPE) is non-negotiable for any procedure involving this chemical.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not arbitrary; it is a direct countermeasure to the specific hazards posed by the chemical's properties and the experimental context. The primary engineering control for handling this compound, especially in its powdered form, should always be a certified chemical fume hood to minimize inhalation exposure.[4]

Eye and Face Protection: The First Line of Defense

Rationale: The most immediate and severe risk is serious eye irritation from contact with solid particles or solutions.[5] Standard safety glasses are insufficient.

  • Required: Chemical splash goggles that provide a complete seal around the eyes and conform to European standard EN 166 or ANSI Z.87.1 standards.[1][6]

  • Recommended for High-Risk Procedures: When there is a significant risk of splashing (e.g., during transfer of solutions or exothermic reactions), a full-face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection: Preventing Dermal Absorption

Rationale: The compound is a known skin irritant.[1][2] Gloves serve as a critical barrier to prevent direct contact and subsequent irritation.

  • Material: Nitrile rubber gloves are the specified standard for handling this compound.[1] They provide effective protection against a range of chemicals.[6][8]

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.[8]

    • Don gloves over the cuffs of your lab coat to create a protective overlap.

    • Should any contact occur, remove the gloves immediately using the proper technique (without touching the outer surface) and wash your hands thoroughly with soap and water.[9]

    • Dispose of contaminated gloves as hazardous waste according to institutional protocols.[9]

Body Protection: Shielding Against Contamination

Rationale: To protect against accidental spills and contact with contaminated surfaces, a protective layer over personal clothing is essential.

  • Required: A long-sleeved, chemical-resistant laboratory coat.[1] Ensure the coat is fully buttoned.

  • Best Practices: Wear closed-toe shoes and long pants to ensure no skin is exposed.[6] Avoid fabrics like polyester or acrylic, which can melt if they come into contact with certain chemicals.[6]

Respiratory Protection: Mitigating Inhalation Risks

Rationale: The primary respiratory hazard arises from inhaling the fine dust of the solid compound.[9][10]

  • Primary Control: All procedures that may generate dust (e.g., weighing, transferring solids) must be conducted within a certified chemical fume hood.[4]

  • When Respirators are Necessary: In situations where engineering controls are insufficient or during large-scale operations or emergency spills, respiratory protection is mandatory.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][9] For nuisance dust exposure, a P95 or P1 particle respirator may be sufficient, but for higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[9]

PPE Selection and Operational Plan

The level of PPE required is dictated by the specific procedure being performed. The following table summarizes the minimum requirements for common laboratory tasks.

Task/Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Control
Storage & Transport Chemical Splash GogglesNitrile GlovesLab CoatNot required if container is sealed
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Cleaning Glassware Chemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area
Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNIOSH/EN Approved Respirator

Procedural Discipline: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is a non-negotiable aspect of laboratory safety.

PPE Donning Sequence
  • Body Protection: Don lab coat.

  • Hand Protection: Don inner gloves (optional, for extensive handling).

  • Respiratory Protection: Don respirator, if required.

  • Eye Protection: Don chemical splash goggles and face shield, if required.

  • Hand Protection: Don outer nitrile gloves, ensuring cuffs overlap with the lab coat sleeves.

PPE Doffing Sequence (The "Dirty to Clean" Principle)
  • Gloves: Remove the outer layer of gloves first. Peel them off away from your body, turning them inside out.

  • Gown/Coat: Unbutton the lab coat. Roll it down from the shoulders, turning it inside out to contain contaminants.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator from the back.

  • Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_procedure Procedure Type cluster_ppe Required PPE & Controls start Initiate Task with 6-Fluoro-1,2,3,4-tetrahydroquinoxaline weighing Weighing Solid / Transfer start->weighing Solid Form solution Handling Solution start->solution Liquid Form spill Spill / Emergency start->spill Uncontrolled Release ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles weighing->ppe_base fume_hood Control: Chemical Fume Hood weighing->fume_hood solution->ppe_base solution->fume_hood face_shield Additional PPE: Face Shield solution->face_shield If Splash Risk spill->ppe_base spill->face_shield respirator Additional PPE: NIOSH/EN Approved Respirator spill->respirator

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.